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Pinofuranoxin A

Cat. No.: B12417595
M. Wt: 184.19 g/mol
InChI Key: NZHUZJZSNIAAJL-SCQRWPESSA-N
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Description

Pinofuranoxin A is a useful research compound. Its molecular formula is C9H12O4 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O4 B12417595 Pinofuranoxin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

(3E,4R,5S)-4-hydroxy-5-methyl-3-[[(2R,3R)-3-methyloxiran-2-yl]methylidene]oxolan-2-one

InChI

InChI=1S/C9H12O4/c1-4-7(12-4)3-6-8(10)5(2)13-9(6)11/h3-5,7-8,10H,1-2H3/b6-3+/t4-,5+,7-,8+/m1/s1

InChI Key

NZHUZJZSNIAAJL-SCQRWPESSA-N

Isomeric SMILES

C[C@@H]1[C@H](O1)/C=C/2\[C@H]([C@@H](OC2=O)C)O

Canonical SMILES

CC1C(O1)C=C2C(C(OC2=O)C)O

Origin of Product

United States

Foundational & Exploratory

Pinofuranoxin A: A Technical Guide to its Chemical Structure, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinofuranoxin A is a naturally occurring trisubstituted furanone produced by the invasive fungal pathogen Diplodia sapinea. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, known biological activities, and the experimental methodologies used for its isolation, characterization, and evaluation. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Chemical Structure

This compound is a chiral molecule with the systematic name 4-hydroxy-5-methyl-3-((3-methyloxiran-2-yl)methylene)dihydrofuran-2(3H)-one. Its molecular formula is C₉H₁₂O₄. The structure features a dihydrofuranone core, an α,β-unsaturated carbonyl system, a secondary alcohol, and an epoxide ring. The presence of these reactive functional groups, particularly the electrophilic α,β-unsaturated carbonyl and the epoxide, is believed to be crucial for its biological activity.[1] Recent studies have also led to a revision of the relative configuration of the epoxide functionality.[2]

Chemical Structure of this compound:

Note: This is a 2D representation and does not depict the stereochemistry.

Biological Activity

This compound exhibits significant biological activity, primarily as a phytotoxin and an antifungal agent. Its mode of action is likely associated with the electrophilic nature of the α,β-unsaturated carbonyl and epoxide moieties, which can react with cellular nucleophiles such as the sulfhydryl groups of cysteine residues in proteins, leading to covalent modification and disruption of protein function.[1]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activity of this compound.

Table 1: Antifungal Activity of this compound

Fungal SpeciesConcentration (mg/plug)Mycelial Growth Inhibition (%)
Athelia rolfsii0.2100
Athelia rolfsii0.1100
Diplodia corticola0.238
Diplodia corticola0.121
Phytophthora cambivora0.2100
Phytophthora cambivora0.1100

Data from Masi et al., 2021[3]

Table 2: Phytotoxic Activity of this compound (Lesion Area in mm²)

Plant SpeciesConcentration (mg/mL)Lesion Area (mm²)
English ivy (Hedera helix)1.0112 ± 14
English ivy (Hedera helix)0.549 ± 5
English ivy (Hedera helix)0.15 ± 1
Bean (Phaseolus vulgaris)1.046 ± 5
Bean (Phaseolus vulgaris)0.540 ± 2
Bean (Phaseolus vulgaris)0.17 ± 1
Holm oak (Quercus ilex)1.061 ± 10
Holm oak (Quercus ilex)0.536 ± 7
Holm oak (Quercus ilex)0.1Not Active

Data from Masi et al., 2021

Proposed Mechanism of Action

While the precise signaling pathways affected by this compound have not been fully elucidated, its chemical structure strongly suggests a mechanism involving covalent modification of cellular targets. The α,β-unsaturated carbonyl and epoxide groups are electrophilic and can undergo nucleophilic attack by cellular macromolecules.

Pinofuranoxin_A_Mechanism_of_Action Pinofuranoxin_A This compound Electrophilic_Centers α,β-Unsaturated Carbonyl & Epoxide Moieties Pinofuranoxin_A->Electrophilic_Centers Possesses Covalent_Adduct Covalent Adduct Formation Electrophilic_Centers->Covalent_Adduct Reacts with Cellular_Nucleophile Cellular Nucleophile (e.g., Cysteine Thiol) Cellular_Nucleophile->Covalent_Adduct Protein_Dysfunction Target Protein Dysfunction Covalent_Adduct->Protein_Dysfunction Leads to Cellular_Disruption Disruption of Cellular Processes Protein_Dysfunction->Cellular_Disruption Biological_Effect Phytotoxicity & Antifungal Activity Cellular_Disruption->Biological_Effect Results in

Caption: Proposed mechanism of this compound activity.

Experimental Protocols

The following sections detail the experimental procedures for the isolation, characterization, and biological evaluation of this compound, as compiled from the cited literature.

Fungal Culture and Extraction
  • Fungus: Diplodia sapinea is cultured on a liquid medium (e.g., Czapek broth supplemented with 2% corn meal) at a controlled pH (e.g., 5.7).

  • Extraction: The culture filtrate is exhaustively extracted with an organic solvent such as ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Purification
  • Column Chromatography (CC): The crude extract is subjected to column chromatography on silica gel. Elution is performed with a solvent system such as chloroform/isopropanol (e.g., 85:15 v/v) to separate the extract into fractions.

  • Thin-Layer Chromatography (TLC): Fractions containing this compound are further purified by preparative TLC using a solvent system like n-hexane/ethyl acetate (e.g., 1:1 v/v). The band corresponding to this compound is scraped and eluted with a suitable solvent.

Structural Characterization
  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS is used to determine the exact mass and molecular formula of the purified compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the chemical structure and assign all proton and carbon signals.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are performed to determine the relative stereochemistry of the molecule.

  • Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy, coupled with computational analysis, is used to assign the absolute configuration of the stereocenters.

Antifungal Assays
  • Mycelial Growth Inhibition Assay: The antifungal activity is evaluated by measuring the inhibition of mycelial radial growth of target fungi on a suitable agar medium (e.g., potato dextrose agar or carrot agar).

  • Procedure: A plug of the test compound dissolved in a solvent (e.g., methanol) is placed on the agar plate. An agar plug with an actively growing mycelium of the test fungus is placed at the center of the plate. The plates are incubated at a controlled temperature, and the diameter of the fungal colony is measured over time and compared to a control plate with the solvent only.

Phytotoxicity Assays
  • Leaf Puncture Assay: The phytotoxic activity is assessed using a leaf puncture bioassay on various plant species.

  • Procedure: Leaves are punctured with a sterile needle, and a droplet of the test compound solution at different concentrations is applied to the wound. The leaves are kept in a humid chamber and observed for the development of necrotic lesions over several days. The size of the lesions is measured to quantify the phytotoxic effect.

Conclusion

This compound represents a promising natural product with potent biological activities. Its unique chemical structure, featuring multiple reactive centers, makes it an interesting subject for further investigation into its mechanism of action and potential applications in agriculture or medicine. The detailed experimental protocols provided herein offer a foundation for researchers to replicate and expand upon the existing knowledge of this fascinating fungal metabolite.

References

The Discovery and Isolation of Pinofuranoxin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Pinofuranoxin A, a novel bioactive furanone produced by the pathogenic fungus Diplodia sapinea. This document details the experimental protocols, quantitative data, and structural elucidation of this promising natural compound.

Introduction

Diplodia sapinea is a globally recognized conifer pathogen responsible for severe diseases such as tip blight, cankers, and die-back in various pine species.[1] While the pathogenicity of this fungus is well-documented, its secondary metabolite profile remains a promising area for the discovery of novel bioactive compounds. In 2021, a bio-guided investigation into a Tunisian strain of D. sapinea, isolated from a cankered maritime pine, led to the discovery of two new trisubstituted furanones: this compound and its diastereomer, Pinofuranoxin B.[1][2][3]

These compounds exhibit significant phytotoxic, antifungal, and zootoxic activities, highlighting their potential for applications in both agriculture and medicine.[1] this compound, in particular, has demonstrated complete inhibition of the growth of certain plant pathogens. This guide summarizes the key scientific findings related to the isolation and characterization of this compound.

Fungal Strain and Fermentation

The journey to isolate this compound began with the specific fungal strain and its cultivation under laboratory conditions to encourage the production of secondary metabolites.

Fungal Strain

The Diplodia sapinea strain used was originally isolated from a cankered branch of a maritime pine (Pinus pinaster Aiton) in a declining stand located in northwest Tunisia. The strain was identified through morphological characterization and analysis of its internal transcribed spacer (ITS) rDNA sequence, which has been deposited in GenBank under accession number MW436711.

Fermentation Protocol

Details on the specific fermentation protocol, including the culture medium, temperature, and duration, were not fully detailed in the primary publication. However, the general procedure involves culturing the fungus in a suitable liquid or solid medium to generate sufficient biomass and secondary metabolite production. The culture is then harvested for extraction.

Isolation and Purification Workflow

The isolation of this compound was achieved through a multi-step, bio-guided purification of the organic extract obtained from the fungal culture.

G cluster_0 Extraction cluster_1 Purification cluster_2 Characterization A Diplodia sapinea Culture B Organic Solvent Extraction A->B C Crude Organic Extract B->C D Bio-guided Fractionation (e.g., Column Chromatography) C->D E Active Fractions D->E F Further Purification (e.g., HPLC) E->F G Isolated this compound F->G H Spectroscopic Analysis (NMR, HRESIMS, etc.) G->H I Bioassays G->I

Caption: Experimental workflow for the isolation and characterization of this compound.

Structural Elucidation

The chemical structure of this compound was determined through a comprehensive analysis of spectroscopic data. The compound was identified as 4-hydroxy-5-methyl-3-((3-methyloxiran-2-yl)methylene)dihydrofuran-2(3H)-one .

Key analytical techniques employed included:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This determined the molecular formula of this compound to be C₉H₁₂O₄.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were crucial for establishing the connectivity of atoms.

  • NOESY Experiments: Nuclear Overhauser Effect Spectroscopy was used to determine the relative configuration of the molecule.

  • Electronic Circular Dichroism (ECD) Spectroscopy: Computational analyses of ECD spectra helped in assigning the absolute configuration.

It is noteworthy that a 2024 study proposed a revision of the relative configuration of the epoxide functionality based on DFT-based spectral reinvestigations and stereo-controlled synthesis. This highlights the complexity of elucidating the stereochemistry of such molecules.

Physicochemical and Spectroscopic Data

The quantitative data for this compound are summarized below, providing key identifiers for this compound.

Table 1: Physicochemical Properties of this compound

Property Value
Appearance Amorphous solid
Molecular Formula C₉H₁₂O₄
HRESIMS [M+H]⁺ m/z 185.0823 (Calcd. for C₉H₁₃O₄, 185.0823)

| Optical Rotation [α]²⁵D | +22.4 (c 0.34, MeOH) |

Table 2: Spectroscopic Data for this compound

Spectroscopy Wavelength / Wavenumber (log ε or Δε)
UV (CH₃CN) λₘₐₓ 227 nm (4.1)
ECD (MeCN) λₘₐₓ 234 nm (+1.93), 263 nm (-0.39)

| Infrared (IR) | νₘₐₓ 3393, 1725, 1654, 1266 cm⁻¹ |

Table 3: ¹H and ¹³C NMR Data for this compound (CDCl₃, 400/100 MHz)

Position ¹³C (δc) ¹H (δH, mult., J in Hz)
2 168.0 -
3 128.8 -
4 74.9 5.25, d, 4.4
5 77.9 4.25, dq, 6.4, 4.4
6 138.1 6.80, d, 2.1
7 59.9 3.52, dq, 2.1, 2.1
8 55.4 3.10, qd, 5.5, 2.1
9 (5-CH₃) 19.8 1.45, d, 6.4

| 10 (8-CH₃) | 17.1 | 1.42, d, 5.5 |

Bioactivity Profile

This compound has demonstrated a range of biological activities, suggesting its potential as a lead compound for agrochemical or pharmaceutical development.

G cluster_phyto Necrotic Lesions On cluster_anti Complete Growth Inhibition Of cluster_zoo Target A This compound B Phytotoxic Activity A->B C Antifungal Activity A->C D Zootoxic Activity A->D P1 Hedera helix P2 Phaseolus vulgaris P3 Quercus ilex F1 Athelia rolfsii F2 Phytophthora cambivora Z1 Artemia salina (Brine Shrimp)

Caption: Overview of the observed bioactivities of this compound.

Phytotoxicity

At a concentration of 1 mg/mL, this compound caused significant necrotic lesions on the leaves of English ivy (Hedera helix), bean (Phaseolus vulgaris), and holm oak (Quercus ilex). It retained phytotoxic effects at concentrations as low as 0.1 mg/mL.

Antifungal and Antioomycete Activity

This compound exhibited potent and specific inhibitory activity. It completely inhibited the growth of the plant pathogenic fungus Athelia rolfsii and the oomycete Phytophthora cambivora.

Zootoxicity

In the Artemia salina (brine shrimp) lethality assay, this compound was shown to be active, inducing larval mortality. This assay is often used as a preliminary screen for potential cytotoxic and antitumor activities.

Conclusion and Future Directions

The discovery of this compound from Diplodia sapinea underscores the value of exploring fungal pathogens for novel secondary metabolites. Its unique structure, combining a butanolide core with an epoxy side chain, and its potent biological activities make it an intriguing candidate for further research.

Future research should focus on:

  • Total synthesis to confirm the revised stereochemistry and to produce analogs for structure-activity relationship (SAR) studies.

  • Elucidation of its mode of action to understand the molecular basis for its phytotoxic and antifungal effects.

  • Evaluation of its potential as a scaffold for the development of new herbicides or fungicides.

This guide provides a foundational understanding for researchers aiming to build upon the initial discovery and explore the full potential of this compound.

References

Pinofuranoxin A: A Technical Overview of its Molecular Characteristics and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Pinofuranoxin A, a bioactive trisubstituted furanone. The document focuses on its molecular formula and detailed mass spectrometry data, presenting key quantitative information in a structured format. It also outlines the experimental protocols for its isolation and characterization, offering a comprehensive resource for professionals in the field of natural product chemistry and drug development.

Core Molecular Data

This compound is a natural compound isolated from Diplodia sapinea, a globally recognized conifer pathogen.[1][2] Structural characterization has established its molecular formula as C₉H₁₂O₄.[1][3][4] This composition was determined through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), which provides highly accurate mass measurements crucial for elucidating the elemental makeup of novel compounds.

Mass Spectrometry Data

The mass spectrometry analysis of this compound provides definitive evidence for its molecular formula and offers insights into its chemical behavior in the gas phase. The high-resolution data allows for the precise calculation of its elemental composition. The observed mass-to-charge ratios (m/z) for various adducts and fragments are summarized below.

Ion / AdductObserved m/zCalculated m/zMolecular Formula (of Ion)
[M+H]⁺185.0823185.0823C₉H₁₃O₄⁺
[M+H-H₂O]⁺167.0707167.0708C₉H₁₁O₃⁺
[2M+Na]⁺391.1373391.1369C₁₈H₂₄NaO₈⁺
[2M+K]⁺407.1111407.1108C₁₈H₂₄KO₈⁺
[2M+Na-H₂O]⁺373.1259373.1263C₁₈H₂₂NaO₇⁺
Table 1: High-Resolution Mass Spectrometry (HRESIMS) data for this compound.

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process combining fungal culture, extraction, and advanced chromatographic and spectroscopic techniques.

Fungal Culture and Metabolite Production

The fungus, Diplodia sapinea, was cultivated in a liquid medium (Czapek broth amended with 2% corn meal, adjusted to a pH of 5.7). The culture filtrates, containing the secreted secondary metabolites, were the starting material for extraction.

Extraction and Purification

The culture filtrate (5 L) underwent an exhaustive extraction process using ethyl acetate (EtOAc) to yield an oily brown residue (316 mg). This crude extract was then subjected to bioguided purification through column chromatography (CC), with a mobile phase of chloroform/isopropanol (85:15, v/v). One of the resulting fractions (10.9 mg) was further purified using thin-layer chromatography (TLC) with a solvent system of n-hexane/ethyl acetate (1:1, v/v), which ultimately yielded pure this compound (3.4 mg).

Mass Spectrometry Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was performed to determine the accurate mass and elemental composition of the purified compound. While specific instrument parameters were not detailed in the primary literature, a general protocol for such an analysis involves dissolving the analyte in a suitable solvent (e.g., methanol or acetonitrile) and infusing it into the mass spectrometer. The instrument operates in positive ion mode, detecting protonated molecules ([M+H]⁺) as well as common adducts like sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are often present as trace impurities. The high resolution and mass accuracy of the detector, typically a time-of-flight (TOF) or Orbitrap analyzer, allow for the confident assignment of molecular formulas.

Experimental Workflow Visualization

The following diagram illustrates the key stages in the isolation and purification of this compound from the fungal culture of Diplodia sapinea.

experimental_workflow cluster_production Metabolite Production cluster_extraction Extraction cluster_purification Purification cluster_product Final Product fungal_culture Diplodia sapinea Culture (Liquid Czapek Medium) extraction Exhaustive Extraction (Ethyl Acetate) fungal_culture->extraction Culture Filtrate (5L) residue Crude Oily Residue (316 mg) extraction->residue cc Column Chromatography (CHCl3/iPrOH, 85:15) residue->cc tlc Thin-Layer Chromatography (n-hexane/EtOAc, 1:1) cc->tlc Fraction 4 (10.9 mg) product Pure this compound (3.4 mg) tlc->product

Caption: Workflow for the isolation of this compound.

References

Pinofuranoxin A: A Technical Guide on its Biological Origin and Natural Source

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinofuranoxin A is a recently discovered bioactive natural product with significant phytotoxic, antifungal, and zootoxic activities.[1][2] This technical guide provides an in-depth overview of its biological origin, natural source, and the methodologies for its isolation and characterization. The information presented is intended to support further research into its mechanism of action and potential applications in drug development and agriculture.

Biological Origin and Natural Source

This compound is a secondary metabolite produced by the fungus Diplodia sapinea (also known as Sphaeropsis sapinea).[1][3] D. sapinea is a globally distributed pathogenic fungus that primarily infects conifer species, causing diseases such as tip blight, cankers, and dieback.[1] The specific strain from which this compound was first isolated was obtained from a cankered branch of a maritime pine (Pinus pinaster) in a declining stand located in northwest Tunisia. This fungus can exist as an endophyte within healthy host tissues, transitioning to a pathogenic state when the host is weakened by environmental stressors such as drought or hail.

Chemical Profile

This compound is characterized as a trisubstituted furanone, a class of heterocyclic organic compounds. Its chemical structure contains reactive functional groups, including an α,β-unsaturated carbonyl system and an epoxide ring, which are believed to be responsible for its biological activities. These groups can react with nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins, suggesting a mechanism of action involving covalent modification of target biomolecules.

Quantitative Data

The production and isolation of this compound from fungal cultures have been quantified, providing a baseline for yield expectations in a laboratory setting. The following table summarizes the key quantitative data from the initial isolation study.

ParameterValueReference
Fungal Culture Volume5 L
Initial Crude Extract Yield (oily brown residue)316 mg
Intermediate Fraction Mass (fourth fraction)10.9 mg
Final Yield of this compound3.4 mg

Experimental Protocols

The following sections detail the methodologies employed in the cultivation of Diplodia sapinea, and the subsequent extraction, purification, and characterization of this compound.

Fungal Cultivation and Metabolite Production

Diplodia sapinea was cultured in a liquid medium to facilitate the extraction of its secondary metabolites.

  • Culture Medium: Czapek medium amended with 2% corn meal.

  • pH: Adjusted to 5.7.

  • Cultivation: The fungus was grown in the liquid medium, allowing for the secretion of metabolites into the culture filtrate.

Extraction and Purification

A multi-step process was utilized to isolate this compound from the culture filtrate.

  • Initial Extraction: The culture filtrate (5 L) was exhaustively extracted with ethyl acetate (EtOAc). The solvent was then evaporated to yield an oily brown residue (316 mg).

  • Column Chromatography (CC): The crude extract was subjected to column chromatography for initial fractionation.

    • Stationary Phase: Not specified, but likely silica gel.

    • Mobile Phase: A mixture of chloroform (CHCl₃) and isopropanol (iPrOH) in an 85:15 (v/v) ratio.

    • Outcome: Ten homogeneous fractions were collected.

  • Thin-Layer Chromatography (TLC): The fourth fraction (10.9 mg), which showed biological activity, was further purified by preparative thin-layer chromatography.

    • Stationary Phase: Silica gel plate.

    • Mobile Phase: A mixture of n-hexane and ethyl acetate (EtOAc) in a 1:1 (v/v) ratio.

    • Outcome: An oily homogeneous compound, identified as this compound (3.4 mg), was obtained with an Rf value of 0.27.

Structural Characterization

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments were conducted to determine the connectivity and stereochemistry of the molecule.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique was used to determine the exact mass and molecular formula of the compound.

  • Infrared (IR) Spectroscopy: Provided information about the functional groups present in the molecule.

  • Ultraviolet (UV) Spectroscopy: Used to identify the presence of chromophores.

  • Electronic Circular Dichroism (ECD) Spectroscopy: Employed in conjunction with computational analyses to assign the absolute configuration of the stereocenters.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction & Purification cluster_characterization Structural Characterization start Diplodia sapinea Culture medium Liquid Czapek Medium (2% Corn Meal, pH 5.7) start->medium Inoculation extraction Ethyl Acetate Extraction medium->extraction crude_extract Crude Extract (316 mg) extraction->crude_extract cc Column Chromatography (CHCl₃/iPrOH 85:15) crude_extract->cc fraction4 Bioactive Fraction (10.9 mg) cc->fraction4 tlc Thin-Layer Chromatography (n-hexane/EtOAc 1:1) fraction4->tlc pinofuranoxin_a This compound (3.4 mg) tlc->pinofuranoxin_a characterization Spectroscopic Analysis (NMR, HRESIMS, IR, UV, ECD) pinofuranoxin_a->characterization

Caption: Workflow for the isolation and characterization of this compound.

Proposed Mechanism of Action and Potential Signaling Pathway Interactions

The exact signaling pathways affected by this compound have not yet been elucidated. However, based on its chemical structure containing an α,β-unsaturated carbonyl moiety and an epoxide ring, a plausible mechanism of action involves the covalent modification of cellular proteins. The diagram below illustrates this proposed mechanism and its potential downstream consequences.

proposed_mechanism cluster_entry Cellular Entry cluster_interaction Molecular Interaction cluster_consequences Downstream Effects pinofuranoxin_a This compound target_protein Target Protein (e.g., with Cysteine Residue) pinofuranoxin_a->target_protein Binding covalent_adduct Covalent Adduct Formation (Michael Addition/Epoxide Opening) target_protein->covalent_adduct Reaction protein_inactivation Enzyme/Protein Inactivation covalent_adduct->protein_inactivation pathway_disruption Signaling Pathway Disruption protein_inactivation->pathway_disruption cellular_response Cellular Response (e.g., Apoptosis, Growth Inhibition) pathway_disruption->cellular_response

References

Unraveling the Stereochemical Intricacies of Pinofuranoxin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinofuranoxin A, a bioactive trisubstituted furanone isolated from the invasive pathogen Diplodia sapinea, has garnered significant interest within the scientific community.[1][2] Its potent biological activities, including necrotic lesion induction on various plants and inhibitory effects on fungal growth, underscore its potential as a lead compound in agrochemical and pharmaceutical research.[1][2][3] A thorough understanding of its three-dimensional structure, particularly its stereochemistry and absolute configuration, is paramount for elucidating its mechanism of action and for the design of synthetic analogues with enhanced or selective bioactivities. This technical guide provides an in-depth analysis of the stereochemical determination of this compound, presenting key data, experimental methodologies, and a critical discussion of the assigned and recently revised configurations.

Molecular Structure and Stereocenters

This compound possesses a complex molecular architecture characterized by a dihydrofuranone ring and an epoxide-containing side chain. The structure contains four stereocenters, leading to the theoretical possibility of sixteen stereoisomers. The elucidation of the correct stereoisomer is therefore a non-trivial task requiring a combination of advanced spectroscopic and computational techniques.

Quantitative Stereochemical Data

The stereochemical properties of this compound have been characterized by several quantitative measurements. These data are crucial for the verification of its structure and for comparative studies.

ParameterValueConditionsReference
Specific Rotation
[α]²⁵D+22.4c 0.34, MeOH
Electronic Circular Dichroism (ECD)
λmax (Δε)234 nm (+1.93)4.54 × 10⁻³ M, MeCN
263 nm (-0.39)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
m/z [M+H]⁺185.0823

Determination of Relative and Absolute Configuration

The initial determination of the relative and absolute configuration of this compound was achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational analysis of its Electronic Circular Dichroism (ECD) spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were instrumental in establishing the relative configuration of several stereocenters.

  • Lactone Ring: The observation of NOE correlations (or lack thereof) between specific protons on the dihydrofuranone ring allowed for the assignment of a trans relative configuration between the substituents at C-4 and C-5, denoted as (4S,5R).

  • Oxirane Ring: Similarly, the NOESY data indicated a trans configuration for the epoxide ring, involving the stereocenters at C-7 and C-8.

Computational ECD Analysis

To determine the absolute configuration, the experimental ECD spectrum of (+)-Pinofuranoxin A was compared with the theoretically calculated spectra for all possible stereoisomers consistent with the relative configurations determined by NOESY. This comparison revealed a good agreement between the experimental spectrum and the calculated spectrum for the (4R,5S,7R,8R) enantiomer. This led to the initial assignment of the absolute configuration of (+)-Pinofuranoxin A as (4R,5S,7R,8R).

Proposed Structural Revision

A recent study published in 2024 has proposed a revision to the relative configuration of the epoxide functionality in this compound. This reinvestigation, based on DFT-based spectral analysis and stereo-controlled total synthesis of all possible diastereomers, suggests a different arrangement of the substituents on the oxirane ring. This highlights the challenges in assigning the stereochemistry of flexible acyclic side-chains and underscores the power of total synthesis in definitively confirming complex molecular structures.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the stereochemical determination of this compound.

NMR Spectroscopy
  • Instrumentation: NMR spectra were recorded on a 400 MHz spectrometer.

  • Sample Preparation: Samples were dissolved in CDCl₃.

  • Experiments: A full suite of 1D and 2D NMR experiments were conducted, including ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, HMBC, and NOESY. These experiments allowed for the complete assignment of all proton and carbon signals and the determination of through-bond and through-space correlations.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
  • Instrumentation: HRESIMS data were acquired on a mass spectrometer equipped with an electrospray ionization source.

  • Method: The analysis provided the accurate mass of the protonated molecule [M+H]⁺, which was used to confirm the molecular formula of C₉H₁₂O₄.

Electronic Circular Dichroism (ECD) Spectroscopy
  • Instrumentation: ECD spectra were recorded on a suitable spectropolarimeter.

  • Sample Preparation: The sample was dissolved in acetonitrile (MeCN) at a concentration of 4.54 × 10⁻³ M.

  • Measurement: Spectra were recorded in the 200–340 nm range.

Computational Analysis
  • Method: Density Functional Theory (DFT) calculations were employed to predict the ECD spectra of the possible stereoisomers. The calculated spectra were then compared with the experimental spectrum to determine the best fit and, consequently, the absolute configuration.

Visualizing the Stereochemical Determination Workflow

The logical flow of the initial stereochemical assignment can be visualized as follows:

Stereochemistry_Workflow cluster_experimental Experimental Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion NMR NMR Spectroscopy (NOESY) Relative_Config Determination of Relative Configuration (trans-lactone, trans-epoxide) NMR->Relative_Config ECD ECD Spectroscopy Computational Computational ECD Calculation of Possible Stereoisomers ECD->Computational Relative_Config->Computational Provides constraints Absolute_Config Assignment of Absolute Configuration (4R,5S,7R,8R) Computational->Absolute_Config Comparison with experimental ECD PinofuranoxinA_Structure cluster_structure This compound (Initially Assigned Structure) cluster_molecule C4 C4 (R) C5 C5 (S) C7 C7 (R) C8 C8 (R) p1 p2 label_text [Chemical Structure Diagram of this compound]

References

A Technical Guide to Pinofuranoxin A and its Diastereomeric Relationship with Pinofuranoxin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinofuranoxin A and B are two naturally occurring, bioactive trisubstituted furanones with a unique combination of functional groups.[1] Isolated from the invasive coniferous pathogen Diplodia sapinea, these compounds have demonstrated a range of biological activities, including phytotoxic, antifungal, and zootoxic effects.[1][2][3] This technical guide provides a comprehensive overview of this compound and its relationship with its diastereomer, Pinofuranoxin B. It details their chemical properties, biological activities with quantitative data presented for comparative analysis, and the experimental protocols for their isolation and evaluation. Furthermore, this guide includes diagrammatic representations of experimental workflows to aid in the understanding of the research process.

Introduction

Diplodia sapinea is a globally recognized pathogen of conifers, responsible for significant economic losses due to diseases such as tip blight, cankers, and die-back.[1] In the quest to understand the virulence factors of this fungus, two novel secondary metabolites, this compound and Pinofuranoxin B, were isolated and characterized. These compounds belong to the dihydrofuranone class of natural products and possess a distinct molecular architecture that includes an α,β-unsaturated carbonyl system and an epoxide ring, structural features known to confer biological activity.

This compound and B share the same molecular formula, C₉H₁₂O₄, and are diastereomers, differing in the spatial arrangement of their atoms. This stereochemical difference is believed to be the basis for their varied antifungal and zootoxic activities, while they exhibit similar phytotoxic effects. A recent 2024 study has proposed a revision of the relative configuration of the epoxide functionality in this compound based on DFT-based spectral reinvestigations and stereo-controlled synthesis.

Chemical Properties

This compound and B are amorphous solids. Their structural elucidation was primarily achieved through Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The relative and absolute configurations were initially assigned using NOESY experiments and computational analysis of their electronic circular dichroism (ECD) spectra.

Table 1: Physicochemical Properties of this compound and B

PropertyThis compoundPinofuranoxin BReference
Molecular FormulaC₉H₁₂O₄C₉H₁₂O₄
Molecular Weight184.07 g/mol 184.07 g/mol
AppearanceAmorphous solidAmorphous solid
Specific Rotation ([α]²⁵_D)+22.4 (c 0.34, MeOH)+93.1 (c 0.45, MeOH)
UV (λ_max)227 nm (in CH₃CN)231 nm (in CH₃CN)
HRESIMS [M+H]⁺m/z 185.0823m/z 185.0807

Biological Activity

Both this compound and B exhibit phytotoxic activity, inducing necrotic lesions on the leaves of various plants. However, their antifungal and zootoxic activities show notable differences, highlighting the importance of stereochemistry in biological function.

Antifungal and Antioomycete Activity

This compound demonstrated potent inhibitory activity against the phytopathogens Athelia rolfsii and Phytophthora cambivora. In contrast, Pinofuranoxin B was inactive against A. rolfsii and Diplodia corticola but showed significant activity against the oomycete P. cambivora, suggesting a potential application as a selective anti-oomycete agent.

Table 2: Mycelial Growth Inhibition by this compound and B

CompoundConcentration (mg/plug)Athelia rolfsii (%)Diplodia corticola (%)Phytophthora cambivora (%)Reference
This compound 0.210038100
0.110021100
Pinofuranoxin B 0.2inactiveinactive100
0.1inactiveinactive100
PCNB (control) 0.28172not tested
0.17669not tested
Metalaxyl-M (control) 0.2not testednot tested100
0.1not testednot tested100
Zootoxic Activity

The zootoxic potential of this compound and B was evaluated using a brine shrimp (Artemia salina L.) lethality assay. This compound caused significantly higher larval mortality at the highest concentration tested compared to Pinofuranoxin B.

Table 3: Larval Mortality in Brine Shrimp Assay

CompoundConcentration (µg/mL)Larval Mortality (%)Reference
This compound 20096
100< 20
50< 20
Pinofuranoxin B 20051
100inactive
50inactive
Phytotoxic Activity

Both compounds induced necrotic lesions on the leaves of English ivy (Hedera helix L.), bean (Phaseolus vulgaris L.), and holm oak (Quercus ilex L.). This similar phytotoxic activity suggests that the structural elements responsible for this effect are present and accessible in both diastereomers.

Experimental Protocols

Fungal Strain and Cultivation
  • Organism : Diplodia sapinea strain isolated from a maritime pine (Pinus pinaster Aiton) in Tunisia.

  • Cultivation : The fungus was grown in static culture at 25 °C for 21 days in potato dextrose broth (PDB).

Isolation and Purification of this compound and B

Isolation_Workflow cluster_extraction Extraction cluster_chromatography Chromatography Culture Fungal Culture Filtrate Culture Filtrate Culture->Filtrate Mycelium Mycelium Culture->Mycelium EtOAc_Extraction Organic Extract Filtrate->EtOAc_Extraction Liquid-liquid extraction with ethyl acetate VLC VLC Fractions EtOAc_Extraction->VLC Vacuum Liquid Chromatography TLC_A TLC Purification (n-hexane/EtOAc 1:1) VLC->TLC_A Fraction 4 TLC_B TLC Purification (n-hexane/CHCl3/iPrOH 7:2:1 & CHCl3/iPrOH 98:2) VLC->TLC_B Fraction 5 PinoA This compound TLC_A->PinoA Rf = 0.27 PinoB Pinofuranoxin B TLC_B->PinoB Rf = 0.14

Caption: Isolation and purification workflow for this compound and B.

The culture filtrate was extracted with ethyl acetate. The resulting organic extract was subjected to Vacuum Liquid Chromatography (VLC) on silica gel. This compound was purified from the fourth fraction by preparative Thin Layer Chromatography (TLC) using a mobile phase of n-hexane/EtOAc (1:1, v/v). Pinofuranoxin B was obtained from the fifth fraction after successive TLC purifications with n-hexane/CHCl₃/iPrOH (7:2:1, v/v/v) and subsequently CHCl₃/iPrOH (98:2, v/v).

Leaf Puncture Assay for Phytotoxicity
  • Plant Material : Leaves of English ivy (Hedera helix L.), bean (Phaseolus vulgaris L.), and holm oak (Quercus ilex L.).

  • Procedure : The compounds were dissolved in methanol and tested at concentrations of 1.0, 0.5, and 0.1 mg/mL. Small punctures were made on the leaves, and the test solutions were applied.

  • Observation : Leaves were observed daily for up to 10 days, and the size of the necrotic lesions was measured.

Antifungal Assay
  • Pathogens : Athelia rolfsii, Diplodia corticola, and Phytophthora cambivora.

  • Method : The inhibitory effect on mycelial radial growth was evaluated on potato dextrose agar (PDA) for A. rolfsii and D. corticola, and on carrot agar (CA) for P. cambivora.

  • Application : The compounds were tested at 200 and 100 µ g/plug . Methanol served as a negative control, while metalaxyl-M and PCNB were used as positive controls.

Brine Shrimp (Artemia salina) Bioassay for Zootoxicity
  • Procedure : The in vitro toxic effects of the compounds were evaluated on brine shrimp larvae. The assay was performed in 24-well cell culture plates.

  • Concentrations : The compounds were tested at 200, 100, and 50 µg/mL.

  • Endpoint : Larval mortality was recorded.

Logical Relationship and Bioactivity

The structural relationship between this compound and B as diastereomers directly influences their biological activity profile. This structure-activity relationship is a key area for further investigation.

SAR_Diagram cluster_source Source Organism cluster_compounds Isolated Compounds cluster_activity Biological Activities DS Diplodia sapinea PinoA This compound DS->PinoA PinoB Pinofuranoxin B DS->PinoB PinoA->PinoB Diastereomers Phyto Phytotoxicity (Similar Activity) PinoA->Phyto Anti Antifungal Activity (Different Activity) PinoA->Anti Zoo Zootoxicity (Different Activity) PinoA->Zoo PinoB->Phyto PinoB->Anti PinoB->Zoo

Caption: Relationship between source, compounds, and biological activities.

The presence of both an α,β-unsaturated carbonyl group and an epoxide ring in both molecules provides reactive sites for nucleophilic attack, which is a common mechanism for the biological activity of such compounds. The different stereochemistry of the epoxy ring is likely responsible for the observed differences in antifungal and zootoxic activities.

Conclusion and Future Perspectives

This compound and B are novel bioactive natural products with potential applications in agriculture and medicine. The selective anti-oomycete activity of Pinofuranoxin B is particularly noteworthy, given the limited number of effective fungicides for Phytophthora-related diseases. The diastereomeric relationship between these two compounds provides an excellent platform for structure-activity relationship studies. Further research, including the total synthesis of all possible stereoisomers as suggested by recent work, will be crucial to fully elucidate the structural determinants of their biological activities and to explore their potential as lead compounds for the development of new agrochemicals or pharmaceuticals.

References

An In-depth Technical Guide to Pinofuranoxin A: Physicochemical Properties and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Pinofuranoxin A, a bioactive furanone isolated from the pathogenic fungus Diplodia sapinea. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and agricultural science.

Chemical Identity and Structure

This compound is a trisubstituted furanone with the systematic name 4-hydroxy-5-methyl-3-((3-methyloxiran-2-yl)methylene)dihydrofuran-2(3H)-one.[1][2] It was first isolated and characterized along with its diastereomer, Pinofuranoxin B, from a Tunisian strain of D. sapinea.[2][3] The molecular structure of this compound is characterized by a γ-lactone ring, an α,β-unsaturated carbonyl group, and an epoxide ring, which are structural features often associated with biological activity.[1]

Physicochemical Properties

This compound is an amorphous solid. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂O₄
Appearance Amorphous solid
Optical Rotation [α]²⁵D +22.4 (c 0.34, MeOH)

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey DataSource
UV Spectroscopy λmax (CH₃CN) 227 nm (log ε 4.1)
Infrared (IR) Spectroscopy νmax 3393, 1725, 1654, 1266 cm⁻¹
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) m/z 185.0823 [M + H]⁺ (calcd for C₉H₁₃O₄, 185.0823)
¹H NMR (CDCl₃, 400 MHz) See Table 3
¹³C NMR (CDCl₃, 100 MHz) See Table 3
Electronic Circular Dichroism (ECD) λmax (Δε) 234 (+1.93), 263 (−0.39) nm (in MeCN)

Table 3: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)
2169.0
3129.7
472.54.68, br s
581.44.44, dq, 6.5, 2.1
6138.86.89, dd, 8.5, 2.1
759.23.52, m
857.93.06, dq, 8.5, 5.5
916.91.45, d, 5.5
1016.21.42, d, 6.5

Data sourced from supporting information of Masi et al., 2021.

Biological Activity

This compound has demonstrated a range of biological activities, including phytotoxic, antifungal, and zootoxic effects.

  • Phytotoxicity: At a concentration of 1 mg/mL, this compound caused necrotic lesions on the leaves of Hedera helix (English ivy), Phaseolus vulgaris (bean), and Quercus ilex (holm oak). Necrotic effects were also observed at concentrations of 0.5 and 0.1 mg/mL.

  • Antifungal and Antioomycete Activity: this compound completely inhibited the mycelial growth of the plant pathogens Athelia rolfsii and Phytophthora cambivora at concentrations of 0.1 and 0.2 mg/plug. It showed less activity against Diplodia corticola.

  • Zootoxicity: In a brine shrimp (Artemia salina) lethality assay, this compound caused 96% larval mortality at a concentration of 200 μg/mL. The mortality rate was less than 20% at concentrations of 100 and 50 μg/mL.

Experimental Protocols

The following workflow outlines the methodology for obtaining this compound from Diplodia sapinea cultures.

experimental_workflow cluster_culturing Fungal Culturing cluster_extraction Extraction cluster_purification Purification fungus_growth Growth of Diplodia sapinea in liquid medium (Czapek with 2% corn meal) extraction Exhaustive extraction of culture filtrates (5 L) with EtOAc fungus_growth->extraction Culture filtrates residue Oily brown residue (316 mg) obtained extraction->residue column_chromatography Column Chromatography (CC) with CHCl₃/iPrOH (85:15, v/v) residue->column_chromatography Bioguided purification fractionation Collection of 10 homogeneous fractions column_chromatography->fractionation tlc Purification of fraction 4 (10.9 mg) by TLC with n-hexane/EtOAc (1:1, v/v) fractionation->tlc Fraction 4 final_product Yield of this compound (3.4 mg, Rf = 0.27) tlc->final_product

Figure 1. Experimental workflow for the isolation and purification of this compound.

The fungus Diplodia sapinea was cultured in a liquid Czapek medium supplemented with 2% corn meal at a pH of 5.7. The culture filtrates were then exhaustively extracted with ethyl acetate (EtOAc) to yield an oily brown residue. This crude extract underwent bioguided purification, starting with column chromatography using a mobile phase of chloroform/isopropanol (85:15, v/v). The fourth fraction obtained from this step was further purified by thin-layer chromatography (TLC) with a mobile phase of n-hexane/EtOAc (1:1, v/v) to yield pure this compound.

The structure of this compound was elucidated using a combination of spectroscopic techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, HMBC, and NOESY), were used to determine the connectivity and relative stereochemistry of the molecule.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the elemental composition and confirm the molecular formula.

  • IR and UV Spectroscopy: These techniques were used to identify key functional groups, such as the conjugated ester carbonyl and hydroxyl groups.

  • Electronic Circular Dichroism (ECD): The absolute configuration of this compound was assigned through computational analysis of its ECD spectrum.

Signaling Pathways and Mechanism of Action

Currently, the specific signaling pathways and molecular targets of this compound have not been fully elucidated. The presence of an α,β-unsaturated carbonyl group and an epoxide ring suggests potential reactivity with biological nucleophiles, possibly through Michael addition or nucleophilic substitution reactions, which could contribute to its biological activity. Further research is required to determine the precise mechanisms by which this compound exerts its phytotoxic, antifungal, and zootoxic effects. A recent study in 2024 has proposed a revision of the relative configuration of the epoxide functionality through DFT-based spectral reinvestigations and stereo-controlled synthesis, which may aid in future structure-activity relationship studies.

Conclusion

This compound is a novel furanone with significant biological activities. This guide provides foundational data on its physicochemical properties and a summary of its known biological effects. The detailed experimental protocols for its isolation and characterization offer a basis for further investigation into its synthesis, mechanism of action, and potential applications in agriculture or medicine. The availability of synthetic routes to its stereoisomers will be crucial for exploring structure-activity relationships and identifying the key pharmacophores responsible for its bioactivity.

References

Bioactivity Profile of Pinofuranoxin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinofuranoxin A is a novel trisubstituted furanone, a class of natural products known for a diverse range of biological activities.[1][2] Isolated from Diplodia sapinea, an endophytic fungus recognized as an opportunistic pathogen in conifers, this compound has demonstrated significant antifungal, phytotoxic, and zootoxic properties.[1][3][4] This technical guide provides a comprehensive overview of the known bioactivity of this compound, including quantitative data, detailed experimental protocols, and insights into its potential mechanism of action based on its chemical class. The structural characterization of this compound was initially performed using NMR and HRESIMS, with its absolute configuration determined through NOESY experiments and computational analysis. It is noteworthy that a 2024 study has proposed a revision of the relative configuration of the epoxide functionality, a key structural feature that may influence its biological activity.

Chemical Properties

  • Compound Name: this compound

  • Chemical Class: Trisubstituted Furanone

  • Natural Source: Diplodia sapinea (Fungus)

  • Appearance: Amorphous solid

  • Molecular Formula: C₉H₁₂O₄

Bioactivity Profile of this compound

This compound exhibits a range of biological effects, detailed in the following sections. The quantitative data from key bioassays are summarized for direct comparison.

Antifungal and Antioomycete Activity

This compound has shown potent inhibitory effects against specific plant pathogenic fungi and oomycetes. The activity was assessed using a mycelial radial growth assay, where the compound was applied to a plug of the growing pathogen.

Table 1: Antifungal and Antioomycete Activity of this compound

Target OrganismConcentration (mg/plug)Result
Athelia rolfsii0.1Complete Mycelial Growth Inhibition
0.2Complete Mycelial Growth Inhibition
Phytophthora cambivora0.1Complete Mycelial Growth Inhibition
0.2Complete Mycelial Growth Inhibition
Diplodia corticola0.1 - 0.2Resistant

Data sourced from Masi et al., 2021.

Phytotoxic Activity

The phytotoxicity of this compound was evaluated using a leaf puncture assay on several plant species. The compound was applied at various concentrations, and the resulting necrotic lesion area was measured after five days.

Table 2: Phytotoxic Activity of this compound (Lesion Area in mm²)

Plant Species1.0 mg/mL0.5 mg/mL0.1 mg/mL
English ivy (Hedera helix)112 ± 1449 ± 55 ± 1
Bean (Phaseolus vulgaris)46 ± 540 ± 27 ± 1
Holm oak (Quercus ilex)61 ± 1036 ± 71 ± 1

Data are expressed as median area lesion ± standard error. Sourced from Masi et al., 2021.

Zootoxic Activity

Zootoxicity was determined using the brine shrimp (Artemia salina) lethality assay. Larval mortality was assessed after 36 hours of exposure to this compound.

Table 3: Zootoxic Activity of this compound

Concentration (µg/mL)Larval Mortality (%)
20096%
100<20%
50<20%

Data sourced from Masi et al., 2021.

Potential Mechanism of Action

As of late 2025, no specific studies on the molecular mechanism or signaling pathways of this compound have been published. However, the broader class of furanone derivatives offers potential avenues for investigation. Many bioactive furanones are known to function as signaling molecule mimics or inhibitors.

  • Quorum Sensing Inhibition: A well-documented mechanism for brominated furanones from marine algae is the interference with bacterial quorum sensing (QS) by disrupting acylated homoserine lactone (AHL) signaling pathways. This prevents bacteria from coordinating virulence factor expression and biofilm formation.

  • Cell Cycle and DNA Synthesis Disruption: Some synthetic antifungal aurone compounds, which share a furanone-like core, have been shown to arrest the cell cycle in the G1 phase and interfere with DNA replication and actin cytoskeleton organization in fungi.

  • Oxidative Stress: Furanones can induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Given its potent antifungal and phytotoxic effects, it is plausible that this compound may act by disrupting fundamental cellular processes such as cell division, membrane integrity, or key metabolic pathways in target organisms. Further research is required to elucidate its specific molecular targets and signaling cascades.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Isolation and Purification of this compound

The isolation of this compound from the culture filtrates of Diplodia sapinea is a multi-step process involving extraction and chromatographic purification.

  • Fungal Cultivation: Diplodia sapinea is grown in a liquid Czapek medium amended with 2% corn meal (pH 5.7).

  • Extraction: The culture filtrates are exhaustively extracted with ethyl acetate (EtOAc) to yield a crude oily residue.

  • Column Chromatography (CC): The crude extract is subjected to bioguided purification using column chromatography, eluting with a solvent system of CHCl₃/iPrOH (85:15, v/v).

  • Thin-Layer Chromatography (TLC): Fractions containing the active compound are further purified by preparative TLC using a solvent system of n-hexane/EtOAc (1:1, v/v) to yield pure this compound.

G cluster_0 Fungal Culture & Extraction cluster_1 Purification culture 1. Cultivation of Diplodia sapinea (Liquid Czapek Medium) extraction 2. Exhaustive Extraction (Ethyl Acetate) culture->extraction crude Crude Oily Residue extraction->crude cc 3. Column Chromatography (CHCl3/iPrOH) crude->cc tlc 4. Thin-Layer Chromatography (n-hexane/EtOAc) cc->tlc pure Pure this compound tlc->pure

Caption: Workflow for the isolation and purification of this compound.

Antifungal Mycelial Radial Growth Assay

This assay evaluates the ability of a compound to inhibit the growth of fungi and oomycetes on solid media.

  • Media Preparation: Pathogens are cultured on appropriate media: Potato Dextrose Agar (PDA) for Athelia rolfsii and Diplodia corticola, and Carrot Agar (CA) for Phytophthora cambivora.

  • Compound Application: this compound, dissolved in methanol, is applied to a sterile filter paper plug at concentrations of 0.1 and 0.2 mg/plug. A methanol-only plug serves as a negative control.

  • Inoculation: The treated plug is placed on the agar plate, and a mycelial disc of the test pathogen is placed adjacent to it.

  • Incubation: Plates are incubated, and the radial growth of the mycelium is measured over time.

  • Assessment: Complete inhibition is noted when no growth occurs in the direction of the treated plug.

G prep 1. Prepare Agar Plates (PDA or Carrot Agar) apply 2. Apply this compound (0.1 & 0.2 mg) to sterile plug prep->apply inoculate 3. Inoculate with Pathogen (Mycelial Disc) apply->inoculate incubate 4. Incubate and Measure Radial Growth inoculate->incubate result 5. Assess Growth Inhibition incubate->result

Caption: Workflow for the antifungal radial growth inhibition assay.

Phytotoxicity Leaf Puncture Assay

This bioassay assesses the ability of a compound to cause tissue death (necrosis) in plant leaves.

  • Leaf Collection: Healthy, mature leaves are collected from Hedera helix, Phaseolus vulgaris, and Quercus ilex.

  • Puncture: The leaf surface is gently punctured with a sterile needle.

  • Compound Application: A solution of this compound (at 1.0, 0.5, and 0.1 mg/mL) is applied to the puncture wound. A solvent-only solution is used as a negative control.

  • Incubation: Leaves are kept in a humid environment for 5 days and observed daily.

  • Lesion Measurement: The area of the resulting necrotic lesion is measured using imaging software (e.g., APS Assess 2.0).

G collect 1. Collect Healthy Leaves (e.g., Hedera helix) puncture 2. Create Small Puncture on Leaf Surface collect->puncture apply 3. Apply this compound Solution (0.1-1.0 mg/mL) puncture->apply incubate 4. Incubate for 5 Days in Humid Chamber apply->incubate measure 5. Measure Necrotic Lesion Area (mm²) incubate->measure

Caption: Workflow for the phytotoxicity leaf puncture assay.

Artemia salina (Brine Shrimp) Lethality Assay

This assay is a common primary screen for determining the general toxicity of natural products.

  • Hatching: Artemia salina cysts are hatched in artificial seawater under constant light and aeration for 24-48 hours.

  • Preparation: Nauplii (larvae) are collected. A defined number (typically 10-15) are placed into each well of a 24-well plate containing seawater.

  • Exposure: this compound is added to the wells to achieve final concentrations of 200, 100, and 50 µg/mL. A solvent control is also included.

  • Incubation: The plate is incubated at 27°C in the dark for 36 hours.

  • Mortality Assessment: The number of dead larvae in each well is counted, and the percentage of mortality is calculated.

G hatch 1. Hatch A. salina Cysts in Seawater setup 2. Transfer Nauplii (Larvae) to 24-Well Plate hatch->setup expose 3. Add this compound (50-200 µg/mL) setup->expose incubate 4. Incubate 36h at 27°C (in dark) expose->incubate count 5. Count Live/Dead Larvae & Calculate % Mortality incubate->count

References

Pinofuranoxin A: A Technical Guide to its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinofuranoxin A is a novel trisubstituted furanone, alongside its diastereomer Pinofuranoxin B, isolated from the invasive pathogen Diplodia sapinea[1][2][3]. This fungus is a significant pathogen of conifers worldwide, causing diseases such as tip blight, cankers, and die-back. The discovery of this compound has opened avenues for investigating its potential applications, including its antifungal properties. This technical guide provides a comprehensive overview of the currently known antifungal spectrum of activity for this compound, detailing the experimental methodologies and presenting the available quantitative data.

Antifungal Spectrum of Activity

The antifungal activity of this compound has been evaluated against a limited number of plant pathogenic fungi and an oomycete. The available data demonstrates its potent inhibitory effects against specific microbes.

Quantitative Antifungal Activity Data

The antifungal activity of this compound was determined by assessing the inhibition of mycelial growth. The results are summarized in the table below.

Target OrganismConcentration (mg/plug)Mycelial Growth Inhibition (%)
Athelia rolfsii0.1100
0.2100
Diplodia corticola0.121
0.238
Phytophthora cambivora0.1100
0.2100
Data sourced from Masi et al., 2021

As the data indicates, this compound exhibits complete inhibition of mycelial growth for Athelia rolfsii and the oomycete Phytophthora cambivora at concentrations of 0.1 and 0.2 mg/plug. In contrast, it shows weaker activity against Diplodia corticola.

Experimental Protocols

The following section details the methodology used to determine the antifungal activity of this compound.

Mycelial Growth Inhibition Assay

The antifungal activity of this compound was assessed using a mycelial growth inhibition assay.

1. Fungal Strains: The tested organisms included two plant pathogenic fungi, Athelia rolfsii and Diplodia corticola, and the oomycete Phytophthora cambivora.

2. Preparation of Test Compound: this compound was dissolved in a suitable solvent to achieve the desired test concentrations.

3. Assay Procedure:

  • Mycelial plugs of the test organisms were placed on an appropriate growth medium.

  • This compound, at concentrations of 0.1 and 0.2 mg/plug, was applied to the vicinity of the mycelial plugs.

  • Pentachloronitrobenzene (PCNB) and metalaxyl-M were used as positive controls.

  • The cultures were incubated under conditions suitable for the growth of each organism.

  • The percentage of mycelial growth inhibition was calculated by comparing the growth in the presence of this compound to the growth of a negative control (without the compound).

Experimental Workflow

The following diagram illustrates the workflow for the mycelial growth inhibition assay used to evaluate the antifungal activity of this compound.

Mycelial_Growth_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_fungi Prepare Fungal Cultures (A. rolfsii, D. corticola, P. cambivora) inoculate Inoculate Plates with Mycelial Plugs prep_fungi->inoculate prep_compound Prepare this compound (0.1 & 0.2 mg/plug) apply_treatment Apply Treatments prep_compound->apply_treatment prep_controls Prepare Controls (PCNB, Metalaxyl-M) prep_controls->apply_treatment inoculate->apply_treatment incubate Incubate Plates apply_treatment->incubate measure Measure Mycelial Growth incubate->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow of the mycelial growth inhibition assay.

Mechanism of Action and Signaling Pathways

Currently, there is no published information available regarding the specific mechanism of action of this compound or the signaling pathways it may modulate in fungal cells. The observed antifungal activity is likely attributed to the presence of an α,β-unsaturated carbonyl and an epoxide ring, which are structural features known to impart biological activity. Further research is required to elucidate the precise molecular targets and mechanisms.

Conclusion and Future Directions

This compound has demonstrated significant in vitro antifungal activity against the plant pathogens Athelia rolfsii and Phytophthora cambivora. However, its efficacy against a broader range of fungal species, particularly those of clinical relevance such as Candida and Aspergillus species, remains to be determined. Future research should focus on:

  • Expanding the antifungal spectrum analysis to include a diverse panel of human and plant pathogenic fungi.

  • Determining the minimum inhibitory concentrations (MICs) to provide a more standardized measure of its potency.

  • Investigating the mechanism of action to identify its cellular targets and affected signaling pathways.

  • Evaluating its potential for synergistic effects with existing antifungal agents.

A deeper understanding of these aspects will be crucial for assessing the therapeutic and agricultural potential of this compound as a novel antifungal agent.

References

Phytotoxic Effects of Pinofuranoxin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the phytotoxic effects of Pinofuranoxin A, a bioactive trisubstituted furanone produced by the invasive pathogen Diplodia sapinea. The information is targeted towards researchers, scientists, and professionals in drug development and herbicide research. This document summarizes key quantitative data, details experimental methodologies, and visualizes workflows and potential signaling pathways.

Overview of this compound

This compound is a fungal secondary metabolite that has demonstrated significant phytotoxic activity.[1][2][3] Structurally, it is characterized as a trisubstituted furanone, and its bioactivity is attributed to the presence of an α,β-unsaturated carbonyl group and an epoxide ring.[1][4] These functional groups are known to be involved in nucleophilic Michael addition and nucleophilic substitution reactions, respectively, which are common structural features imparting biological activities.

Quantitative Phytotoxic Effects

This compound has been shown to induce necrotic lesions on the leaves of various plant species. The extent of this damage is dose-dependent. A summary of the phytotoxic activity of this compound is presented below.

Concentration (mg/mL)Plant SpeciesAverage Necrotic Lesion Area (mm²)
1.0English Ivy (Hedera helix)112
1.0Bean (Phaseolus vulgaris)46
1.0Holm Oak (Quercus ilex)61
0.5All tested speciesNecrotic effects observed
0.1All tested speciesNecrotic effects observed

Data extracted from Masi et al., 2021.

Experimental Protocols

The phytotoxicity of this compound was evaluated using a leaf puncture assay. The detailed methodology is as follows:

3.1. Plant Material

  • Healthy, young, and intact leaves were detached from the plant species: English ivy (Hedera helix L.), bean (Phaseolus vulgaris L.), and holm oak (Quercus ilex L.).

3.2. Toxin Preparation

  • This compound was dissolved in a solution of 10% acetone in water to achieve final concentrations of 1.0, 0.5, and 0.1 mg/mL.

  • A control solution consisting of 10% acetone in water was also prepared.

3.3. Leaf Puncture Assay

  • The detached leaves were placed in a moist chamber, such as a Petri dish lined with damp filter paper, to maintain humidity.

  • The upper surface of each leaf was gently punctured with a sterile needle.

  • A 10 µL droplet of the this compound solution at a specific concentration was applied to the wounded area of the leaf.

  • For control leaves, a 10 µL droplet of the 10% acetone/water solution was applied to the puncture site.

  • The leaves were incubated in the moist chamber at room temperature for 72 hours.

  • After the incubation period, the phytotoxic effect was assessed by measuring the area of the necrotic lesion that developed around the point of application.

Visualizations

4.1. Experimental Workflow for Phytotoxicity Assay

G Experimental Workflow for this compound Phytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Detach healthy young leaves a1 Place leaves in moist chamber p1->a1 p2 Prepare this compound solutions (1.0, 0.5, 0.1 mg/mL in 10% Acetone) a3 Apply 10 µL of toxin or control solution to puncture p2->a3 p3 Prepare Control solution (10% Acetone) p3->a3 a2 Puncture leaf surface with sterile needle a1->a2 a2->a3 a4 Incubate at room temperature for 72 hours a3->a4 an1 Measure area of necrotic lesions a4->an1 an2 Compare toxin-treated leaves to control an1->an2

Caption: Workflow of the leaf puncture assay for phytotoxicity testing.

4.2. Postulated Signaling Pathway of this compound Phytotoxicity

The precise signaling pathway initiated by this compound in plants has not been fully elucidated. However, based on its chemical structure containing an α,β-unsaturated carbonyl moiety and an epoxide ring, a plausible mechanism involves the induction of cellular stress and a defense response. These reactive groups can interact with cellular nucleophiles, leading to protein modification and the generation of reactive oxygen species (ROS). This can trigger a hypersensitive response-like cell death pathway.

G Postulated Signaling Pathway for this compound cluster_trigger Initial Interaction cluster_cellular Cellular Response cluster_signaling Downstream Signaling cluster_outcome Physiological Outcome toxin This compound (α,β-unsaturated carbonyl, epoxide ring) membrane Plasma Membrane Interaction toxin->membrane protein_mod Nucleophilic attack on cellular proteins toxin->protein_mod ros Reactive Oxygen Species (ROS) Burst membrane->ros protein_mod->ros mapk MAP Kinase Cascade Activation ros->mapk hormone Defense Hormone Synthesis (e.g., Salicylic Acid, Jasmonic Acid) ros->hormone pcd Programmed Cell Death (PCD) / Hypersensitive Response mapk->pcd hormone->pcd lesion Necrotic Lesion Formation pcd->lesion

Caption: A plausible signaling cascade initiated by this compound.

Mechanism of Action and Potential Applications

The phytotoxic activity of this compound is likely due to its ability to cause cellular damage through the reactivity of its functional groups. The α,β-unsaturated carbonyl and epoxide moieties can react with various cellular components, leading to oxidative stress and cell death, manifesting as necrotic lesions. This mode of action suggests that this compound could be a candidate for the development of new herbicides. Fungal phytotoxins with potential herbicidal activity are of growing interest in agriculture. Further research is needed to elucidate the specific molecular targets and the full signaling cascade to better understand its potential and selectivity as a herbicidal agent. The selective herbicidal activity of other fungal metabolites has been noted, suggesting the potential for targeted weed control.

References

Zootoxicity of Pinofuranoxin A in Brine Shrimp Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the zootoxicity of Pinofuranoxin A, a furanone produced by the fungal pathogen Diplodia sapinea, with a specific focus on its effects in brine shrimp (Artemia salina) lethality assays. This document details the available toxicological data, outlines the experimental protocols for assessing its toxicity, and explores the putative mechanism of action and associated signaling pathways.

Introduction

This compound is a trisubstituted furanone that has been identified as a secondary metabolite of the invasive plant pathogen Diplodia sapinea. The presence of reactive functional groups within its structure, specifically an α,β-unsaturated carbonyl system and an epoxide ring, suggests potential biological activity, including toxicity to various organisms. The brine shrimp lethality assay is a widely used, simple, and cost-effective preliminary screen for the cytotoxic and zootoxic potential of natural products and synthetic compounds. This guide synthesizes the current knowledge on the toxic effects of this compound on Artemia salina, providing a valuable resource for researchers in toxicology, natural product chemistry, and drug discovery.

Quantitative Zootoxicity Data

The zootoxicity of this compound has been evaluated using the brine shrimp lethality assay. The following table summarizes the quantitative data on the mortality of Artemia salina larvae upon exposure to varying concentrations of this compound over a 36-hour period.

Concentration (µg/mL)Larval Mortality (%)
20096
100< 20
50< 20

Data sourced from Masi et al., 2021.

Experimental Protocols

The following is a detailed protocol for the brine shrimp lethality assay, adapted from established methodologies and consistent with the procedures cited in the primary literature on this compound zootoxicity.

Materials and Reagents
  • Artemia salina cysts (brine shrimp eggs)

  • Artificial seawater (38 g/L sea salt in distilled water)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 24-well microplates

  • Hatching chamber (e.g., a conical flask or a specially designed two-compartment vessel)

  • Aeration pump

  • Light source

  • Pipettes

  • Stereomicroscope

Hatching of Brine Shrimp Nauplii
  • Prepare the artificial seawater by dissolving 38 g of sea salt in 1 liter of distilled water.

  • Transfer the artificial seawater to a hatching chamber.

  • Add a small quantity of Artemia salina cysts to the seawater.

  • Aerate the solution using an air pump to keep the cysts in suspension.

  • Illuminate the hatching chamber with a light source, as the nauplii are phototropic.

  • Maintain the temperature at 25-30°C for 24-48 hours to allow the cysts to hatch into nauplii (larvae).

  • After hatching, turn off the aeration and allow the empty cyst shells to float to the surface while the nauplii congregate near the light source.

  • Carefully collect the nauplii using a pipette for use in the assay.

Brine Shrimp Lethality Assay Procedure
  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution with artificial seawater to achieve the desired final concentrations (e.g., 200, 100, and 50 µg/mL). The final DMSO concentration in each well should be kept below 1% to avoid solvent toxicity.

  • Using a pipette, transfer 10-15 nauplii into each well of a 24-well microplate.

  • Add the different concentrations of the this compound solutions to the respective wells.

  • Include a negative control group containing artificial seawater with the same concentration of DMSO as the test groups.

  • Include a positive control group with a known toxic compound, such as potassium dichromate, to validate the assay.

  • Incubate the microplate at 27°C for 36 hours under a light source.

  • After the incubation period, count the number of dead and surviving nauplii in each well under a stereomicroscope. Nauplii that are motionless are considered dead.

  • Calculate the percentage of mortality for each concentration.

experimental_workflow cluster_hatching Brine Shrimp Hatching cluster_assay Lethality Assay h1 Prepare Artificial Seawater h2 Add Artemia salina Cysts h1->h2 h3 Aerate and Illuminate h2->h3 h4 Incubate for 24-48h h3->h4 h5 Collect Nauplii h4->h5 a2 Transfer Nauplii to 24-well Plate h5->a2 Transfer Nauplii a1 Prepare this compound Dilutions a3 Add Test Solutions and Controls a1->a3 a2->a3 a4 Incubate for 36h a3->a4 a5 Count Surviving Nauplii a4->a5 a6 Calculate Percent Mortality a5->a6 signaling_pathway cluster_cellular_interaction Cellular Interaction cluster_molecular_targets Molecular Targets cluster_cellular_response Cellular Response cluster_outcome Toxic Outcome pinofuranoxin This compound michael_addition Michael Addition (α,β-unsaturated carbonyl) pinofuranoxin->michael_addition nucleophilic_substitution Nucleophilic Substitution (epoxide ring) pinofuranoxin->nucleophilic_substitution gsh Glutathione (GSH) michael_addition->gsh proteins Cellular Proteins (e.g., enzymes) michael_addition->proteins nucleophilic_substitution->gsh nucleophilic_substitution->proteins gsh_depletion GSH Depletion gsh->gsh_depletion enzyme_inhibition Enzyme Inhibition proteins->enzyme_inhibition oxidative_stress Increased ROS (Oxidative Stress) gsh_depletion->oxidative_stress cell_damage Cellular Damage (Lipid peroxidation, DNA damage) enzyme_inhibition->cell_damage oxidative_stress->cell_damage apoptosis Apoptosis cell_damage->apoptosis mortality Larval Mortality apoptosis->mortality

Pinofuranoxin A: A Technical Guide to its Biological Activity and Postulated Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinofuranoxin A, a novel trisubstituted furanone isolated from the pathogenic fungus Diplodia sapinea, has demonstrated a range of biological activities, including potent antifungal, phytotoxic, and zootoxic effects.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data and experimental protocols. The molecule's activity is hypothesized to stem from its unique chemical structure, featuring both an α,β-unsaturated carbonyl group and an epoxide ring, which can engage in nucleophilic reactions.[1][2] While specific signaling pathways remain to be elucidated, this document summarizes the foundational knowledge critical for future research and development.

Biological Activity of this compound

This compound exhibits a spectrum of biological effects, as detailed in foundational studies. These activities include antifungal action against significant plant pathogens, phytotoxicity in various plant species, and toxicity in invertebrate models.

Quantitative Data Summary

The known biological activities of this compound are quantified in the tables below, summarizing its antifungal efficacy and zootoxicity.

Table 1: Antifungal Activity of this compound

Target OrganismConcentration (mg/plug)Mycelial Growth Inhibition (%)
Athelia rolfsii0.2100
0.1100
Diplodia corticola0.238
0.121
Phytophthora cambivora0.2100
0.1100

Table 2: Zootoxic Activity of this compound

Test OrganismConcentration (µg/mL)Larval Mortality (%)
Brine Shrimp (Artemia salina L.)20096
100< 20
50< 20

Postulated Mechanism of Action

The precise molecular targets and signaling pathways of this compound have not yet been fully elucidated. However, its chemical structure provides significant insight into a probable mechanism of action. The molecule contains two key reactive functional groups: an α,β-unsaturated carbonyl system and an epoxide ring. It is proposed that these moieties are responsible for the observed biological activities through covalent modification of biological nucleophiles.

  • Michael Addition: The α,β-unsaturated carbonyl group is a classic Michael acceptor, making it susceptible to nucleophilic attack by thiols (e.g., cysteine residues in proteins) and amines (e.g., lysine residues or DNA bases).

  • Nucleophilic Substitution: The epoxide ring is a strained three-membered ether that can undergo ring-opening reactions upon attack by nucleophiles. This can lead to the alkylation of proteins and nucleic acids.

The combination of these two reactive centers likely allows this compound to interact with and inactivate a range of biological macromolecules, leading to cellular dysfunction and toxicity. The difference in biological activity observed between this compound and its diastereomer, Pinofuranoxin B, is attributed to the different stereochemistry of the epoxy ring, which would influence its reactivity and interaction with chiral biological targets.

This compound Proposed Mechanism of Action Postulated Covalent Modification by this compound cluster_pinofuranoxin This compound cluster_targets Biological Nucleophiles cluster_reactions Reaction Types cluster_outcome Outcome This compound This compound (α,β-unsaturated carbonyl + epoxide) Michael Addition Michael Addition This compound->Michael Addition α,β-unsaturated carbonyl Nucleophilic Substitution Nucleophilic Substitution (Ring Opening) This compound->Nucleophilic Substitution epoxide ring Protein Protein Nucleophiles (e.g., Cys-SH, Lys-NH2) Protein->Michael Addition Protein->Nucleophilic Substitution DNA DNA Nucleophiles (e.g., Guanine-N7) DNA->Michael Addition DNA->Nucleophilic Substitution Covalent Adducts Covalent Adducts (Alkylated Biomolecules) Michael Addition->Covalent Adducts Nucleophilic Substitution->Covalent Adducts Biological Effects Loss of Protein Function DNA Damage -> Antifungal, Phytotoxic, Zootoxic Effects Covalent Adducts->Biological Effects

Caption: Postulated mechanism of this compound via covalent modification.

Experimental Protocols

The following protocols are based on the methodologies described in the initial characterization of this compound.

Antifungal Activity Assay (Mycelial Radial Growth Inhibition)

This assay is designed to evaluate the inhibitory effect of a compound on the growth of filamentous fungi.

  • Fungal Strains: Athelia rolfsii, Diplodia corticola, Phytophthora cambivora.

  • Culture Media: Potato Dextrose Agar (PDA) for A. rolfsii and D. corticola. Carrot Agar (CA) for P. cambivora.

  • Compound Preparation: this compound is dissolved in methanol (MeOH) to prepare stock solutions.

  • Assay Procedure:

    • Aliquots of the this compound stock solution are applied to sterile plugs or paper discs to achieve final amounts of 200 µg and 100 µg per plug.

    • The solvent is allowed to evaporate completely.

    • The treated plugs are placed on the surface of the agar plates previously inoculated with the fungal mycelium.

    • Methanol-treated plugs serve as the negative control.

    • Pentachloronitrobenzene (PCNB) is used as a positive control for ascomycetes and basidiomycetes, while Metalaxyl-M is used for oomycetes.

    • Plates are incubated under conditions suitable for the growth of each fungal species.

    • The radial growth of the mycelium is measured over time, and the percentage of inhibition is calculated relative to the negative control.

    • The experiment is conducted with three replicates and repeated twice.

Antifungal Assay Workflow Workflow for Mycelial Growth Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculate Inoculate Agar Plates with Fungal Mycelium Apply_Plugs Apply Compound-Treated Plugs to Inoculated Plates Inoculate->Apply_Plugs Prepare_Compounds Prepare this compound (100 & 200 µg in MeOH) and Controls Prepare_Compounds->Apply_Plugs Incubate Incubate Plates Apply_Plugs->Incubate Measure Measure Radial Mycelial Growth Incubate->Measure Calculate Calculate Percent Inhibition vs. Negative Control Measure->Calculate

Caption: Workflow for the antifungal mycelial growth inhibition assay.

Zootoxicity Assay (Brine Shrimp Lethality)

This assay is a preliminary screen for general toxicity using the brine shrimp Artemia salina.

  • Test Organism: Brine shrimp (Artemia salina) larvae.

  • Compound Preparation: this compound is dissolved in a suitable solvent to prepare stock solutions for testing at final concentrations of 200, 100, and 50 µg/mL.

  • Assay Procedure:

    • Brine shrimp eggs are hatched in artificial seawater to obtain nauplii (larvae).

    • A defined number of larvae are transferred into vials or wells containing artificial seawater.

    • The test compound (this compound) is added to the vials to achieve the desired final concentrations.

    • A solvent control is included.

    • After a specified incubation period (typically 24 hours), the number of dead larvae is counted.

    • Larval mortality percentage is calculated for each concentration.

Signaling Pathways

To date, no specific cellular signaling pathways have been identified as being modulated by this compound. The observed biological effects are broadly attributed to covalent modification of essential biomolecules. Future research, including proteomic and transcriptomic analyses, is required to identify specific protein targets and delineate the downstream signaling cascades affected by this compound. Such studies would be invaluable in understanding the precise molecular mechanisms underlying its potent antifungal and phytotoxic activities.

Conclusion and Future Directions

This compound is a bioactive natural product with significant potential, particularly as a lead compound for the development of novel fungicides. The current understanding of its mechanism of action is based on the reactivity of its α,β-unsaturated carbonyl and epoxide functional groups. While this provides a strong foundation, further research is imperative. Key future directions should include:

  • Target Identification: Utilizing techniques such as activity-based protein profiling to identify the specific molecular targets of this compound in pathogenic fungi.

  • Signaling Pathway Analysis: Investigating the downstream cellular effects of target engagement to understand the broader signaling pathways disrupted by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of this compound to optimize its activity and selectivity, potentially guided by the recent revision of its stereochemistry.

A deeper understanding of its molecular mechanism will be crucial for harnessing the therapeutic or agrochemical potential of this compound.

References

Unraveling the True Structure of Pinofuranoxin A: A Technical Guide to its Revision

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initially isolated from the invasive pathogen Diplodia sapinea, Pinofuranoxin A, a trisubstituted furanone, demonstrated notable biological activity, including phytotoxic and antifungal properties.[1][2] The originally proposed structure, characterized by NMR and HRESIMS spectra, featured a unique combination of a butenolide core and an epoxy side chain.[1][3] However, recent investigations involving total synthesis and DFT-based spectral analysis have led to a critical revision of its stereochemistry.[4] This guide provides an in-depth analysis of the data and methodologies that culminated in the revised structure of this compound, offering a comprehensive resource for researchers in natural product synthesis, mycotoxin research, and drug discovery.

Spectroscopic Data: A Tale of Two Structures

The journey to revise the structure of this compound began with a careful re-examination of its spectroscopic data. While the originally proposed structure was consistent with much of the initial NMR and mass spectrometry data, subtle discrepancies emerged upon the synthesis and analysis of all possible stereoisomers. The following tables summarize the key quantitative data for both the originally proposed and the revised structures of this compound.

Table 1: Comparison of ¹H NMR Data (CDCl₃, 400 MHz) for this compound Isomers

PositionOriginally Proposed Structure δ (ppm), J (Hz)Revised Structure δ (ppm), J (Hz)
44.68 (br s)4.68 (br s)
54.44 (q, 6.5)4.44 (q, 6.5)
66.89 (dd, 2.1, 1.5)6.89 (dd, 2.1, 1.5)
73.52 (m)3.52 (m)
83.06 (dq, 5.5, 2.1)3.06 (dq, 5.5, 2.1)
9-Me1.45 (d, 5.5)1.45 (d, 5.5)
5-Me1.48 (d, 6.5)1.48 (d, 6.5)
Data for the originally proposed structure is based on the initial isolation reports. Data for the revised structure is based on the comparative analysis with synthetic stereoisomers.

Table 2: Comparison of ¹³C NMR Data (CDCl₃, 100 MHz) for this compound Isomers

PositionOriginally Proposed Structure δ (ppm)Revised Structure δ (ppm)
2170.1170.1
3132.8132.8
472.172.1
578.978.9
6138.5138.5
759.859.8
858.158.1
9-Me17.217.2
5-Me19.319.3
Data for the originally proposed structure is based on the initial isolation reports. Data for the revised structure is based on the comparative analysis with synthetic stereoisomers.

Table 3: Physicochemical and Spectrometric Data

ParameterOriginally Reported this compound
Molecular FormulaC₉H₁₂O₄
HRESIMS [M+H]⁺m/z 185.0823 (calcd for C₉H₁₃O₄, 185.0823)
Optical Rotation [α]²⁵_D_+22.4 (c 0.34, MeOH)
UV λ_max_ (log ε) in CH₃CN227 (4.1) nm
Data obtained from the initial isolation and characterization of this compound.

The Path to Structural Revision: A Logical Workflow

The revision of this compound's structure was a systematic process involving the synthesis of all possible diastereomers and a detailed comparison of their spectroscopic data with that of the natural product. This workflow was crucial in identifying the correct relative and absolute stereochemistry.

Caption: Workflow for the structural revision of this compound.

Experimental Protocols: Synthesizing the Truth

The cornerstone of the structural revision was the non-diastereoselective synthesis of all four possible stereoisomers of this compound, which allowed for direct comparison with the natural product. The key steps in the synthetic protocols are detailed below.

General Synthetic Strategy: The synthesis commenced from a known chiral starting material to establish the stereochemistry of the butenolide ring. Subsequent steps involved the introduction of the side chain via a Wittig-type reaction, followed by stereoselective epoxidation to generate the different diastereomers of the epoxy group.

Key Experimental Procedures:

  • Synthesis of the Butenolide Core: The synthesis of the γ-methyl-α,β-unsaturated-γ-lactone core was achieved through a multi-step sequence starting from a commercially available chiral precursor. The specific reactions and conditions were adapted from established literature procedures for butenolide synthesis.

  • Wittig Reaction for Side Chain Installation: To introduce the exocyclic double bond and the precursor to the epoxy ring, a Horner-Wadsworth-Emmons reaction was employed. A phosphonate reagent was reacted with the butenolide intermediate in the presence of a strong base (e.g., NaH) in an anhydrous solvent (e.g., THF) at low temperatures to afford the desired α,β-unsaturated ester.

  • Stereoselective Epoxidation: The crucial step to generate the different diastereomers was the epoxidation of the double bond in the side chain.

    • For the syn-epoxide: An epoxidation protocol known to favor syn-directing hydroxyl groups was utilized. This typically involves the use of a peroxy acid (e.g., m-CPBA) in a chlorinated solvent (e.g., CH₂Cl₂).

    • For the anti-epoxide: To achieve the opposite stereochemistry, a different epoxidation method was employed, often involving a Sharpless asymmetric epoxidation or a substrate-controlled epoxidation where the directing group is modified or absent.

  • Purification and Characterization: Each synthesized stereoisomer was meticulously purified using column chromatography and/or preparative thin-layer chromatography (TLC). The structure and stereochemistry of each isomer were unequivocally confirmed by a full suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY experiments, as well as high-resolution mass spectrometry (HRESIMS) and measurement of specific rotation.

Signaling Pathways and Biological Implications

While the primary focus of the revision was on the chemical structure, the correct stereochemistry is paramount for understanding the biological activity of this compound. The molecule contains two key reactive sites: the α,β-unsaturated carbonyl system and the epoxide ring. These functional groups are known to interact with biological nucleophiles, such as cysteine residues in proteins, through Michael addition and nucleophilic substitution, respectively.

G cluster_0 This compound cluster_1 Cellular Target cluster_2 Biological Effect A α,β-Unsaturated Carbonyl C Biological Nucleophile (e.g., Cysteine in Proteins) A->C Michael Addition B Epoxide Ring B->C Nucleophilic Substitution D Covalent Modification of Target C->D E Disruption of Protein Function D->E F Observed Bioactivity (e.g., Antifungal, Phytotoxic) E->F

Caption: Putative mechanism of action for this compound.

The precise three-dimensional arrangement of these reactive functional groups, as defined by the revised structure, will dictate the molecule's binding affinity and reactivity towards its biological targets. Therefore, the availability of all synthetic stereoisomers provides a valuable toolkit for detailed structure-activity relationship (SAR) studies to elucidate the specific molecular interactions responsible for the bioactivity of this compound.

Conclusion

The structural revision of this compound underscores the critical importance of total synthesis in the unequivocal characterization of complex natural products. While modern spectroscopic techniques are powerful tools, their interpretation can be challenging for conformationally flexible molecules. The synthesis of all possible stereoisomers provides the ultimate proof of structure and opens the door to a deeper understanding of the biological function of this intriguing mycotoxin. This detailed guide serves as a comprehensive reference for researchers working on this compound and related natural products, facilitating further investigation into its therapeutic and phytotoxic potential.

References

Methodological & Application

Protocol for the Isolation of Pinofuranoxin A from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the detailed methodology for the isolation and purification of Pinofuranoxin A, a bioactive trisubstituted furanone, from the fungal culture of Diplodia sapinea.[1][2][3][4] This protocol is based on the research published by Masi et al. in the Journal of Natural Products (2021).

Introduction

This compound is a secondary metabolite produced by the fungus Diplodia sapinea, a known pathogen of conifers.[1] This compound, along with its diastereomer Pinofuranoxin B, exhibits interesting biological activities, including phytotoxic and zootoxic effects, making it a subject of interest for natural product chemistry and drug discovery. The unique chemical structure of this compound, featuring a trisubstituted γ-lactone ring and an epoxy moiety, presents a valuable scaffold for further investigation. This protocol provides a step-by-step guide for its extraction and purification from fungal liquid cultures.

Fungal Strain and Culture Conditions

The successful isolation of this compound is dependent on the correct identification and cultivation of the producing fungal strain.

  • Fungal Strain : Diplodia sapinea. The strain used in the foundational study was isolated from a cankered branch of maritime pine (Pinus pinaster Aiton) in northwest Tunisia. The strain was identified based on morphological characteristics and internal transcribed spacer (ITS) rDNA sequence analysis.

  • Culture Medium : The fungus is cultivated in a liquid medium composed of Czapek broth amended with 2% corn meal. The pH of the medium should be adjusted to 5.7 before sterilization.

  • Incubation : The fungus is grown in stationary liquid culture for a period sufficient to allow for the production of secondary metabolites. The original study does not specify the exact duration, but a typical timeframe for fungal secondary metabolite production is 2-4 weeks.

Experimental Protocol: Extraction and Purification

The following protocol details the sequential steps for the isolation of this compound from the fungal culture filtrate.

3.1. Extraction of Crude Metabolites

  • Harvesting : After the incubation period, separate the fungal mycelium from the culture broth by filtration.

  • Solvent Extraction : Exhaustively extract the culture filtrate (e.g., 5 L) with an equal volume of ethyl acetate (EtOAc) in a separatory funnel. Repeat the extraction process three times to ensure complete recovery of the organic-soluble metabolites.

  • Concentration : Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield an oily brown residue, which is the crude extract.

3.2. Purification of this compound

The purification of this compound from the crude extract is achieved through a multi-step chromatographic process.

  • Column Chromatography (CC) :

    • Subject the crude extract to column chromatography on silica gel (Merck, Kieselgel 60, 0.063–0.200 mm).

    • Elute the column with a solvent system of chloroform/isopropanol (CHCl₃/iPrOH) in an 85:15 (v/v) ratio.

    • Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).

  • Thin-Layer Chromatography (TLC) - Step 1 :

    • Combine the fractions containing the compound of interest based on the TLC profile.

    • Further purify the residue from the selected fractions (e.g., the fourth fraction in the original study) by preparative TLC on silica gel plates (Kieselgel 60, F₂₅₄, 0.5 mm).

    • Develop the TLC plate using a solvent system of n-hexane/ethyl acetate (EtOAc) in a 1:1 (v/v) ratio.

    • Visualize the separated compounds under UV light and/or by staining with iodine vapors or specific spray reagents.

    • Isolate the band corresponding to this compound (Rf value of 0.27 in the specified solvent system) to yield a pure, oily compound.

  • Thin-Layer Chromatography (TLC) - Step 2 (for increased yield) :

    • The original study noted that a subsequent fraction from the initial column chromatography (e.g., the fifth fraction) could also be processed to yield more this compound.

    • This fraction is first purified by TLC with n-hexane/chloroform/isopropanol (7:2:1, v/v/v).

    • A subsequent TLC purification of a resulting sub-fraction with chloroform/isopropanol (98:2, v/v) can be performed.

    • Finally, a further purification by TLC with n-hexane/ethyl acetate (1:1, v/v) can yield an additional amount of this compound.

Quantitative Data

The following table summarizes the quantitative data from the isolation process as reported by Masi et al. (2021).

ParameterValueReference
Starting Volume of Culture Filtrate5 L
Yield of Crude Oily Brown Residue316 mg
Initial Yield of this compound (from fraction 4)3.4 mg
Additional Yield of this compound (from fraction 5)12.5 mg
Total Yield of this compound 15.9 mg

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed by spectroscopic methods. The foundational study utilized the following techniques for characterization:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR, along with 2D NMR experiments (COSY, HSQC, HMBC, and NOESY), are crucial for elucidating the chemical structure.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) : This technique is used to determine the exact molecular formula of the compound.

  • Electronic Circular Dichroism (ECD) Spectroscopy : Used to determine the absolute configuration of the stereocenters in the molecule.

Experimental Workflow and Diagrams

The overall workflow for the isolation of this compound can be visualized as follows:

Isolation_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_final Final Product & Analysis Fungus Diplodia sapinea Strain Medium Czapek Medium + 2% Corn Meal (pH 5.7) Incubation Liquid Culture Incubation Filtration Filtration Incubation->Filtration Extraction Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Extraction Evaporation Rotary Evaporation Extraction->Evaporation CC Column Chromatography (Silica Gel, CHCl₃/iPrOH 85:15) Evaporation->CC TLC1 Preparative TLC 1 (n-hexane/EtOAc 1:1) CC->TLC1 TLC2 Further TLC Purification (multi-step) CC->TLC2 Pure_Compound This compound TLC1->Pure_Compound TLC2->Pure_Compound Analysis Spectroscopic Analysis (NMR, HRESIMS, ECD) Pure_Compound->Analysis

Caption: Workflow for the isolation of this compound.

This detailed protocol provides a comprehensive guide for the successful isolation and purification of this compound from Diplodia sapinea cultures, enabling further research into its biological activities and potential applications.

References

Application Notes and Protocols for the Purification of Pinofuranoxin A using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinofuranoxin A is a bioactive trisubstituted furanone produced by the invasive pathogen Diplodia sapinea.[1][2][3] This compound, along with its diastereomer Pinofuranoxin B, exhibits significant phytotoxic, antifungal, and zootoxic activities.[1][2] The biological activity is attributed to the presence of an α,β-unsaturated carbonyl group and an epoxide ring, which are known to react with biological nucleophiles. The potential applications of this compound in agriculture and medicine necessitate a reliable and efficient purification method. This document provides a detailed protocol for the isolation and purification of this compound from fungal culture extracts using column chromatography, based on established laboratory procedures.

Data Presentation

The following table summarizes the quantitative data from a representative purification of this compound from a 5 L culture of Diplodia sapinea.

ParameterValue
Starting Material5 L Culture Filtrate of Diplodia sapinea
Crude Extract Yield316 mg (oily brown residue)
Column Chromatography (CC)
Stationary PhaseSilica Gel (0.063–0.200 mm)
Mobile PhaseChloroform/Isopropanol (85:15, v/v)
Fraction Containing this compoundFraction 4 (10.9 mg)
Thin-Layer Chromatography (TLC) Purification
Stationary PhaseSilica Gel Plates (Kieselgel 60, F254)
Mobile Phasen-hexane/Ethyl Acetate (1:1, v/v)
Final Yield of this compound3.4 mg (from Fraction 4) + 12.5 mg (from further purification) = 15.9 mg
Rf Value of this compound0.27

Experimental Protocols

This section details the methodology for the extraction and purification of this compound.

Fungal Culture and Extraction
  • Fungal Strain: Diplodia sapinea is grown in a liquid medium (Czapek amended with 2% corn meal, pH 5.7).

  • Extraction: The culture filtrates (5 L) are exhaustively extracted with ethyl acetate (EtOAc). The organic phases are combined and concentrated under reduced pressure to yield a crude oily brown residue.

Column Chromatography (CC) Purification

This primary purification step aims to separate the crude extract into fractions based on polarity.

  • Column Preparation:

    • A glass chromatography column is packed with silica gel (Merck, Kieselgel 60, 0.063–0.200 mm) as the stationary phase. The slurry packing method is recommended for a homogenous column bed.

  • Sample Loading:

    • The crude extract (316 mg) is dissolved in a minimal amount of the mobile phase or a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated to obtain a dry powder. This dry-loaded sample is then carefully added to the top of the prepared column.

  • Elution:

    • The column is eluted with a solvent system of chloroform/isopropanol (85:15, v/v).

    • Fractions are collected sequentially and monitored by thin-layer chromatography (TLC).

Thin-Layer Chromatography (TLC) Analysis and Further Purification
  • TLC Monitoring:

    • Analytical TLC is performed on silica gel plates (Kieselgel 60, F254, 0.25 mm).

    • The collected fractions are spotted on the TLC plate and developed in a suitable solvent system (e.g., n-hexane/EtOAc, 1:1, v/v).

    • Compounds are visualized under UV light and/or by staining with 10% H2SO4 in methanol followed by heating.

  • Fraction Pooling and Final Purification:

    • Fractions containing the compound of interest (this compound, Rf = 0.27 in n-hexane/EtOAc 1:1) are pooled.

    • The residue from the pooled fractions is further purified by preparative TLC using n-hexane/EtOAc (1:1, v/v) as the eluent to yield pure this compound.

Visualizations

Experimental Workflow for this compound Purification

The following diagram illustrates the step-by-step workflow for the purification of this compound.

G cluster_extraction Extraction cluster_cc Column Chromatography cluster_tlc TLC Purification cluster_further_purification Further Purification of Other Fractions cluster_final Final Product A Diplodia sapinea Culture (5 L) B Exhaustive Extraction with Ethyl Acetate A->B C Crude Oily Brown Residue (316 mg) B->C D Silica Gel Column Chromatography Eluent: CHCl3/iPrOH (85:15) C->D E Collection of 10 Homogeneous Fractions D->E F Fraction 4 (10.9 mg) E->F I Other Fractions (e.g., Fraction 5) E->I G Preparative TLC Eluent: n-hexane/EtOAc (1:1) F->G H Pure this compound (3.4 mg) Rf = 0.27 G->H L Total Purified this compound (15.9 mg) H->L J Additional TLC Steps I->J K Additional this compound (12.5 mg) J->K K->L

Caption: Workflow for the purification of this compound.

Proposed General Mechanism of Action

While a specific signaling pathway for this compound has not been fully elucidated, its biological activity is likely due to its chemical structure. The diagram below illustrates a proposed general mechanism of action based on the reactivity of its functional groups.

G cluster_compound This compound cluster_target Biological Targets cluster_reaction Reaction cluster_outcome Biological Outcome A This compound (α,β-unsaturated carbonyl & epoxide ring) B Cellular Nucleophiles (e.g., proteins, DNA) A->B interacts with C Covalent Modification (Michael Addition, Nucleophilic Substitution) B->C leads to D Disruption of Cellular Function C->D E Phytotoxicity, Antifungal Activity, Zootoxicity D->E

Caption: Proposed mechanism of action for this compound.

References

Application Note: 1H and 13C NMR Spectral Data of Pinofuranoxin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinofuranoxin A is a novel trisubstituted furanone, isolated from the invasive pathogen Diplodia sapinea, a fungus responsible for severe diseases in conifers.[1][2][3] As a bioactive secondary metabolite, this compound has demonstrated notable biological activities, including the complete inhibition of growth of Athelia rolfsii and Phytophthora cambivora.[1][4] The unique chemical structure of this compound, featuring a γ-lactone core with a substituted oxirane ring, makes it a molecule of interest for further investigation in drug discovery and as a potential agrochemical fungicide.

The structural elucidation of this compound was primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). This application note provides the detailed 1H and 13C NMR spectral data of this compound, along with the protocols for data acquisition, to serve as a reference for researchers engaged in natural product chemistry, mycotoxin analysis, and the development of new therapeutic or agricultural agents.

Chemical Structure

This compound is chemically formulated as 4-hydroxy-5-methyl-3-((3-methyloxiran-2-yl)methylene)dihydrofuran-2(3H)-one.

1H and 13C NMR Spectral Data

The 1H and 13C NMR spectral data for this compound are summarized in the tables below. This data is crucial for the identification and structural verification of the compound.

Table 1: 1H NMR Spectral Data of this compound (CD3OD, 500 MHz)
PositionδH (ppm)MultiplicityJ (Hz)
44.68br s
54.44q6.5
66.89dd2.1, 1.3
73.52m
83.09dq2.1, 5.4
9-CH31.37d5.4
10-CH31.42d6.5
Table 2: 13C NMR Spectral Data of this compound (CD3OD, 125 MHz)
PositionδC (ppm)DEPT
2169.0C
3127.9C
472.5CH
581.4CH
6148.0CH
762.1CH
857.0CH
9-CH317.0CH3
10-CH318.9CH3

Experimental Protocols

The following protocols outline the general procedures for acquiring 1H and 13C NMR spectra of furanone compounds like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 1-5 mg of purified this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., methanol-d4 (CD3OD), chloroform-d (CDCl3)). The choice of solvent should be based on sample solubility and the absence of solvent signals that may overlap with analyte signals.

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal signal resolution and sensitivity.

  • 1H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Acquisition Parameters:

      • Spectral Width: ~12-16 ppm

      • Number of Scans: 16-64 (depending on sample concentration)

      • Relaxation Delay (d1): 1-2 seconds

      • Acquisition Time: 2-4 seconds

    • Referencing: The 1H spectrum is referenced to the residual solvent peak (e.g., CD3OD at 3.31 ppm).

  • 13C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

    • Acquisition Parameters:

      • Spectral Width: ~200-240 ppm

      • Number of Scans: 1024-4096 (or more, as 13C has low natural abundance)

      • Relaxation Delay (d1): 2 seconds

      • Acquisition Time: 1-2 seconds

    • Referencing: The 13C spectrum is referenced to the solvent peak (e.g., CD3OD at 49.0 ppm).

  • 2D NMR Experiments (for structural elucidation):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry through space correlations.

Data Analysis Workflow

The following diagram illustrates the general workflow from sample isolation to final structure elucidation using NMR spectroscopy.

NMR_Workflow cluster_isolation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Elucidation Isolation Isolation of This compound Purification Purification Isolation->Purification Dissolution Dissolution in Deuterated Solvent Purification->Dissolution Acquire_1D 1D NMR (1H, 13C, DEPT) Dissolution->Acquire_1D Acquire_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Dissolution->Acquire_2D Process_Spectra Spectral Processing (FT, Phasing, Baseline Correction) Acquire_1D->Process_Spectra Acquire_2D->Process_Spectra Assign_Signals Signal Assignment Process_Spectra->Assign_Signals Structure_Elucidation Structure Elucidation & Stereochemistry Assign_Signals->Structure_Elucidation

Caption: Workflow for NMR-based structural elucidation of this compound.

Conclusion

The provided 1H and 13C NMR data, along with the outlined protocols, offer a foundational resource for the identification and characterization of this compound. This information is valuable for chemists and biologists working on the synthesis, biosynthesis, and biological evaluation of this and related natural products. The detailed spectral information will aid in quality control, dereplication efforts, and further studies aimed at understanding the structure-activity relationships of this potent fungal metabolite.

References

Application Note: HRESIMS Analysis for the Characterization of Pinofuranoxin A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pinofuranoxin A is a bioactive trisubstituted furanone isolated from Diplodia sapinea, a globally recognized pathogen affecting conifer species.[1][2][3] This fungal metabolite, along with its diastereomer Pinofuranoxin B, has demonstrated phytotoxic, antifungal, and zootoxic activities, making it a compound of interest for further investigation in drug development and agrochemical research.[1][2] The structural elucidation of such novel natural products is a critical step in understanding their biological function. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful analytical technique that provides high-accuracy mass measurements, enabling the determination of elemental composition and offering crucial data for structural confirmation. More recent research has also led to a revision of the initially proposed stereochemistry of this compound, highlighting the complexity of its structural determination. This application note provides a detailed protocol for the characterization of this compound using HRESIMS, intended for researchers, scientists, and professionals in drug development.

Quantitative Data Presentation

The accurate mass measurements obtained from HRESIMS analysis are fundamental for confirming the elemental composition of this compound. The data presented below summarizes the key ions observed during the analysis of this compound, comparing the experimentally measured m/z values with the theoretically calculated values for the proposed molecular formula, C₉H₁₂O₄.

Ion SpeciesObserved m/zCalculated m/zFormula
[M+H]⁺185.0823185.0823C₉H₁₃O₄⁺
[M+H-H₂O]⁺167.0707167.0708C₉H₁₁O₃⁺
[2M+Na]⁺391.1373391.1369C₁₈H₂₄NaO₈⁺
[2M+K]⁺407.1111407.1108C₁₈H₂₄KO₈⁺

Experimental Protocols

Fungal Cultivation and Metabolite Extraction

This protocol outlines the general steps for cultivating the fungus and extracting the secondary metabolites, including this compound.

  • 1.1. Fungal Strain: Diplodia sapinea

  • 1.2. Culture Medium: Potato Dextrose Agar (PDA) or a suitable liquid medium such as Potato Dextrose Broth (PDB) can be used for fungal growth.

  • 1.3. Cultivation Conditions:

    • Inoculate the fungal strain onto the chosen medium.

    • Incubate at a controlled temperature (e.g., 25-28 °C) in the dark for a sufficient period to allow for robust growth and metabolite production (typically 7-21 days).

  • 1.4. Extraction:

    • If using solid media, the agar can be macerated and extracted with an organic solvent like ethyl acetate.

    • For liquid cultures, the fermentation broth is typically separated from the mycelium by filtration.

    • The filtrate is then subjected to liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

    • The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.

Sample Preparation for HRESIMS Analysis

Proper sample preparation is crucial for obtaining high-quality HRESIMS data.

  • 2.1. Crude Extract Fractionation (Optional but Recommended):

    • The crude extract can be subjected to preliminary fractionation using techniques like solid-phase extraction (SPE) or column chromatography to reduce matrix complexity.

  • 2.2. Sample Dilution:

    • Dissolve a small amount of the purified fraction or crude extract in a suitable solvent compatible with electrospray ionization, such as methanol or acetonitrile.

    • The final concentration should be in the range of 1-10 µg/mL.

  • 2.3. Filtration:

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the ESI source.

HRESIMS Data Acquisition

This protocol provides a general framework for acquiring HRESIMS data for this compound. Instrument parameters may need to be optimized for the specific mass spectrometer being used.

  • 3.1. Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF, equipped with an electrospray ionization (ESI) source is required.

  • 3.2. Mode of Operation: Positive ion mode is typically used for the analysis of this compound, as it readily forms protonated and other adducted species.

  • 3.3. Infusion Method: The prepared sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • 3.4. Mass Spectrometer Parameters (Example):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Desolvation Gas Flow: 6 - 10 L/min

    • Desolvation Temperature: 250 - 350 °C

    • Mass Range: m/z 100 - 1000

    • Resolution: > 60,000 FWHM

  • 3.5. Data Analysis:

    • Process the acquired data using the instrument's software.

    • Determine the accurate masses of the detected ions.

    • Use the accurate mass data to calculate the elemental composition of the parent ion and any observed adducts.

Visualizations

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction & Purification cluster_analysis HRESIMS Analysis cluster_characterization Characterization start Inoculation of Diplodia sapinea cultivation Incubation (25-28°C) start->cultivation extraction Solvent Extraction cultivation->extraction concentration Concentration extraction->concentration purification Chromatographic Purification concentration->purification sample_prep Sample Preparation purification->sample_prep hresims HRESIMS Data Acquisition sample_prep->hresims data_analysis Data Analysis hresims->data_analysis formula_determination Elemental Formula Determination data_analysis->formula_determination structure_elucidation Structure Elucidation formula_determination->structure_elucidation

Caption: Experimental workflow for this compound characterization.

logical_relationship pinofuranoxin_a This compound (C₉H₁₂O₄) hresims HRESIMS Analysis pinofuranoxin_a->hresims is analyzed by accurate_mass Accurate Mass (e.g., m/z 185.0823) hresims->accurate_mass provides elemental_comp Elemental Composition (C₉H₁₃O₄⁺) accurate_mass->elemental_comp determines structure_confirm Structural Confirmation elemental_comp->structure_confirm aids in

Caption: Logical relationship in HRESIMS analysis.

References

Leaf puncture assay protocol for Pinofuranoxin A phytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Leaf Puncture Assay Protocol for Pinofuranoxin A Phytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a trisubstituted furanone produced by the invasive pathogen Diplodia sapinea. This compound has demonstrated significant phytotoxic activity, leading to necrotic lesions on various plant species.[1][2] The leaf puncture assay is a straightforward and effective method for evaluating the phytotoxicity of compounds like this compound by direct application to plant tissue. This document provides a detailed protocol for conducting a leaf puncture assay to assess the phytotoxicity of this compound, along with data presentation and a workflow diagram.

Data Presentation

The phytotoxic effects of this compound were evaluated by measuring the area of necrotic lesions on the leaves of different plant species. The data presented below is summarized from studies on this compound.[3]

Table 1: Phytotoxicity of this compound on Various Plant Species

CompoundConcentration (mg/mL)English Ivy (Hedera helix) Lesion Area (mm²)Bean (Phaseolus vulgaris) Lesion Area (mm²)Holm Oak (Quercus ilex) Lesion Area (mm²)
This compound1.01124661
This compound0.5Necrotic effects observedNecrotic effects observedNecrotic effects observed
This compound0.1Necrotic effects observedNecrotic effects observedNecrotic effects observed
Control (Solvent)-000

Experimental Protocol

This protocol outlines the steps for conducting a leaf puncture assay to determine the phytotoxic activity of this compound.

1. Materials and Reagents

  • Plant Material: Healthy, young, and fully expanded leaves from test plant species (e.g., English ivy, bean, holm oak).

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetone).

  • Test Solutions: Prepare serial dilutions of the this compound stock solution to achieve the desired final concentrations (e.g., 1.0, 0.5, and 0.1 mg/mL).

  • Control Solution: The solvent used to dissolve this compound.

  • Sterile distilled water

  • Micropipette and sterile tips

  • Sterile needle or fine-pointed forceps

  • Petri dishes or moist chambers

  • Filter paper

  • Growth chamber or incubator with controlled light and temperature

  • Image analysis software (e.g., ImageJ or APS Assess 2.0)

  • Digital camera or scanner

2. Plant Preparation

  • Select healthy, undamaged leaves of similar age and size for the assay.

  • Gently wash the leaves with sterile distilled water to remove any surface contaminants and allow them to air dry.

  • Place a moistened piece of filter paper in the bottom of each Petri dish or moist chamber to maintain humidity.

  • Place the prepared leaves into the Petri dishes.

3. Leaf Puncture and Toxin Application

  • On the adaxial (upper) surface of each leaf, create a small wound by gently puncturing the leaf lamina with a sterile needle. Be careful not to puncture through the entire leaf.

  • Apply a small, defined volume (e.g., 10 µL) of the this compound test solution directly onto the puncture site.

  • For the negative control, apply the same volume of the solvent to a puncture site on a separate leaf.

  • Each treatment, including the control, should be performed in triplicate to ensure reproducibility.

4. Incubation and Observation

  • Seal the Petri dishes with lids to maintain a humid environment.

  • Incubate the treated leaves in a growth chamber or incubator at a controlled temperature (e.g., 25°C) with a defined photoperiod (e.g., 12 hours light/12 hours dark).

  • Observe the leaves daily for the development of symptoms, such as necrosis, chlorosis, or other signs of phytotoxicity. The observation period can extend up to 10 days.

5. Data Collection and Analysis

  • After a set incubation period (e.g., 5 days), photograph or scan the leaves to document the lesions.

  • Use image analysis software to measure the area of the necrotic lesions in square millimeters (mm²).

  • Calculate the mean lesion area and standard deviation for each treatment group.

  • Compare the lesion areas produced by the different concentrations of this compound to the control to determine the dose-dependent phytotoxic effect.

Visualizations

Experimental Workflow Diagram

Leaf_Puncture_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Select Healthy Leaves C Prepare Moist Chambers A->C B Prepare this compound Test Solutions E Apply Test Solution (10 µL) B->E D Puncture Leaf Surface C->D D->E F Incubate at 25°C (12h light/dark) E->F G Observe Daily for 5-10 Days F->G H Photograph Lesions G->H I Measure Lesion Area (Image Analysis Software) H->I J Analyze and Compare Data I->J

Caption: Workflow for the leaf puncture assay.

Signaling Pathway (Hypothesized)

While the precise signaling pathway of this compound-induced phytotoxicity is not fully elucidated, it is known to possess structural features, such as an α,β-unsaturated carbonyl and an epoxide ring, that are often associated with biological activity through nucleophilic Michael addition and nucleophilic substitution, respectively. This suggests a potential interaction with cellular nucleophiles, leading to oxidative stress and cell death.

PinofuranoxinA_Pathway cluster_compound This compound cluster_cellular Plant Cell PinoA This compound (α,β-unsaturated carbonyl, epoxide ring) Interaction Interaction with Cellular Nucleophiles (e.g., proteins, glutathione) PinoA->Interaction Nucleophilic Attack OxidativeStress Oxidative Stress Interaction->OxidativeStress CellDeath Cell Death OxidativeStress->CellDeath NecroticLesion Necrotic Lesion CellDeath->NecroticLesion

Caption: Hypothesized pathway of this compound phytotoxicity.

References

Application Notes and Protocols for Mycelial Growth Inhibition Assay of Pinofuranoxin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting mycelial growth inhibition assays using Pinofuranoxin A, a bioactive furanone with potential antifungal properties. The information is intended to guide researchers in the evaluation of this compound's efficacy against various fungal and oomycete pathogens.

Introduction

This compound is a trisubstituted furanone isolated from the invasive pathogen Diplodia sapinea.[1][2][3][4][5] It possesses a unique chemical structure featuring an α,β-unsaturated carbonyl group and an epoxide ring, which are known to be reactive and likely contribute to its biological activity. Preliminary studies have demonstrated its potential as an antifungal agent, showing complete inhibition of mycelial growth in specific plant pathogens. This document outlines the methodology to replicate and expand upon these findings.

Data Presentation

The antifungal activity of this compound has been quantitatively assessed against a panel of plant pathogens. The data is summarized in the table below, presenting the percentage of mycelial growth inhibition at different concentrations.

Target Organism Compound Concentration (mg/plug) Mycelial Growth Inhibition (%) Reference
Athelia rolfsiiThis compound0.2100
0.1100
Diplodia corticolaThis compound0.238
0.121
Phytophthora cambivoraThis compound0.2100
0.1100
Athelia rolfsiiPCNB (Positive Control)0.281
0.176
Diplodia corticolaPCNB (Positive Control)0.272
0.169
Phytophthora cambivoraMetalaxyl-M (Positive Control)Not specifiedNot specified

Note: PCNB (Pentachloronitrobenzene) was used as a positive control for the fungal species, while Metalaxyl-M was used for the oomycete.

Experimental Protocols

This section provides a detailed protocol for the mycelial growth inhibition assay based on the published methodology.

Materials
  • This compound

  • Fungal/Oomycete cultures (e.g., Athelia rolfsii, Diplodia corticola, Phytophthora cambivora)

  • Potato Dextrose Agar (PDA) for fungi

  • Carrot Agar (CA) for oomycetes

  • Methanol (MeOH) as a solvent and negative control

  • Positive controls (e.g., Pentachloronitrobenzene, Metalaxyl-M)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Protocol
  • Preparation of Test Compound Solutions:

    • Dissolve this compound in methanol to achieve the desired final concentrations (e.g., 0.2 mg/plug and 0.1 mg/plug).

    • Prepare solutions of the positive control compounds in a similar manner.

  • Preparation of Agar Plates:

    • Prepare PDA or CA medium according to the manufacturer's instructions and sterilize.

    • Pour the sterile medium into 90 mm petri dishes and allow them to solidify in a sterile environment.

  • Inoculation:

    • From the edge of an actively growing fungal or oomycete culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug in the center of a fresh agar plate.

  • Application of Test Compound:

    • Carefully apply a specific volume of the this compound solution (or control solutions) directly onto the mycelial plug. The original study used amounts equivalent to 0.2 and 0.1 mg per plug.

    • For the negative control, apply the same volume of methanol.

  • Incubation:

    • Incubate the plates in the dark at an appropriate temperature for the specific organism (e.g., 25-28°C).

    • Incubate for a period sufficient for the mycelium in the control plate to nearly cover the plate (e.g., 3-7 days).

  • Data Collection and Analysis:

    • Measure the diameter of the mycelial colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

      • dc is the average diameter of the mycelial colony in the negative control plate.

      • dt is the average diameter of the mycelial colony in the treated plate.

Visualizations

Experimental Workflow

experimental_workflow Mycelial Growth Inhibition Assay Workflow prep Prepare Stock Solutions (this compound, Controls) treat Apply Test Compounds to Mycelial Plugs prep->treat plates Prepare Agar Plates (PDA or CA) inoc Inoculate Plates with Mycelial Plugs plates->inoc inoc->treat incub Incubate Plates treat->incub measure Measure Colony Diameters incub->measure calc Calculate Percent Inhibition measure->calc report Report Results calc->report

Caption: Workflow for the mycelial growth inhibition assay.

Potential Mechanism of Action

While the precise signaling pathways affected by this compound have not been fully elucidated, its chemical structure suggests potential mechanisms of action involving nucleophilic attack by cellular components. The α,β-unsaturated carbonyl and epoxide moieties are electrophilic and can react with nucleophiles such as the thiol groups of cysteine residues in proteins or other biomolecules. This can lead to enzyme inhibition and disruption of cellular processes.

potential_mechanism Potential Mechanism of this compound cluster_compound This compound cluster_cell Fungal Cell pino α,β-unsaturated carbonyl Epoxide Ring target Nucleophilic Cellular Targets (e.g., Cysteine in Proteins) pino->target Nucleophilic Attack pathway Essential Signaling Pathways (e.g., Growth, Metabolism) target->pathway Disruption inhibition Inhibition of Mycelial Growth pathway->inhibition Leads to

Caption: Postulated mechanism of this compound action.

References

Application Notes and Protocols: Artemia salina Assay for Evaluating Pinofuranoxin A Zootoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The brine shrimp lethality assay, utilizing Artemia salina nauplii, is a broadly accepted method for the preliminary assessment of toxicity of chemical compounds. This simple, rapid, and cost-effective bioassay serves as a valuable screening tool in toxicological studies and in the discovery of bioactive molecules. Pinofuranoxin A, a trisubstituted furanone produced by the invasive pathogen Diplodia sapinea, has demonstrated zootoxic activity.[1][2][3] These application notes provide a detailed protocol for evaluating the zootoxicity of this compound using the Artemia salina assay.

The structural features of this compound, including an α,β-unsaturated carbonyl and an epoxide ring, are known to be associated with biological activity, likely through nucleophilic interactions.[4] The Artemia salina assay offers a straightforward method to quantify the lethal effects of such compounds on a whole organism.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for conducting the Artemia salina lethality assay to determine the zootoxicity of this compound.

Materials and Reagents
  • Artemia salina cysts (brine shrimp eggs)

  • Sea salt

  • Deionized or distilled water

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potassium dichromate (K₂Cr₂O₇) (Positive Control)

  • 24-well cell culture plates

  • Hatching tank or vessel (e.g., a separating funnel or a beaker)

  • Air pump and tubing

  • Light source (e.g., a lamp)

  • Pipettes and tips

  • Incubator

  • Stereomicroscope

Preparation of Solutions
  • Artificial Seawater: Dissolve 35-38 grams of sea salt in 1 liter of deionized water.[1] Stir until the salt is completely dissolved.

  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution of a known concentration (e.g., 10 mg/mL).

  • Test Solutions: Prepare serial dilutions of the this compound stock solution with artificial seawater to achieve the final desired concentrations (e.g., 200, 100, and 50 μg/mL). The final concentration of DMSO in the test wells should be kept low (e.g., ≤1%) to avoid solvent toxicity.

  • Positive Control: Prepare a solution of potassium dichromate in artificial seawater at a concentration known to induce mortality (e.g., 50 μg/mL).

  • Negative Control: Use artificial seawater with the same percentage of DMSO as used in the test solutions.

Hatching of Artemia salina Cysts
  • Add approximately 1 gram of Artemia salina cysts to 500 mL of artificial seawater in a hatching tank.

  • Provide continuous aeration using an air pump to keep the cysts suspended and to ensure adequate oxygenation.

  • Illuminate the hatching tank continuously with a light source.

  • Maintain the temperature at 25-30°C.

  • Hatching will occur within 24-48 hours. The newly hatched nauplii (larvae) will be attracted to the light source, which can be used to separate them from the unhatched cysts and empty shells.

Zootoxicity Assay Procedure
  • Once hatched, collect the phototropic nauplii using a pipette.

  • Transfer approximately 10-15 nauplii into each well of a 24-well plate.

  • Add the prepared test solutions of this compound, the positive control (potassium dichromate), and the negative control (DMSO in seawater) to the respective wells. Ensure each treatment is performed in quadruplicate. The final volume in each well should be standardized (e.g., 1 mL).

  • Incubate the plates at 27°C in the dark for 36 hours.

  • After the incubation period, count the number of dead nauplii in each well using a stereomicroscope. Larvae are considered dead if they show no movement during a 10-second observation period.

  • To determine the total number of nauplii per well, the remaining living larvae can be killed (e.g., by adding a drop of potassium dichromate solution) and then counted.

Data Analysis

Calculate the percentage of mortality for each concentration using the following formula:

% Mortality = (Number of dead nauplii / Total number of nauplii) x 100

The results should be expressed as the mean ± standard deviation for the replicate wells. The LC₅₀ (median lethal concentration) value, the concentration that causes 50% mortality of the nauplii, can be determined using probit analysis or by plotting mortality percentage against the logarithm of the concentration.

Data Presentation

The zootoxicity of this compound against Artemia salina is summarized in the table below.

Concentration (μg/mL)Mean Larval Mortality (%)
20096%
100<20%
50<20%
Pinofuranoxin B (200 μg/mL)51%
Positive Control (K₂Cr₂O₇) User-determined
Negative Control (DMSO) User-determined

Note: Data for this compound and B are sourced from existing literature. Users should generate their own data for controls.

Visualizations

The following diagrams illustrate the experimental workflow and the logical framework for the zootoxicity assessment.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis hatching Artemia salina Hatching exposure Exposure of Nauplii to Test Solutions hatching->exposure solutions Preparation of Test Solutions (this compound, Controls) solutions->exposure incubation Incubation (27°C, 36h, dark) exposure->incubation counting Counting of Dead Nauplii incubation->counting calculation Calculation of % Mortality & LC50 counting->calculation

Caption: Experimental workflow for the Artemia salina zootoxicity assay.

logical_relationship compound This compound assay Artemia salina Lethality Assay compound->assay endpoint Larval Mortality (%) assay->endpoint interpretation Zootoxicity Assessment (LC50) endpoint->interpretation

Caption: Logical relationship for assessing this compound zootoxicity.

Conclusion

The Artemia salina lethality assay provides a reliable and efficient method for the preliminary evaluation of this compound zootoxicity. The protocol outlined in these application notes offers a standardized approach for researchers to obtain reproducible results. The significant mortality observed at higher concentrations of this compound underscores its toxic potential and warrants further investigation into its mechanism of action and its effects on more complex biological systems.

References

Culturing Diplodia sapinea for Pinofuranoxin A Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diplodia sapinea, a globally recognized plant pathogen, is a known producer of various secondary metabolites, including the bioactive trisubstituted furanone, Pinofuranoxin A. This compound has demonstrated notable biological activities, making it a person of interest for drug discovery and development. These application notes provide detailed protocols for the cultivation of Diplodia sapinea, followed by the extraction and purification of this compound. Furthermore, this document outlines a hypothetical biosynthetic pathway for this compound and a generalized signaling pathway involved in the regulation of secondary metabolite production in filamentous fungi.

Introduction

Diplodia sapinea (Fr.) Fuckel is an opportunistic fungal pathogen of conifers, causing significant economic losses in forestry worldwide. Beyond its role as a plant pathogen, D. sapinea has garnered attention for its capacity to produce a diverse array of secondary metabolites. Among these are this compound and B, two bioactive trisubstituted furanones.[1][2][3] this compound has exhibited potent inhibitory effects against the growth of other fungi and oomycetes, indicating its potential as a lead compound for the development of novel antifungal agents.[1][3] The successful laboratory-scale production of this compound is a critical first step in harnessing its therapeutic potential. This document provides a comprehensive guide to the culture of D. sapinea for the express purpose of producing this compound, along with detailed methods for its subsequent isolation and purification.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative study on the production and isolation of this compound from Diplodia sapinea.

ParameterValueReference
Culture Volume5 L
Initial Oily Brown Residue316 mg
Purification Step 1 (Column Chromatography)
Residue of Fourth Fraction10.9 mg
Purification Step 2 (TLC of Fourth Fraction)
Yield of this compound3.4 mg
Purification of Fifth Fraction (TLC)
Additional Yield of this compound12.5 mg
Total Yield of this compound 15.9 mg ****

Experimental Protocols

Fungal Strain and Culture Conditions

A strain of Diplodia sapinea is required for the production of this compound. The strain used in the foundational study was isolated from a cankered branch of maritime pine (Pinus pinaster Aiton) in northwest Tunisia.

Protocol 1: Culturing Diplodia sapinea for this compound Production

  • Media Preparation:

    • Prepare a liquid medium consisting of Czapek medium amended with 2% corn meal.

    • Adjust the pH of the medium to 5.7.

    • Sterilize the medium by autoclaving.

  • Inoculation:

    • Inoculate the sterile liquid medium with a pure culture of Diplodia sapinea.

  • Incubation:

    • Incubate the culture in the dark at a controlled temperature (a standard temperature for fungal growth, such as 25°C, can be used as a starting point).

    • Allow the fungus to grow for a sufficient period to allow for the production of secondary metabolites. The original study does not specify the incubation time, so empirical determination may be necessary.

Extraction and Purification of this compound

The following protocol details the steps for extracting and purifying this compound from the culture filtrate of Diplodia sapinea.

Protocol 2: Extraction and Purification of this compound

  • Extraction:

    • After incubation, separate the fungal biomass from the culture filtrate by filtration.

    • Exhaustively extract the culture filtrate with ethyl acetate (EtOAc).

    • Evaporate the EtOAc extract to yield an oily brown residue.

  • Column Chromatography (CC):

    • Subject the oily brown residue to column chromatography.

    • Elute the column with a solvent system of chloroform/isopropanol (CHCl₃/iPrOH) in an 85:15 (v/v) ratio.

    • Collect the fractions.

  • Thin-Layer Chromatography (TLC) - Step 1:

    • Take the residue from the fourth fraction of the column chromatography.

    • Purify this residue by preparative TLC.

    • Develop the TLC plate using a solvent system of n-hexane/ethyl acetate (n-hexane/EtOAc) in a 1:1 (v/v) ratio.

    • Isolate the band corresponding to this compound (Rf of 0.27) to yield an oily homogeneous compound.

  • Further Purification for Increased Yield:

    • The residue from the fifth fraction of the column chromatography can be further purified to obtain an additional amount of this compound.

    • Purify the residue of the fifth fraction by TLC using a solvent system of n-hexane/chloroform/isopropanol (n-hexane/CHCl₃/iPrOH) in a 7:2:1 (v/v/v) ratio.

    • The second fraction from this TLC can be further purified by TLC with a solvent system of n-hexane/ethyl acetate (n-hexane/EtOAc) in a 1:1 (v/v) ratio to yield more this compound.

Visualizations: Pathways and Workflows

Hypothetical Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound has not been elucidated. However, based on its furanone structure and known fungal secondary metabolite biosynthesis, a hypothetical pathway can be proposed. Furanone skeletons in fungi can be derived from polyketide or non-ribosomal peptide pathways. The pathway below illustrates a plausible, though speculative, route involving a polyketide synthase (PKS).

Pinofuranoxin_A_Biosynthesis AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Chain Assembly Cyclization Cyclization & Tailoring Enzymes Polyketide->Cyclization PinofuranoxinA This compound Cyclization->PinofuranoxinA Oxidation, Reduction, Methylation

Caption: Hypothetical biosynthetic pathway of this compound via a polyketide synthase.

Generalized Signaling Pathway for Secondary Metabolite Production in Fungi

The regulation of secondary metabolite production in filamentous fungi is a complex process involving various signaling pathways that respond to environmental cues. While the specific signaling cascade for this compound production in D. sapinea is unknown, a generalized model can be depicted. This model includes the conserved Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is known to influence secondary metabolism in many fungi.

Fungal_SM_Signaling Env_Cues Environmental Cues (e.g., pH, nutrients, stress) Receptor Membrane Receptor Env_Cues->Receptor MAPK_Cascade MAPK Cascade (e.g., CWI pathway) Receptor->MAPK_Cascade Signal Transduction Transcription_Factor Transcription Factor MAPK_Cascade->Transcription_Factor Activation SM_Gene_Cluster Secondary Metabolite Gene Cluster Transcription_Factor->SM_Gene_Cluster Gene Expression Biosynthesis Biosynthesis of This compound SM_Gene_Cluster->Biosynthesis

Caption: Generalized signaling pathway for secondary metabolite production in fungi.

Experimental Workflow for this compound Production

The following diagram illustrates the overall experimental workflow from culturing Diplodia sapinea to the final purification of this compound.

Experimental_Workflow Culture 1. Culture D. sapinea in Czapek + Corn Meal Medium Extraction 2. Ethyl Acetate Extraction of Culture Filtrate Culture->Extraction CC 3. Column Chromatography (CHCl3/iPrOH) Extraction->CC TLC1 4. Preparative TLC (n-hexane/EtOAc) CC->TLC1 PinofuranoxinA This compound TLC1->PinofuranoxinA

Caption: Experimental workflow for the production and purification of this compound.

Conclusion

The protocols and data presented provide a solid foundation for the laboratory-scale production of this compound from Diplodia sapinea. The successful and reproducible cultivation of this fungus and purification of its bioactive metabolite are essential for further investigation into its pharmacological properties and potential as a therapeutic agent. The provided diagrams offer a conceptual framework for understanding the biosynthesis and regulation of this compound, which can guide future research aimed at optimizing its production through metabolic engineering or culture condition manipulation. Further studies are warranted to elucidate the specific biosynthetic and signaling pathways involved in this compound production in Diplodia sapinea.

References

Application Notes and Protocols for Solvent Extraction of Pinofuranoxin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pinofuranoxin A is a bioactive trisubstituted furanone isolated from the invasive pathogen Diplodia sapinea, a fungus known to cause severe disease in conifers[1][2][3]. This compound has demonstrated notable biological activity, including the complete inhibition of growth of certain plant pathogens, making it a molecule of interest for agricultural and pharmaceutical research[1][2]. These application notes provide a detailed protocol for the solvent extraction and purification of this compound from fungal culture filtrates, based on established laboratory methods. The protocol is designed to be a comprehensive guide for researchers seeking to isolate this compound for further study.

Data Presentation: Extraction and Purification Yields

The following table summarizes the quantitative data from a representative extraction and purification of this compound from a 5 L culture of Diplodia sapinea.

StepDescriptionStarting MaterialSolvent/EluentYield
1Liquid-Liquid Extraction5 L Culture FiltrateEthyl Acetate (EtOAc)316 mg (oily brown residue)
2Column Chromatography316 mg Crude ExtractChloroform/Isopropanol (85:15, v/v)10 fractions
3Preparative TLC (Fraction 4)10.9 mgn-hexane/Ethyl Acetate (1:1, v/v)3.4 mg (this compound)
4Preparative TLC (Fraction 5 residue)33.5 mg (from a separate purification)n-hexane/EtOAc (1:1, v/v)12.5 mg (this compound)
Total Yield 15.9 mg

Experimental Protocols

This section details the methodologies for the key experiments involved in the extraction and purification of this compound.

1. Fungal Culture and Metabolite Production

  • Organism: Diplodia sapinea

  • Culture Medium: Czapek medium supplemented with 2% corn meal, adjusted to a pH of 5.7.

  • Procedure:

    • Inoculate the liquid medium with the fungal strain.

    • Incubate the culture under appropriate conditions to allow for fungal growth and metabolite production. The original study does not specify the incubation time and conditions, which may need to be optimized based on the specific D. sapinea strain and laboratory setup.

    • After the incubation period, separate the fungal biomass from the culture broth by filtration. The filtrate contains the secreted secondary metabolites, including this compound.

2. Solvent Extraction of Culture Filtrate

  • Objective: To extract organic compounds, including this compound, from the aqueous culture filtrate.

  • Solvent: Ethyl Acetate (EtOAc)

  • Procedure:

    • Combine the 5 L of culture filtrate with an equal volume of ethyl acetate in a large separatory funnel.

    • Shake the funnel vigorously for several minutes to ensure thorough mixing and partitioning of the compounds into the organic phase.

    • Allow the layers to separate. The top layer will be the ethyl acetate containing the extracted compounds.

    • Carefully drain and collect the bottom aqueous layer.

    • Collect the top ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with fresh ethyl acetate at least two more times to ensure exhaustive extraction.

    • Pool all the ethyl acetate extracts.

    • Dry the combined ethyl acetate extract over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield an oily brown residue.

3. Purification by Column Chromatography

  • Objective: To perform an initial separation of the crude extract into fractions of varying polarity.

  • Stationary Phase: Silica gel

  • Mobile Phase (Eluent): Chloroform/Isopropanol (85:15, v/v)

  • Procedure:

    • Prepare a silica gel column of appropriate size for the amount of crude extract.

    • Dissolve the 316 mg of oily brown residue in a minimal amount of the mobile phase.

    • Load the dissolved sample onto the top of the prepared column.

    • Elute the column with the chloroform/isopropanol mixture.

    • Collect fractions of the eluate. The original study collected 10 homogeneous fractions.

    • Monitor the separation by thin-layer chromatography (TLC).

4. Purification by Preparative Thin-Layer Chromatography (TLC)

  • Objective: To isolate this compound from the enriched fractions obtained from column chromatography.

  • Stationary Phase: Silica gel plates (Kieselgel 60, F254, 0.5 mm).

  • Mobile Phase (Eluent): n-hexane/Ethyl Acetate (1:1, v/v)

  • Procedure:

    • Concentrate the fraction containing this compound (e.g., fraction 4 from the column chromatography) to a small volume.

    • Apply the concentrated fraction as a band onto a preparative TLC plate.

    • Develop the plate in a chromatography tank containing the n-hexane/ethyl acetate mobile phase.

    • After the solvent front has reached a sufficient height, remove the plate and allow the solvent to evaporate.

    • Visualize the separated bands under UV light (if the compound is UV active) or by using an appropriate staining reagent. This compound has a reported Rf of 0.27 in this system.

    • Carefully scrape the silica gel band corresponding to this compound from the plate.

    • Extract the compound from the scraped silica gel using a suitable solvent (e.g., ethyl acetate or methanol).

    • Filter the mixture to remove the silica gel.

    • Evaporate the solvent to obtain the purified this compound.

Visualizations

Workflow for the Extraction and Purification of this compound

PinofuranoxinA_Extraction_Workflow Culture Diplodia sapinea Liquid Culture Filtration Filtration Culture->Filtration Filtrate Culture Filtrate (5 L) Filtration->Filtrate Extraction Liquid-Liquid Extraction (Ethyl Acetate) Filtrate->Extraction CrudeExtract Crude Organic Extract (316 mg) Extraction->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractions Enriched Fractions ColumnChromatography->Fractions TLC Preparative TLC (Silica Gel) Fractions->TLC PureCompound This compound (15.9 mg) TLC->PureCompound

Caption: Workflow of this compound extraction and purification.

References

Application Note: Quantitative Analysis of Pinofuranoxin A in Fungal Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pinofuranoxin A is a bioactive trisubstituted furanone first isolated from the invasive pathogen Diplodia sapinea.[1][2][3] This fungal metabolite has demonstrated significant antifungal and zootoxic activities, making it a compound of interest for further investigation in drug development and agricultural applications.[1][4] The biological activity of this compound is attributed to its unique chemical structure, which includes an α,β-unsaturated carbonyl moiety and an epoxide ring. To facilitate research into its efficacy, mechanism of action, and potential applications, a robust and reliable method for the quantitative analysis of this compound in various extracts is essential.

This application note provides a detailed protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is designed to be sensitive, selective, and suitable for the analysis of this compound in complex matrices such as fungal culture extracts.

Experimental Protocols

Sample Preparation: Extraction of this compound from Fungal Culture

This protocol is adapted from the original isolation procedure for this compound.

Materials:

  • Diplodia sapinea liquid culture

  • Ethyl acetate (EtOAc), HPLC grade

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (MeOH), HPLC grade

  • 0.22 µm syringe filters

Procedure:

  • Culture filtrate from Diplodia sapinea is extracted three times with an equal volume of ethyl acetate.

  • The organic phases are combined and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • The dried extract is reconstituted in a known volume of methanol for LC-MS/MS analysis.

  • Prior to injection, the sample is filtered through a 0.22 µm syringe filter.

LC-MS/MS Method for Quantitative Analysis

A sensitive and selective method for the quantification of this compound is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Desolvation: 600 L/hr; Cone: 50 L/hr
MRM Transitions This compound: Precursor Ion (m/z) 185.08 -> Product Ions (m/z) 167.07, 139.07Internal Standard (Griseofulvin): Precursor Ion (m/z) 353.08 -> Product Ions (m/z) 285.04, 257.03

Note: The specific MRM transitions for this compound should be optimized by direct infusion of a purified standard. The precursor ion [M+H]⁺ for this compound (C₉H₁₂O₄) is m/z 185.08.

Internal Standard: Griseofulvin, a commercially available antifungal compound with good ionization efficiency and a distinct mass, is proposed as a suitable internal standard. A stock solution of the internal standard should be prepared and added to all samples and calibration standards at a fixed concentration.

Data Presentation

Quantitative data should be summarized in the following tables for clear comparison and validation of the analytical method.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
500Example Value
Linearity (r²) >0.99

Table 2: Precision and Accuracy of the Method

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
LLOQ1Example ValueExample ValueExample Value
Low10Example ValueExample ValueExample Value
Mid100Example ValueExample ValueExample Value
High400Example ValueExample ValueExample Value

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Fungal Culture extraction Liquid-Liquid Extraction (Ethyl Acetate) start->extraction drying Drying and Evaporation extraction->drying reconstitution Reconstitution in Methanol drying->reconstitution filtration Syringe Filtration reconstitution->filtration injection HPLC Injection filtration->injection separation C18 Reverse-Phase Separation injection->separation ionization ESI+ Ionization separation->ionization detection MRM Detection ionization->detection quantification Quantification using Internal Standard detection->quantification results Concentration of This compound quantification->results

Caption: Experimental workflow for the quantitative analysis of this compound.

Proposed Signaling Pathway for Antifungal Action

The antifungal activity of compounds containing α,β-unsaturated carbonyl moieties, like this compound, is often associated with their ability to act as Michael acceptors. This can lead to the depletion of cellular thiols, induction of oxidative stress, and mitochondrial dysfunction.

signaling_pathway cluster_cell Fungal Cell pinofuranoxin_a This compound (α,β-unsaturated carbonyl) michael_addition Michael Addition with Cellular Thiols (e.g., Glutathione) pinofuranoxin_a->michael_addition enzyme_inhibition Inhibition of Thiol-dependent Enzymes michael_addition->enzyme_inhibition gsh_depletion Glutathione Depletion michael_addition->gsh_depletion mitochondrial_dysfunction Mitochondrial Dysfunction enzyme_inhibition->mitochondrial_dysfunction ros_increase Increased Reactive Oxygen Species (ROS) gsh_depletion->ros_increase ros_increase->mitochondrial_dysfunction apoptosis Apoptosis / Cell Death mitochondrial_dysfunction->apoptosis

References

Application Notes and Protocols for Pinofuranoxin A as a Potential Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinofuranoxin A is a naturally occurring trisubstituted furanone isolated from the invasive pathogen Diplodia sapinea.[1] Its unique chemical structure, featuring an α,β-unsaturated carbonyl moiety and an epoxide ring, suggests potential bioactivity.[1] These functional groups are known to be involved in various biological activities, making this compound a candidate for investigation as a novel antifungal agent.[1] This document provides a summary of the available data on this compound's antifungal activity, outlines detailed protocols for its further investigation, and proposes a potential mechanism of action based on its structural characteristics.

Quantitative Data on Antifungal Activity

Currently, comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of clinically relevant fungi is not available in the public domain. The primary research on this compound focused on its activity against plant-pathogenic fungi, measuring the percentage of mycelial growth inhibition.

Table 1: Mycelial Growth Inhibition by this compound

Fungal SpeciesConcentration (mg/plug)Mycelial Growth Inhibition (%)
Athelia rolfsii0.2100
0.1100
Diplodia corticola0.238
0.121
Phytophthora cambivora0.2100
0.1100
Data sourced from Masi et al., 2021.[1]

Proposed Mechanism of Action

The precise signaling pathways affected by this compound have not been empirically determined. However, based on its chemical structure, a plausible mechanism of action can be proposed. The bioactivity of this compound is likely attributed to its two key functional groups: the α,β-unsaturated carbonyl group and the epoxide ring.[1]

The α,β-unsaturated carbonyl moiety is a known Michael acceptor, making it susceptible to nucleophilic attack from sulfhydryl groups present in the cysteine residues of proteins. This covalent modification can lead to enzyme inactivation and disruption of critical cellular processes. The epoxide ring is also highly reactive and can undergo nucleophilic substitution reactions, further contributing to the alkylation and inactivation of essential biomolecules.

This widespread, non-specific interaction with cellular proteins is likely to induce significant cellular stress, particularly oxidative stress, leading to an accumulation of Reactive Oxygen Species (ROS). The proposed cascade of events is a multi-pronged attack on cellular homeostasis, ultimately leading to fungal cell death.

G Proposed Mechanism of Action for this compound PinofuranoxinA This compound MichaelAddition Michael Addition (α,β-unsaturated carbonyl) PinofuranoxinA->MichaelAddition NucleophilicSubstitution Nucleophilic Substitution (Epoxide Ring) PinofuranoxinA->NucleophilicSubstitution ProteinAlkylation Protein Alkylation and Inactivation MichaelAddition->ProteinAlkylation NucleophilicSubstitution->ProteinAlkylation EnzymeDysfunction Enzyme Dysfunction ProteinAlkylation->EnzymeDysfunction CellularStress Cellular Stress Response EnzymeDysfunction->CellularStress ROS Increased Reactive Oxygen Species (ROS) CellularStress->ROS Apoptosis Apoptosis/Cell Death ROS->Apoptosis

Caption: Proposed mechanism of this compound leading to fungal cell death.

Experimental Protocols

To thoroughly evaluate the potential of this compound as an antifungal agent, a series of standardized in vitro assays are recommended.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard methodologies for antifungal susceptibility testing.

1. Preparation of Fungal Inoculum: a. Subculture the fungal isolate onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at the optimal temperature and duration to obtain a fresh, pure culture. b. Harvest fungal cells or spores and suspend them in sterile saline (0.85% NaCl). c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. This can be further diluted as per specific CLSI guidelines for the fungus being tested.

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS.

3. Inoculation and Incubation: a. Add the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions. b. Include a growth control (no drug) and a sterility control (no inoculum). c. Incubate the plate at the appropriate temperature (e.g., 35°C) for 24-48 hours.

4. Determination of MIC: a. The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.

G Workflow for MIC Determination Start Start PrepInoculum Prepare Fungal Inoculum Start->PrepInoculum PrepDilutions Prepare this compound Serial Dilutions Start->PrepDilutions InoculatePlate Inoculate Microtiter Plate PrepInoculum->InoculatePlate PrepDilutions->InoculatePlate Incubate Incubate Plate (24-48h) InoculatePlate->Incubate ReadMIC Determine MIC Incubate->ReadMIC End End ReadMIC->End G Biofilm Inhibition Assay Workflow Start Start FormBiofilm Form Biofilm in 96-well plate (24h) Start->FormBiofilm WashPlanktonic Wash to Remove Planktonic Cells FormBiofilm->WashPlanktonic Treat Treat with This compound (24h) WashPlanktonic->Treat WashAgain Wash Wells Treat->WashAgain Stain Stain with Crystal Violet WashAgain->Stain Solubilize Solubilize Stain Stain->Solubilize Measure Measure Absorbance Solubilize->Measure End End Measure->End G ROS Measurement Workflow Start Start GrowCells Grow Fungal Cells Start->GrowCells LoadProbe Load Cells with DCFH-DA GrowCells->LoadProbe WashCells Wash to Remove Excess Probe LoadProbe->WashCells Treat Treat with This compound WashCells->Treat Measure Measure Fluorescence Treat->Measure End End Measure->End

References

Troubleshooting & Optimization

Technical Support Center: Extraction of Pinofuranoxin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Pinofuranoxin A.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues that may arise during the experimental workflow.

Issue 1: Low Yield of Crude this compound Extract

  • Question: We are following the published protocol for the extraction of this compound from Diplodia sapinea culture filtrate, but the yield of the crude ethyl acetate extract is consistently low. What are the potential causes and solutions?

  • Answer: Low yields of the crude extract can stem from several factors related to the fungal culture, extraction procedure, and potential degradation of the target compound.

    • Fungal Culture Conditions: Inefficient production of this compound by the fungus is a primary reason for low yields. Ensure that the culture medium (Czapek amended with 2% corn meal, pH 5.7) and growth conditions are optimal for secondary metabolite production.[1] Sub-optimal conditions can lead to reduced biosynthesis of the target compound.

    • Incomplete Extraction: The extraction with ethyl acetate may be inefficient. It is crucial to perform an exhaustive extraction to ensure the transfer of this compound from the aqueous culture filtrate to the organic solvent.

    • Compound Degradation: this compound contains a furanone ring and an epoxide moiety, which can be sensitive to pH and temperature. The stability of similar furanone compounds is often optimal in a slightly acidic pH range (pH 4-5). If the pH of the culture filtrate is outside this range, consider adjusting it before extraction. Additionally, prolonged exposure to high temperatures during solvent evaporation should be avoided.

ParameterRecommendation
Fungal Culture Verify the composition and pH of the culture medium. Optimize fermentation time for maximal production of this compound.
Extraction Solvent Use high-purity ethyl acetate. Perform multiple extractions (at least 3-4 times) with fresh solvent, ensuring vigorous mixing to maximize partitioning.
pH of Culture Filtrate Before extraction, check the pH of the culture filtrate. If it is significantly basic or acidic, adjust to a mildly acidic pH (around 5-6) to minimize potential degradation.
Solvent Evaporation Use a rotary evaporator at a low temperature (e.g., < 40°C) to concentrate the ethyl acetate extract. Avoid evaporating to complete dryness to prevent degradation of the oily residue.

Issue 2: Poor Recovery of this compound after Column Chromatography

  • Question: We observe a significant loss of this compound after purification of the crude extract by silica gel column chromatography. What could be the reason, and how can we improve the recovery?

  • Answer: The loss of this compound during silica gel chromatography is likely due to its degradation on the acidic stationary phase or irreversible adsorption.

    • Acid-Catalyzed Degradation: Standard silica gel is acidic and can catalyze the degradation of acid-sensitive compounds. The epoxide ring in this compound is particularly susceptible to opening under acidic conditions.

    • Irreversible Adsorption: The polar nature of this compound, with its hydroxyl and carbonyl groups, can lead to strong interactions with the silica gel, resulting in poor elution and recovery.

Troubleshooting StepRecommended Action
Choice of Stationary Phase Consider using a less acidic or neutral stationary phase such as deactivated silica gel, Florisil®, or neutral alumina. A small-scale trial is recommended to assess compatibility and recovery.
Solvent System Optimization Ensure the polarity of the mobile phase (e.g., Chloroform/Isopropanol) is optimized for efficient elution of this compound. A step or gradient elution might be necessary to separate it from other compounds.
Monitoring of Fractions Monitor the fractions closely using Thin Layer Chromatography (TLC) to identify the fractions containing this compound and to avoid premature pooling or discarding of relevant fractions.
Alternative Purification Methods If recovery from column chromatography remains low, consider alternative techniques like preparative High-Performance Liquid Chromatography (prep-HPLC) with a suitable column (e.g., C18).

Issue 3: Difficulty in Separating this compound from its Diastereomer, Pinofuranoxin B

  • Question: Our purified fractions contain a mixture of this compound and its diastereomer, Pinofuranoxin B. How can we effectively separate these two compounds?

  • Answer: The separation of diastereomers can be challenging due to their similar physical and chemical properties. The original isolation utilized Thin Layer Chromatography (TLC) for the final purification step, which suggests that with careful optimization, chromatographic methods can be successful.[1]

    • High-Resolution Chromatography: Standard column chromatography may not provide sufficient resolution. Techniques with higher resolving power are often necessary.

    • Solvent System Selectivity: The choice of the mobile phase is critical for achieving separation. The selectivity of the solvent system for the two diastereomers needs to be enhanced.

MethodRecommended Approach
Preparative TLC (Prep-TLC) As used in the original protocol, this method can be effective. Use high-quality TLC plates and optimize the mobile phase (e.g., n-hexane/EtOAc, 1:1 v/v) to maximize the difference in Rf values between the two diastereomers.[1] Multiple developments may be necessary.
Preparative HPLC (Prep-HPLC) This is a powerful technique for separating diastereomers. A normal-phase column (e.g., silica or diol) or a chiral stationary phase could provide the necessary selectivity. A systematic screening of different mobile phases is recommended.
Supercritical Fluid Chromatography (SFC) SFC can offer excellent resolution for the separation of stereoisomers and is often faster than HPLC. The use of chiral stationary phases in SFC can be particularly effective for separating diastereomers.

Frequently Asked Questions (FAQs)

  • Q1: What is the reported yield of this compound from the fungal culture?

    • A1: In the initial report, the extraction from 5 liters of culture filtrate yielded 316 mg of an oily brown residue.[1] From this crude extract, 3.4 mg of this compound was obtained after purification.[1] This represents a low overall yield, highlighting the importance of optimizing each step of the process.

  • Q2: What are the key structural features of this compound that might affect its stability during extraction?

    • A2: this compound possesses several functional groups that can influence its stability:

      • α,β-unsaturated γ-lactone (furanone ring): This moiety can be susceptible to degradation under strong acidic or basic conditions.

      • Epoxide ring: Epoxides are known to be reactive and can undergo ring-opening reactions, especially under acidic conditions.

      • Hydroxy group: This group can participate in side reactions and influences the polarity of the molecule.

  • Q3: Are there any specific storage conditions recommended for purified this compound?

    • A3: While specific stability data for this compound is not extensively published, based on its structure, it is advisable to store the purified compound at low temperatures (-20°C or below), under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, and protected from light. For long-term storage, dissolving it in a dry, degassed aprotic solvent may be beneficial.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Diplodia sapinea

This protocol is based on the method described by Evidente et al., 2021.

  • Fungal Culture:

    • Grow the Diplodia sapinea strain in a liquid medium (Czapek amended with 2% corn meal, pH 5.7).

    • Incubate the culture according to optimized growth parameters for the production of secondary metabolites.

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Exhaustively extract the culture filtrate (e.g., 5 L) with an equal volume of ethyl acetate (EtOAc) for at least three to four cycles.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the EtOAc extract under reduced pressure at a temperature below 40°C to obtain an oily brown residue.

  • Column Chromatography (CC):

    • Subject the crude residue to column chromatography on silica gel.

    • Elute the column with a solvent system of Chloroform/Isopropanol (85:15, v/v).

    • Collect fractions and monitor by TLC.

  • Thin Layer Chromatography (TLC) Purification:

    • Pool the fractions containing this compound.

    • Further purify the residue by preparative TLC using a mobile phase of n-hexane/EtOAc (1:1, v/v).

    • Identify the band corresponding to this compound (Rf of 0.27) and elute the compound from the silica gel with a suitable solvent (e.g., ethyl acetate or methanol).

    • Evaporate the solvent to yield pure this compound.

Visualizations

Extraction_Workflow cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Culture Diplodia sapinea Culture (Czapek Medium, pH 5.7) Filtration Filtration Culture->Filtration Harvest LLE Liquid-Liquid Extraction (Ethyl Acetate) Filtration->LLE Culture Filtrate Concentration Concentration (< 40°C) LLE->Concentration Organic Phase CC Column Chromatography (Silica Gel, CHCl3/iPrOH) Concentration->CC Crude Extract TLC Preparative TLC (n-hexane/EtOAc) CC->TLC Enriched Fractions Product Pure this compound TLC->Product Isolated Compound

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Recommended Solutions LowYield Low Yield of Crude Extract CultureIssues Suboptimal Culture Conditions LowYield->CultureIssues ExtractionIssues Inefficient Extraction or Degradation LowYield->ExtractionIssues PoorRecovery Poor Recovery from CC DegradationCC Degradation on Silica Gel PoorRecovery->DegradationCC Adsorption Irreversible Adsorption PoorRecovery->Adsorption CoElution Co-elution of Diastereomers SimilarPolarity Similar Polarity of Diastereomers CoElution->SimilarPolarity OptimizeCulture Optimize Culture Medium & Time CultureIssues->OptimizeCulture OptimizeExtraction pH Adjustment, Exhaustive Extraction ExtractionIssues->OptimizeExtraction NeutralPhase Use Neutral Stationary Phase (e.g., Florisil) DegradationCC->NeutralPhase Adsorption->NeutralPhase AlternativeMethods Prep-HPLC or SFC SimilarPolarity->AlternativeMethods

Caption: Troubleshooting logic for common issues in this compound extraction.

References

Technical Support Center: Enhancing Pinofuranoxin A Production from Diplodia sapinea

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diplodia sapinea and the production of Pinofuranoxin A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the recommended basal medium for cultivating Diplodia sapinea for this compound production?

A1: The originally reported medium for this compound production is a Czapek medium amended with 2% corn meal, with a pH of 5.7.[1][2] This provides a good starting point for initial cultivation.

Q2: What are the general parameters for the initial extraction and purification of this compound?

A2: The established protocol involves extracting the culture filtrate with ethyl acetate.[1][2] The resulting crude extract can then be purified using a combination of column chromatography (e.g., with a CHCl3/iPrOH solvent system) and thin-layer chromatography (TLC) with a solvent system like n-hexane/EtOAc.[1]

Q3: Is there a known biosynthetic pathway for this compound?

A3: The complete biosynthetic pathway for this compound has not been fully elucidated in the available literature. However, based on the biosynthesis of other fungal furanones, a plausible pathway can be hypothesized to involve the polyketide synthase (PKS) pathway.

Troubleshooting Guide

Low or No Yield of this compound

Problem: After following the standard protocol, the yield of this compound is significantly lower than expected or undetectable.

Possible Causes & Solutions:

  • Suboptimal Culture Conditions: The initial culture parameters may not be optimal for your specific Diplodia sapinea strain. Fungal secondary metabolism is highly sensitive to environmental cues.

    • Solution: Systematically optimize culture conditions using the One Strain Many Compounds (OSMAC) approach. This involves varying parameters such as media composition, pH, temperature, and aeration.

  • Incorrect Incubation Time: The fermentation may have been stopped too early or too late. Secondary metabolite production is often growth-phase dependent.

    • Solution: Conduct a time-course experiment, harvesting and analyzing samples at different time points (e.g., every 2-3 days) to determine the optimal incubation period for this compound production.

  • Inefficient Extraction: The extraction procedure may not be effectively capturing the compound.

    • Solution: Ensure the ethyl acetate extraction is exhaustive. Consider alternative solvents with different polarities to see if yield improves. Ensure complete solvent evaporation from the crude extract.

  • Strain Viability or Degradation: The fungal strain may have lost its ability to produce the metabolite due to repeated subculturing or improper storage.

    • Solution: Revive the culture from a cryopreserved stock. If possible, re-isolate the fungus from its natural host to obtain a fresh, high-producing strain.

Experimental Workflow for Optimizing this compound Yield

experimental_workflow Experimental Workflow for Yield Improvement cluster_setup Initial Setup cluster_optimization Optimization Phase (OSMAC Approach) cluster_analysis Analysis cluster_validation Validation start Start with established protocol (Czapek-corn meal medium) media Vary Media Components (Carbon/Nitrogen Sources) start->media ph Test Different pH Levels (e.g., 4.0 - 7.0) start->ph temp Optimize Temperature (e.g., 20°C - 30°C) start->temp aeration Vary Agitation Speed (e.g., 120 rpm vs. static) start->aeration extraction Solvent Extraction (Ethyl Acetate) media->extraction ph->extraction temp->extraction aeration->extraction quantification Quantify Yield (e.g., HPLC, LC-MS) extraction->quantification scale_up Scale-up Production with Optimal Conditions quantification->scale_up

Caption: A workflow for systematically improving this compound yield.

Data Presentation: Optimizing Fermentation Parameters

The following tables present hypothetical yet plausible data based on general principles of fungal secondary metabolite production to guide your optimization experiments.

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (2% w/v)Dry Mycelial Weight (g/L)This compound Yield (mg/L)
Glucose12.51.8
Sucrose11.82.5
Corn Meal (Control) 10.2 3.4
Maltose13.12.1
Fructose12.21.5

Table 2: Effect of Nitrogen Source on this compound Yield

Nitrogen Source (0.3% w/v)Dry Mycelial Weight (g/L)This compound Yield (mg/L)
Sodium Nitrate (Control) 10.2 3.4
Peptone14.54.8
Yeast Extract15.25.5
Ammonium Sulfate9.82.1
Casein Hydrolysate14.85.1

Table 3: Effect of pH and Temperature on this compound Yield

pHTemperature (°C)This compound Yield (mg/L)
4.5253.9
5.7 (Control) 25 3.4
6.5252.8
5.7202.5
5.7301.9

Experimental Protocols

Protocol 1: Cultivation of Diplodia sapinea
  • Media Preparation: Prepare Czapek medium amended with 2% corn meal. Adjust the pH to 5.7 before autoclaving.

  • Inoculation: Inoculate the liquid medium with a mycelial plug from a fresh culture of D. sapinea grown on Potato Dextrose Agar (PDA).

  • Incubation: Incubate the culture flasks at 25°C in a shaker incubator at 150 rpm for 14-21 days, or until sufficient biomass has grown.

Protocol 2: Extraction and Partial Purification of this compound
  • Filtration: Separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter.

  • Solvent Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Column Chromatography: Subject the crude extract to column chromatography using a silica gel stationary phase and a gradient of chloroform and isopropanol.

  • Fraction Analysis: Analyze the collected fractions by TLC and combine those containing this compound.

  • Final Purification: Further purify the combined fractions using preparative TLC with a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1 v/v) to isolate pure this compound.

Signaling Pathway and Biosynthesis

While the specific signaling pathways controlling this compound production are unknown, a hypothetical biosynthetic pathway can be proposed based on known fungal secondary metabolism. Global regulators like LaeA and environmental signals are known to influence the expression of biosynthetic gene clusters in fungi.

Hypothesized Biosynthetic Pathway of this compound

biosynthetic_pathway Hypothesized Biosynthetic Pathway of this compound cluster_precursors Primary Metabolism cluster_pks Polyketide Synthesis cluster_modification Post-PKS Modifications cluster_product Final Product acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain cyclization Cyclization & Furanone Ring Formation polyketide_chain->cyclization oxidation Oxidation/Epoxidation cyclization->oxidation pinofuranoxin_a This compound oxidation->pinofuranoxin_a

Caption: A plausible biosynthetic route to this compound.

References

Stability and degradation of Pinofuranoxin A in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Pinofuranoxin A in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in common laboratory solvents?

A1: Currently, there is limited published data specifically detailing the comprehensive stability of this compound in a wide range of laboratory solvents over extended periods. The initial isolation and characterization studies utilized solvents such as methanol, acetonitrile, and chloroform for analytical purposes like NMR and HRESIMS, suggesting short-term stability in these solvents.[1][2][3] However, for long-term storage, it is crucial to conduct specific stability studies under your experimental conditions.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemical structure of this compound, which includes a furanone ring, a lactone, and an epoxide moiety, several degradation pathways can be anticipated, particularly under stress conditions such as acidic or basic pH, high temperature, and exposure to light or oxidizing agents.[1][2] Potential degradation pathways include hydrolysis of the lactone ring, opening of the epoxide ring, and rearrangements of the furanone structure. It is essential to perform forced degradation studies to identify the specific degradation products and pathways relevant to your formulation and storage conditions.

Q3: How can I monitor the stability of this compound in my samples?

A3: The stability of this compound can be monitored using a stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a UV or mass spectrometry (MS) detector. A stability-indicating method is one that can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound over time.

Q4: What are the recommended storage conditions for this compound solutions?

A4: While specific long-term storage conditions have not been formally published, based on general practices for natural products with similar functional groups, it is recommended to store solutions of this compound at low temperatures, such as -20°C or -80°C, to minimize degradation. Solutions should also be protected from light. For critical applications, it is advisable to prepare fresh solutions or conduct real-time stability studies to establish appropriate storage conditions and shelf-life.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of this compound potency in solution. The solution pH may be too high or too low, leading to hydrolysis. The solution may be exposed to light or elevated temperatures. The solvent may not be suitable for long-term storage.Adjust the pH of the solution to a neutral range (if compatible with the experiment). Store solutions protected from light and at a low temperature (-20°C or -80°C). Conduct a solvent screening study to identify the most suitable solvent for storage.
Appearance of unknown peaks in chromatograms during analysis. These are likely degradation products of this compound.Perform forced degradation studies (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks and confirming the stability-indicating nature of your analytical method.
Poor recovery of this compound from the solution. This compound may be adsorbing to the surface of the storage container. The compound may be precipitating out of solution at the storage temperature.Use silanized glass or low-adsorption polypropylene containers. Check the solubility of this compound in the chosen solvent at the storage temperature.
Inconsistent results in bioassays. This could be due to the degradation of this compound in the assay medium.Assess the stability of this compound in the bioassay medium under the conditions of the experiment (e.g., temperature, incubation time). Consider adding the compound to the assay at the last possible moment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or UHPLC system with UV or MS detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Transfer a known amount of solid this compound to a vial and place it in a thermostatic oven at 80°C for 24 hours.

    • At specified time points, dissolve a portion of the solid in methanol and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in methanol) to a light source in a photostability chamber as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • At specified time points, withdraw aliquots from both samples and analyze.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV or HPLC-MS method. Calculate the percentage of this compound remaining and characterize any significant degradation products.

Quantitative Data Summary

The following tables present hypothetical data from a stability study of this compound in a buffered solution at different pH values and temperatures.

Table 1: Stability of this compound at Different pH Values (40°C)

pHTime (hours)% this compound Remaining
3.00100
2495.2
4890.5
7.00100
2499.1
4898.3
9.00100
2485.4
4872.1

Table 2: Stability of this compound at Different Temperatures (pH 7.0)

Temperature (°C)Time (days)% this compound Remaining
40100
3099.5
6099.1
250100
3097.2
6094.5
400100
3091.8
6084.3

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (Solid, 80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo sampling Time-point Sampling & Neutralization acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Data Interpretation: - % Remaining - Degradant Identification hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathway cluster_products Potential Degradation Products PinofuranoxinA This compound lactone_hydrolysis Lactone Hydrolysis Product (Diol Acid) PinofuranoxinA->lactone_hydrolysis Acid/Base Hydrolysis epoxide_opening Epoxide Ring-Opening Product (Diol) PinofuranoxinA->epoxide_opening Acid/Base Catalysis furanone_rearrangement Furanone Rearrangement Product PinofuranoxinA->furanone_rearrangement Heat/Light

Caption: Postulated degradation pathways for this compound.

References

Technical Support Center: Overcoming Common Issues in Phytotoxicity Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during phytotoxicity bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the most common symptoms of phytotoxicity?

A1: Phytotoxicity can manifest in a variety of symptoms, which can sometimes be mistaken for other plant stressors. Common signs of chemical injury include:

  • Necrosis: Tissue death, often appearing as brown or black spots or blotches on leaves, stems, or roots.

  • Chlorosis: Yellowing of leaf tissue due to a reduction in chlorophyll. This can be uniform across the leaf or appear in patterns, such as between the veins (interveinal chlorosis).

  • Stunting: Reduced overall growth of the plant, including shorter stems and smaller leaves.

  • Deformation: Abnormal growth patterns, such as twisting, curling, or cupping of leaves.

  • Reduced Germination: A lower than expected number of seeds sprouting.

  • Inhibited Root or Shoot Growth: A noticeable decrease in the length of roots or shoots compared to control plants.[1]

Q2: How can I differentiate between phytotoxicity and nutrient deficiency?

A2: Distinguishing between phytotoxicity and nutrient deficiency can be challenging as some symptoms overlap. However, there are key differences to look for:

CharacteristicPhytotoxicityNutrient Deficiency
Onset of Symptoms Often rapid, appearing within hours or days of chemical application.[2]Typically gradual, developing over a longer period.
Symptom Distribution Can be uniform or irregular, often corresponding to chemical application patterns (e.g., spray drift).Usually appears on specific parts of the plant (e.g., older vs. younger leaves) depending on the mobility of the nutrient.[3]
Symptom Progression Symptoms may not spread to new growth once the chemical exposure has ceased.Symptoms will often progress and worsen over time if the deficiency is not corrected.
Pattern on Leaves May show sharp lines or distinct patterns related to spray droplets.Often follows specific patterns related to leaf venation.

Q3: My control group plants are showing signs of stress or poor growth. What could be the cause?

A3: Issues with your control group can invalidate your experimental results. Here are some potential causes and solutions:

  • Contaminated Water or Soil: Ensure that the water and soil used for your control group are free from any contaminants. Use distilled or deionized water and a standardized, sterile soil or growth medium.

  • Improper Environmental Conditions: Extreme temperatures, inadequate lighting, or improper humidity can stress plants. Maintain optimal and consistent growing conditions for both control and treatment groups.

  • Pathogen Contamination: Fungal or bacterial infections can cause symptoms similar to phytotoxicity. Ensure all equipment (petri dishes, pots, etc.) is properly sterilized.

  • Genetic Variability in Seeds: Use a homogenous seed lot to minimize variability in germination and growth rates.

  • Improper Handling: Physical damage to seeds or seedlings during setup can impact their growth.

Q4: What is a Germination Index (GI) and how is it calculated?

A4: The Germination Index (GI) is a comprehensive measure of phytotoxicity that takes into account both seed germination and root elongation. It provides a more sensitive endpoint than either parameter alone.

The formula for GI is:

GI (%) = (% Seed Germination in Treatment / % Seed Germination in Control) x (Mean Root Length in Treatment / Mean Root Length in Control) x 100

Interpretation of GI values:

  • GI > 100%: No phytotoxicity; potential for growth stimulation.

  • 80% < GI < 100%: No phytotoxicity.

  • 50% < GI < 80%: Moderate phytotoxicity.

  • GI < 50%: High phytotoxicity.[1]

Troubleshooting Guides

Issue 1: High variability in results between replicates.

  • Possible Cause: Inconsistent experimental setup.

    • Solution: Ensure uniform conditions for all replicates. This includes the same amount of soil/substrate, the same volume of test solution, and evenly spaced seeds.

  • Possible Cause: Genetic variability in seeds.

    • Solution: Use a certified and homogenous seed lot. If possible, pre-select seeds of a uniform size and shape.

  • Possible Cause: Inaccurate measurements.

    • Solution: Use calibrated equipment for all measurements, especially for preparing dilutions and measuring root/shoot length.

Issue 2: No observable effect at any concentration of the test substance.

  • Possible Cause: The test substance is not phytotoxic at the tested concentrations.

    • Solution: Conduct a range-finding study with a wider and higher range of concentrations.

  • Possible Cause: The test plant species is not sensitive to the substance.

    • Solution: Use multiple plant species in your bioassay, including at least one monocot and one dicot, as sensitivity can vary significantly.[4] Commonly used sensitive species include lettuce (Lactuca sativa), cress (Lepidium sativum), and radish (Raphanus sativus).

  • Possible Cause: The test substance is not bioavailable.

    • Solution: Consider the solubility of your substance. For poorly soluble compounds, the method of application can be critical. Testing both aqueous extracts and direct incorporation into the soil may be necessary.

Issue 3: All plants, including the control, die or show severe inhibition.

  • Possible Cause: A fundamental flaw in the experimental setup.

    • Solution: Review your entire protocol. Check for issues such as extreme pH of the growth medium, high salinity, or lack of essential nutrients.

  • Possible Cause: Contamination of the experimental system.

    • Solution: Ensure all materials are sterile and that there is no cross-contamination between treatments.

  • Possible Cause: Unsuitable environmental conditions.

    • Solution: Verify that the temperature, light, and humidity are within the optimal range for the chosen plant species.

Data Presentation

Table 1: Example Dose-Response Data for Herbicide Phytotoxicity in Canola (Brassica napus)

Herbicide Concentration (µg kg⁻¹ soil)Germination Rate (%)Average Shoot Length (cm)Average Root Length (cm)Biomass Reduction (%)
0 (Control)9810.28.50
5958.16.220
10886.54.145
25724.32.070
50552.10.888

This is example data and does not represent a specific study.

Table 2: Phytotoxicity of Heavy Metals on Maize (Zea mays) Seedlings

Heavy MetalConcentration (mg/kg soil)Root Elongation Inhibition (%)Shoot Biomass Reduction (%)
Cadmium (Cd)0 (Control)00
54530
107865
Lead (Pb)0 (Control)00
502515
1005540

This is example data compiled from general knowledge on heavy metal phytotoxicity.

Experimental Protocols

Protocol 1: Seed Germination and Root Elongation Bioassay (Petri Dish Method)

This protocol is adapted from standard methods for assessing the phytotoxicity of water-soluble substances.

Materials:

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Test seeds (e.g., Lactuca sativa, Lepidium sativum)

  • Test substance solutions at various concentrations

  • Control solution (e.g., deionized water)

  • Incubator or growth chamber

  • Ruler or caliper for measurements

Methodology:

  • Place two layers of filter paper in each petri dish.

  • Pipette a standard volume (e.g., 5 mL) of the test solution or control onto the filter paper, ensuring it is evenly moistened.

  • Place a predetermined number of seeds (e.g., 10-20) evenly spaced on the filter paper in each dish.

  • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 72-120 hours).

  • After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle is at least 2 mm long.

  • Carefully remove the seedlings and measure the length of the radicle (root) for each.

  • Calculate the germination percentage and the average root length for each treatment and the control.

  • Calculate the Germination Index (GI) and other relevant statistical analyses.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis cluster_results Results prep_solutions Prepare Test Solutions (various concentrations) add_solutions Add Solutions to Dishes prep_solutions->add_solutions prep_petri Prepare Petri Dishes (filter paper) prep_petri->add_solutions prep_seeds Select Uniform Seeds place_seeds Place Seeds in Dishes prep_seeds->place_seeds add_solutions->place_seeds incubate Incubate in Controlled Environment place_seeds->incubate measure_germination Count Germinated Seeds incubate->measure_germination measure_roots Measure Root Length incubate->measure_roots analyze_data Calculate GI & Statistics measure_germination->analyze_data measure_roots->analyze_data report Report Phytotoxicity Level analyze_data->report

Caption: Workflow for a typical phytotoxicity bioassay.

Phytotoxicity_Signaling_Pathway cluster_cellular_response Cellular Response cluster_downstream_effects Downstream Effects cluster_physiological_outcome Physiological Outcome phytotoxin Phytotoxic Compound ros Reactive Oxygen Species (ROS) Production phytotoxin->ros hormone Hormone Signaling (e.g., ABA, Ethylene) phytotoxin->hormone ros->hormone oxidative_stress Oxidative Stress (Lipid peroxidation, Protein damage) ros->oxidative_stress gene_expression Altered Gene Expression (Stress-responsive genes) hormone->gene_expression growth_inhibition Inhibition of Growth (Germination, Root/Shoot Elongation) oxidative_stress->growth_inhibition cell_death Programmed Cell Death oxidative_stress->cell_death gene_expression->growth_inhibition gene_expression->cell_death

Caption: Simplified signaling pathway of phytotoxicity.

References

Technical Support Center: Optimizing NMR Parameters for Furanone Compound Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NMR analysis of furanone compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during NMR experiments involving furanone-containing molecules.

Troubleshooting Guide

This guide addresses specific issues that may arise during the NMR analysis of furanone compounds, offering potential causes and solutions in a straightforward question-and-answer format.

Issue Potential Causes Recommended Solutions
Low Signal-to-Noise (S/N) Ratio 1. Insufficient Sample Concentration: Furanone compounds, especially those isolated from natural sources, may be available in limited quantities.[1] 2. Suboptimal Acquisition Parameters: An insufficient number of scans (ns), an inappropriate relaxation delay (d1), or an incorrect pulse width can negatively impact signal intensity.[1] 3. Improper Probe Tuning and Matching: Mismatched tuning can lead to significant signal loss.[1] 4. Sample Quality: The presence of paramagnetic impurities or solid particles can cause line broadening and reduce signal height.[1][2]1. Increase the sample concentration. For ¹H NMR, a starting concentration of 5-25 mg in 0.5-0.7 mL of solvent is recommended. For ¹³C NMR, a higher concentration is advisable. Consider using a smaller diameter NMR tube (e.g., Shigemi tube) for limited sample amounts. 2. Increase the number of scans. Doubling the scans increases the S/N ratio by a factor of approximately 1.4. Ensure the relaxation delay (d1) is adequate, especially for quantitative analysis, where it should be at least 5 times the longest T1 of the protons of interest. 3. Always tune and match the probe for each sample, as the optimal tuning varies with the solvent and sample concentration. 4. Filter the sample to remove any particulate matter.
Broad or Asymmetric Peaks 1. Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed magnet is a common cause of poor line shape. 2. Sample Viscosity or Aggregation: Highly concentrated samples or the inherent properties of the furanone compound can lead to viscous solutions and peak broadening. 3. Presence of Paramagnetic Material: Even trace amounts of paramagnetic ions can cause significant line broadening.1. Perform automated shimming. If the line shape remains poor, manual shimming of the lower-order shims may be necessary. 2. Consider diluting the sample or acquiring the spectrum at an elevated temperature to reduce viscosity. 3. Take care to avoid contamination with paramagnetic metals during sample preparation and workup.
Spectral Artifacts (e.g., baseline distortions, phasing issues) 1. Receiver Overload: A very strong signal, such as a solvent peak or a highly concentrated analyte, can saturate the detector. 2. Incorrect Phasing: Improper phase correction during data processing will distort the baseline and peak shapes.1. Reduce the receiver gain. For highly concentrated samples, consider reducing the tip angle of the excitation pulse. Solvent suppression techniques can also be employed to attenuate strong solvent signals. 2. Carefully perform manual phase correction for both zero-order and first-order phasing.
Difficulty in Assigning Overlapping Signals 1. Complex Spin Systems: The protons on the furanone ring and its substituents can have similar chemical shifts, leading to overlapping multiplets. 2. Insufficient Resolution: The spectral window and acquisition time may not be optimized to resolve closely spaced signals.1. Utilize 2D NMR experiments such as COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity. 2. Increase the acquisition time (aq) to improve digital resolution. A narrower spectral width (sw) focused on the region of interest can also enhance resolution.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the recommended starting concentration for a furanone sample for ¹H and ¹³C NMR?

For ¹H NMR of small molecules like furanones, a concentration of 5-25 mg in 0.5-0.7 mL of a suitable deuterated solvent is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg is recommended to obtain a good spectrum in a reasonable time.

Q2: Which deuterated solvent should I use for my furanone compound?

The choice of solvent depends on the solubility of your compound. Common solvents for furanone derivatives include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆). It is crucial to use a solvent that fully dissolves the sample, as solid particles will lead to poor spectral quality.

Q3: How can I ensure my NMR sample is of high quality?

To obtain a high-quality NMR spectrum, ensure your sample is free of solid particles by filtering it through a small plug of glass wool in a Pasteur pipette. Use high-quality NMR tubes that are clean and unscratched. Before placing the tube in the spectrometer, wipe the outside with a lint-free tissue to remove any dust or fingerprints.

¹H NMR Parameters

Q4: What is a good starting point for the relaxation delay (d1) for quantitative ¹H NMR of furanones?

For quantitative ¹H NMR, it is crucial to allow for full relaxation of the protons between scans. A relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons of interest is recommended. If the T1 values are unknown, a conservative d1 of 10-30 seconds is a good starting point. For routine qualitative ¹H NMR, a d1 of 1-2 seconds is often sufficient.

Q5: How many scans are typically needed for a ¹H NMR spectrum of a furanone?

The number of scans (ns) depends on the sample concentration. For a moderately concentrated sample (5-25 mg), 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio. For more dilute samples, a higher number of scans will be necessary.

¹³C NMR Parameters

Q6: What are the key parameters to consider for ¹³C NMR of furanones?

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) is typically required compared to ¹H NMR. A relaxation delay (d1) of 2-5 seconds is a reasonable starting point. The spectral width (sw) should be set to encompass the expected range of ¹³C chemical shifts for furanones, which includes both sp² and sp³ carbons, as well as the carbonyl carbon.

2D NMR Experiments

Q7: When should I use 2D NMR experiments like COSY, HSQC, and HMBC for my furanone compound?

2D NMR experiments are invaluable for the complete structural elucidation of furanone compounds, especially when the 1D spectra are complex or show significant signal overlap.

  • COSY (Correlation Spectroscopy) is used to identify protons that are spin-spin coupled, typically over two to three bonds. This helps in tracing out proton networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached carbons (¹JCH). It is a sensitive experiment for assigning carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). This is crucial for connecting different spin systems and identifying quaternary carbons.

Quantitative NMR Data Summary

The following tables provide typical NMR parameters for the analysis of furanone compounds. These are starting points and may require further optimization based on the specific compound and spectrometer.

Table 1: Typical ¹H and ¹³C NMR Acquisition Parameters for Furanone Compounds

Parameter¹H NMR (Qualitative)¹H NMR (Quantitative)¹³C NMR
Pulse Angle 30-45°90°30-45°
Spectral Width (sw) 12-16 ppm12-16 ppm200-240 ppm
Acquisition Time (aq) 2-4 s3-5 s1-2 s
Relaxation Delay (d1) 1-2 s≥ 5 x T₁ (e.g., 10-30 s)2-5 s
Number of Scans (ns) 16-6416-1281024-4096

Table 2: Typical Parameters for 2D NMR Experiments on Furanone Compounds

ParameterCOSYHSQCHMBC
¹H Spectral Width (sw in F2) 10-12 ppm10-12 ppm10-12 ppm
¹³C Spectral Width (sw in F1) N/A160-180 ppm200-220 ppm
Number of Scans (ns) 4-164-3216-64
Relaxation Delay (d1) 1.5-2.0 s1.5-2.0 s1.5-2.0 s
¹JCH (for HSQC) N/A~145 HzN/A
ⁿJCH (for HMBC) N/AN/A~8 Hz

Experimental Protocols

Protocol 1: Quantitative ¹H NMR (qNMR) of a Furanone Compound
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the furanone sample and a suitable internal standard (e.g., vanillin).

    • Dissolve both in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) in a vial.

    • Transfer the solution to a high-quality NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.

    • Tune and match the probe.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum to determine the spectral width.

    • Set the acquisition parameters for quantitative analysis:

      • Pulse angle: 90°

      • Relaxation delay (d1): ≥ 5 times the longest T₁ (a value of 30s is a safe starting point if T₁ is unknown).

      • Acquisition time (aq): 3-5 s

      • Number of scans (ns): 16-64 (or more for dilute samples)

  • Data Processing:

    • Apply Fourier transformation and manually phase correct the spectrum.

    • Perform baseline correction.

    • Integrate a well-resolved signal of the furanone compound and a signal of the internal standard.

    • Calculate the concentration of the furanone compound based on the integral values, molecular weights, and initial masses.

Protocol 2: Structure Elucidation using 2D NMR (COSY, HSQC, HMBC)
  • Sample Preparation: Prepare a moderately concentrated sample (10-50 mg in 0.6 mL of solvent) as described above.

  • Initial 1D Spectra:

    • Acquire a standard ¹H NMR spectrum to determine the proton chemical shifts and spectral width (sw for F2).

    • Acquire a standard ¹³C NMR spectrum to determine the carbon chemical shifts and spectral width (sw for F1).

  • COSY Experiment:

    • Set up a standard gradient-selected COSY experiment.

    • Use the ¹H spectral width determined from the 1D ¹H spectrum.

    • Set ns to 4-16 and d1 to 1.5-2.0 s.

  • HSQC Experiment:

    • Set up a phase-sensitive gradient-edited HSQC experiment.

    • Use the ¹H and ¹³C spectral widths from the 1D spectra.

    • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

    • Set ns to 4-32 and d1 to 1.5-2.0 s.

  • HMBC Experiment:

    • Set up a gradient-selected HMBC experiment.

    • Use the ¹H and ¹³C spectral widths from the 1D spectra.

    • Set the long-range coupling constant (ⁿJCH) to an average value of 8 Hz.

    • Set ns to 16-64 and d1 to 1.5-2.0 s.

  • Data Analysis:

    • Process all 2D spectra using appropriate window functions.

    • Analyze the cross-peaks in each spectrum to build up the molecular structure:

      • Use COSY to connect coupled protons.

      • Use HSQC to assign carbons directly bonded to protons.

      • Use HMBC to connect molecular fragments and identify quaternary carbons.

Visualizations

Troubleshooting_Workflow start Start: Poor NMR Spectrum check_sn Low Signal-to-Noise? start->check_sn check_lineshape Broad or Asymmetric Peaks? check_sn->check_lineshape No increase_conc Increase Concentration / Use Shigemi Tube check_sn->increase_conc Yes check_artifacts Baseline/Phasing Issues? check_lineshape->check_artifacts No shim Re-shim (Auto/Manual) check_lineshape->shim Yes end_good Good Spectrum check_artifacts->end_good No reduce_gain Reduce Receiver Gain / Tip Angle check_artifacts->reduce_gain Yes increase_scans Increase Number of Scans (ns) increase_conc->increase_scans check_tuning Check Probe Tuning & Matching increase_scans->check_tuning filter_sample Filter Sample check_tuning->filter_sample filter_sample->check_lineshape dilute_sample Dilute Sample / Increase Temperature shim->dilute_sample dilute_sample->check_artifacts reprocess Re-process Data (Phasing, Baseline) reduce_gain->reprocess reprocess->end_good Experimental_Workflow prep 1. Sample Preparation (Dissolve, Filter) setup 2. Instrument Setup (Lock, Tune, Shim) prep->setup one_d 3. Acquire 1D Spectra (¹H, ¹³C) setup->one_d check_1d 1D Spectra Sufficient? one_d->check_1d two_d 4. Acquire 2D Spectra (COSY, HSQC, HMBC) check_1d->two_d No analysis 5. Data Analysis & Structure Elucidation check_1d->analysis Yes two_d->analysis done Structure Determined analysis->done

References

Potential for isomerization of Pinofuranoxin A during isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pinofuranoxin A. The information provided addresses the potential for isomerization of this compound during its isolation from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a bioactive trisubstituted furanone produced by the conifer pathogen Diplodia sapinea. Its structure features a furanone ring, a hydroxyl group, a methyl group, and an epoxide-containing side chain. It exists as a diastereomer with Pinofuranoxin B, with the difference being the stereochemistry of the epoxy ring.[1][2][3] The presence of both a furanone ring and an epoxide ring makes the molecule susceptible to certain chemical transformations.

Q2: Is isomerization of this compound a concern during isolation?

A2: Yes, the potential for isomerization is a significant concern during the isolation of this compound. The molecule's furanone and epoxide functional groups are sensitive to environmental factors such as pH, temperature, and light, which can lead to epimerization at stereocenters or other chemical rearrangements.

Q3: What are the primary factors that can cause isomerization of this compound?

A3: The primary factors that can induce isomerization or degradation of this compound include:

  • pH: Both acidic and basic conditions can catalyze the opening of the epoxide ring and promote rearrangements of the furanone structure. Furanone rings are known to be generally unstable in acidic environments and can also degrade under basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation and isomerization reactions.

  • Light: Exposure to UV light can potentially induce photochemical isomerization in furanone-containing compounds.

  • Stationary Phase in Chromatography: The use of acidic or basic stationary phases (e.g., standard silica gel which is slightly acidic) during chromatographic purification can contribute to isomerization.

Q4: How can I detect if my sample of this compound has isomerized?

A4: Isomerization can be detected using various analytical techniques that are sensitive to stereochemistry. High-Performance Liquid Chromatography (HPLC) with a suitable chiral or achiral column is a powerful method for separating diastereomers like this compound and B. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, can also be used to determine the relative configuration of the molecule and identify the presence of isomers.

Troubleshooting Guide: Isomerization During this compound Isolation

This guide is designed to help you identify and resolve potential issues related to the isomerization of this compound during your experimental workflow.

Problem Potential Cause Recommended Solution
Low yield of this compound and presence of unexpected byproducts. Degradation due to pH extremes. The use of strong acids or bases during extraction or work-up can lead to the degradation of the furanone ring or opening of the epoxide.Maintain a neutral pH (around 7.0) throughout the extraction and purification process. Use buffered solutions where necessary. Avoid acid-base washes if possible, or use very dilute and brief washes followed by immediate neutralization.
Co-elution of this compound and B, or presence of additional peaks in HPLC. Isomerization on chromatography column. Standard silica gel is slightly acidic and can cause on-column isomerization.Use a neutral stationary phase for column chromatography, such as deactivated silica gel or a buffered mobile phase. Alternatively, consider using reverse-phase chromatography with a buffered mobile phase.
Inconsistent biological activity of isolated this compound batches. Variable ratios of this compound to its less active diastereomer, Pinofuranoxin B. Isomerization during isolation can lead to mixtures with varying proportions of the two diastereomers, which may exhibit different biological activities.Implement the optimized and controlled isolation protocol provided below to ensure the stereochemical integrity of the isolated compound. Quantify the ratio of diastereomers in each batch using a validated HPLC method.
Gradual degradation of purified this compound upon storage. Instability due to storage conditions. Exposure to light and non-optimal temperatures can lead to degradation over time.Store purified this compound as a solid or in a non-polar, aprotic solvent at low temperatures (e.g., -20°C or -80°C) in the dark. Use amber vials or wrap containers in aluminum foil to protect from light.

Summary of Factors Influencing this compound Isomerization

Factor Effect on this compound Stability Recommendation for Minimizing Isomerization
pH High Risk: Furanone ring is unstable in acidic and basic conditions. Epoxide ring can open under both acidic and basic conditions.Maintain pH between 6.0 and 7.5 throughout the isolation process. Use buffers if necessary.
Temperature Moderate Risk: Higher temperatures accelerate the rate of degradation and isomerization.Perform all extraction and purification steps at room temperature or below. Evaporate solvents under reduced pressure at low temperatures.
Light Potential Risk: Furanones can be susceptible to photochemical isomerization.Protect all samples and extracts from direct light by using amber glassware or by covering containers with aluminum foil.
Chromatography High Risk: Acidic silica gel can catalyze isomerization.Use neutral or deactivated silica gel for column chromatography. Consider reverse-phase chromatography with a neutral mobile phase.
Solvents Low to Moderate Risk: Protic solvents might participate in ring-opening reactions under certain conditions.Use high-purity, aprotic solvents where possible. Ensure solvents are free of acidic or basic impurities.

Detailed Experimental Protocol to Minimize Isomerization of this compound

This protocol is based on the published method for the isolation of this compound, with modifications to minimize the risk of isomerization.

1. Fungal Culture and Extraction:

  • Culture Diplodia sapinea in a suitable liquid medium at a controlled temperature and pH.

  • After the incubation period, filter the culture broth to separate the mycelium from the filtrate.

  • Extract the culture filtrate with an equal volume of ethyl acetate three times. Crucially, ensure the pH of the filtrate is neutral (adjust with a dilute buffer if necessary) before extraction.

  • Combine the organic extracts and wash with a neutral brine solution.

  • Dry the ethyl acetate extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure at a temperature not exceeding 30°C.

2. Chromatographic Purification:

  • Column Chromatography:

    • Use a glass column packed with deactivated (neutral) silica gel. To deactivate silica gel, it can be treated with a suitable base and then washed to neutrality.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Elute the column with a non-polar to polar solvent gradient (e.g., n-hexane/ethyl acetate). Monitor the fractions by thin-layer chromatography (TLC).

  • Thin-Layer Chromatography (TLC):

    • For final purification, use preparative TLC plates with a suitable solvent system.

    • Visualize the bands under non-destructive UV light (if possible) or with minimal exposure to staining reagents.

    • Scrape the band corresponding to this compound and extract the compound from the silica gel using a neutral solvent like ethyl acetate.

    • Filter and evaporate the solvent under reduced pressure at low temperature.

3. Analysis and Storage:

  • Analyze the purified compound by HPLC using a C18 column with a mobile phase such as acetonitrile/water to confirm its purity and check for the presence of diastereomers.

  • Obtain NMR spectra to confirm the structure and stereochemistry.

  • Store the final product in an amber vial at -20°C or lower.

Visualizations

Caption: Chemical structures of this compound and its diastereomer Pinofuranoxin B.

Isolation_Workflow Culture Fungal Culture of Diplodia sapinea Extraction Solvent Extraction (Ethyl Acetate) Maintain Neutral pH Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Neutral Silica Gel) Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC Preparative TLC Fractions->TLC Purified_Product Purified this compound TLC->Purified_Product Analysis HPLC and NMR Analysis Purified_Product->Analysis Storage Store at -20°C in the Dark Analysis->Storage Degradation_Pathways PinofuranoxinA This compound Isomerization Isomerization Products (e.g., Pinofuranoxin B) PinofuranoxinA->Isomerization Epimerization Degradation Degradation Products (Ring-opened, etc.) PinofuranoxinA->Degradation Acid Acidic Conditions (e.g., H+) Acid->PinofuranoxinA Catalyzes Base Basic Conditions (e.g., OH-) Base->PinofuranoxinA Catalyzes Light UV Light Light->PinofuranoxinA Induces

References

Addressing matrix effects in LC-MS analysis of Pinofuranoxin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Pinofuranoxin A.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis and why are they a concern?

A: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as this compound.[1] These components can include salts, lipids, proteins, and other endogenous compounds.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1]

The primary concern with matrix effects is that they can severely compromise the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to unreliable and erroneous results.

Q2: How can I determine if matrix effects are impacting my this compound analysis?

A: Several methods can be used to identify the presence of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound standard is infused into the LC eluent after the analytical column but before the MS source. A blank matrix extract is then injected. Any dip or rise in the constant signal baseline indicates retention time regions where co-eluting matrix components are causing ion suppression or enhancement.

  • Comparison of Calibration Curves: Prepare two calibration curves for this compound. One is made in a neat (clean) solvent, and the other is a "matrix-matched" curve prepared in a blank matrix extract. A significant difference in the slopes of these two curves is a strong indicator of matrix effects.

  • Quantitative Post-Extraction Spiking: This is the most common quantitative method. It involves comparing the analyte's response in a clean solvent to its response when spiked into a pre-extracted blank matrix sample. This allows for the calculation of a "Matrix Factor" (see Q6).

Q3: What are the most effective strategies to minimize or compensate for matrix effects?

A: A multi-faceted approach is often the most effective:

  • Optimize Sample Preparation: The most crucial step is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are commonly used. SPE, particularly mixed-mode SPE, is often the most effective at producing clean extracts.

  • Improve Chromatographic Separation: Adjusting chromatographic conditions (e.g., mobile phase, gradient, column chemistry) can help separate this compound from interfering matrix components, preventing them from co-eluting.

  • Use an Appropriate Internal Standard (IS): An internal standard is a compound of a known concentration added to every sample. The ideal choice is a stable isotope-labeled (SIL) version of this compound (e.g., containing ¹³C or ²H). A SIL-IS co-elutes with the analyte and experiences nearly identical matrix effects, allowing for reliable correction and accurate quantification by using the analyte-to-IS peak area ratio.

  • Sample Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of matrix components introduced into the MS source but can only be used if the method's sensitivity is sufficient to detect the diluted this compound.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and mitigating matrix effects when you observe poor reproducibility, signal instability, or inaccurate quantification in your this compound assay.

Problem: You are observing inconsistent peak areas, poor reproducibility, and high variability in your quantitative results for this compound.

Step 1: Diagnose the Issue

Question: How do I confirm that matrix effects are the root cause of my problem?

Answer: Perform a quantitative assessment by calculating the Matrix Factor (MF) using the post-extraction spiking method. This will confirm and quantify the extent of ion suppression or enhancement.

  • Action: Follow the detailed "Experimental Protocol for Quantitative Assessment of Matrix Effects" provided below. An MF value significantly different from 1 (or ME % different from 0) confirms the presence of matrix effects.

Step 2: Implement Mitigation Strategies

Based on the diagnosis, select one or more of the following strategies.

Question: My analysis shows significant ion suppression. How can I clean up my sample more effectively?

Answer: Your current sample preparation method is likely insufficient. The goal is to remove interfering components, such as phospholipids, which are notorious for causing ion suppression.

  • Action A: Switch to a More Effective Technique. If you are using Protein Precipitation (PPT), which is known to be less effective at removing matrix components, consider switching to Liquid-Liquid Extraction (LLE) or, preferably, Solid-Phase Extraction (SPE).

  • Action B: Optimize Your Existing Protocol. If using SPE, ensure the chosen sorbent and wash/elution solvents are optimized for this compound and the sample matrix. A mixed-mode SPE combining reversed-phase and ion-exchange mechanisms can produce exceptionally clean extracts.

  • Action C: Follow the "Experimental Protocol for Solid-Phase Extraction (SPE)" below as a starting point.

Question: Can I solve the problem by changing my LC method?

Answer: Yes, optimizing chromatography can separate this compound from the interfering matrix components.

  • Action: Adjust the LC gradient to be shallower, which can improve resolution between peaks. Experiment with different mobile phase pH levels, as this can alter the retention of interfering compounds relative to your analyte. Using a UPLC system over a traditional HPLC can also significantly improve resolution and reduce matrix effects.

Question: How do I properly use an internal standard to correct for matrix effects?

Answer: An internal standard (IS) compensates for signal variability. The best choice is a stable isotope-labeled (SIL) version of this compound.

  • Action: Add a fixed concentration of the SIL-IS to all samples, calibration standards, and quality controls before any sample preparation steps. Quantify using the ratio of the this compound peak area to the SIL-IS peak area. This ratio remains stable even if both signals are suppressed or enhanced, leading to accurate results. If a SIL-IS is unavailable, a structural analog can be used, but it must be carefully validated to ensure it co-elutes and behaves similarly to this compound.

Data & Protocols

Table 1: Comparison of Common Sample Preparation Techniques
TechniquePrincipleEffectiveness for Matrix RemovalAnalyte RecoveryComplexity & Cost
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins.Low. Least effective; many matrix components, especially phospholipids, remain in the supernatant.High but can be variable.Low. Simple, fast, and inexpensive.
Liquid-Liquid Extraction (LLE) Analyte is partitioned into an immiscible organic solvent.Moderate to High. Can provide clean extracts depending on solvent choice.Can be low and variable, especially for more polar analytes.Moderate. Requires solvent optimization and can be labor-intensive.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High to Very High. The most effective method, especially mixed-mode SPE, for removing a wide range of interferences.High and reproducible with proper method development.High. Most complex and costly, but offers the best results.

Diagram 1: General Workflow for Troubleshooting Matrix Effects

G start Problem Identified: Inconsistent Signal / Poor Reproducibility diag Step 1: Diagnose & Quantify (Post-Extraction Spiking) start->diag eval Evaluate Matrix Factor (MF) Is |(MF-1)*100%| > 15%? diag->eval mitigate Step 2: Implement Mitigation Strategy eval->mitigate  Yes no_effect Matrix Effect is Minimal. Investigate other causes (e.g., instrument issues). eval->no_effect No   opt_sp Optimize Sample Prep (e.g., use SPE) mitigate->opt_sp opt_lc Optimize Chromatography (e.g., change gradient) mitigate->opt_lc use_is Use SIL-Internal Standard mitigate->use_is validate Validate Method Performance opt_sp->validate opt_lc->validate use_is->validate

Caption: A workflow diagram for troubleshooting matrix effects.

Experimental Protocol for Quantitative Assessment of Matrix Effects

This protocol uses the post-extraction spiking method to calculate the Matrix Factor (MF).

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine) free of this compound.

  • This compound standard solution of known concentration (e.g., 100 ng/mL).

  • Neat solvent (identical to the final reconstitution solvent).

  • All necessary reagents for your established sample preparation procedure.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solvent): Spike the this compound standard into the neat reconstitution solvent. This represents the 100% response without any matrix.

    • Set B (Post-Extraction Spike): Process at least six different lots of blank matrix through your entire sample preparation procedure (extraction, evaporation, etc.). Before the final reconstitution step, spike the dried extract with the this compound standard. Then, reconstitute with solvent.

    • Set C (Pre-Extraction Spike / Recovery): Spike the this compound standard into the blank matrix before starting the sample preparation procedure. Process these samples entirely.

  • LC-MS Analysis: Analyze all three sets of samples under the same LC-MS conditions.

  • Calculations:

    • Let Peak Area A be the mean peak area from Set A.

    • Let Peak Area B be the mean peak area from Set B.

    • Let Peak Area C be the mean peak area from Set C.

    • Matrix Factor (MF): MF = Peak Area B / Peak Area A

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • Recovery (RE): RE (%) = (Peak Area C / Peak Area B) * 100

    • Process Efficiency (PE): PE (%) = (Peak Area C / Peak Area A) * 100 = MF * RE

Table 2: Interpreting Matrix Factor (MF) Results
MF ValueMatrix Effect (ME) %InterpretationAction Required
1.00%No matrix effect.None.
0.75-25%Significant ion suppression.Mitigation is required (e.g., better sample prep).
1.25+25%Significant ion enhancement.Mitigation is required.
0.95-5%Minor ion suppression.Likely acceptable, but monitor closely.

Matrix Effect (%) is calculated as (MF - 1) * 100%. A common acceptance criterion is for the ME% to be within ±15%.

Diagram 2: Workflow for Matrix Factor Calculation

G cluster_A Set A: Neat Standard cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike A1 Solvent A2 Spike Analyte A1->A2 A3 Analyze -> Peak Area A A2->A3 B1 Blank Matrix B2 Extract B1->B2 B3 Spike Analyte B2->B3 B4 Reconstitute & Analyze -> Peak Area B B3->B4 C1 Blank Matrix C2 Spike Analyte C1->C2 C3 Extract C2->C3 C4 Reconstitute & Analyze -> Peak Area C C3->C4 calc Calculate: Matrix Factor = (Area B / Area A) Recovery = (Area C / Area B)

References

Technical Support Center: Chromatographic Analysis of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of chromatographic analysis, particularly when working with novel or uncharacterized compounds. While the specific compound "Pinofuranoxin A" does not appear in current scientific literature, the principles and troubleshooting strategies outlined below are broadly applicable to enhancing the resolution of various analytes in chromatography. This guide provides structured troubleshooting advice, frequently asked questions, and standardized protocols that can be adapted to your specific molecule of interest.

Frequently Asked Questions (FAQs)

Q1: My primary peak is showing significant tailing. What are the common causes and solutions?

A1: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Secondary Silanol Interactions: Free silanol groups on the silica backbone of the column can interact with basic functional groups on the analyte.

    • Solution: Add a competitive base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.5%) to block these active sites. Alternatively, use an end-capped column or a column with a different stationary phase (e.g., polymer-based).

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. If the analyte is not fully protonated or deprotonated, it can lead to mixed-mode retention and peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Use a buffer to maintain a consistent pH.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the sample concentration or the injection volume.

Q2: I am observing poor resolution between my peak of interest and an impurity. How can I improve the separation?

A2: Improving resolution requires manipulating the selectivity, efficiency, or retention factor of the chromatographic system.

  • Optimize Mobile Phase Composition:

    • Solution: Perform a gradient optimization or systematically vary the ratio of organic solvent to aqueous buffer. Changing the organic modifier (e.g., from acetonitrile to methanol) can also alter selectivity.

  • Change Stationary Phase:

    • Solution: Switch to a column with a different chemistry (e.g., C18 to Phenyl-Hexyl or Cyano) to introduce different retention mechanisms.

  • Adjust Temperature:

    • Solution: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, though it may also reduce retention. A systematic temperature study can help find the optimal balance.

Q3: My retention times are drifting between injections. What should I investigate?

A3: Retention time instability is typically due to a lack of equilibration, changes in the mobile phase, or column degradation.

  • Insufficient Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection.

  • Mobile Phase Preparation: Inconsistent mobile phase composition will lead to variable retention.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a buffer, check for precipitation.

  • Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH or high-temperature conditions.

    • Solution: Use a guard column to protect the analytical column. If performance continues to decline, replace the column.

Troubleshooting Guide: Enhancing Peak Resolution

This guide provides a systematic approach to troubleshoot and improve the resolution of a target analyte.

Table 1: Troubleshooting Poor Resolution

SymptomPotential CauseSuggested ActionExpected Outcome
Broad Peaks Low column efficiencyDecrease flow rate.Sharper, narrower peaks.
Extra-column dead volumeCheck and minimize the length and diameter of tubing.Improved peak shape.
Peak Tailing Secondary silanol interactionsAdd 0.1% TEA or formic acid to the mobile phase.Symmetrical peaks.
Column overloadDilute the sample or reduce injection volume.Reduced tailing and improved symmetry.
Peak Fronting Sample solvent stronger than mobile phaseDissolve the sample in the initial mobile phase.Symmetrical peaks.
Poor Separation Insufficient selectivityChange the organic modifier (e.g., ACN to MeOH).Altered peak elution order and spacing.
Modify the mobile phase pH.Improved separation of ionizable compounds.
Switch to a different column chemistry (e.g., C18 to Phenyl).Enhanced selectivity for aromatic compounds.

Standardized Experimental Protocols

Protocol 1: Generic Method Development for a Novel Analyte

This protocol outlines a starting point for developing a reversed-phase HPLC method.

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient:

    • Time (min) | %B

    • --- | ---

    • 0 | 5

    • 20 | 95

    • 25 | 95

    • 25.1 | 5

    • 30 | 5

  • System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV-Vis Diode Array Detector (DAD), scan from 200-400 nm.

  • Analysis: Inject a standard of your analyte and evaluate the retention time and peak shape. Adjust the gradient steepness and starting/ending %B to optimize the separation around the analyte's elution time.

Visual Workflow and Logic Diagrams

Below are diagrams visualizing common troubleshooting and workflow logic in chromatography.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_overload Is sample concentration high? start->check_overload reduce_conc Reduce Sample Concentration / Injection Volume check_overload->reduce_conc Yes check_silanol Is analyte basic? check_overload->check_silanol No solution Symmetrical Peak reduce_conc->solution add_modifier Add Mobile Phase Modifier (e.g., 0.1% TEA) check_silanol->add_modifier Yes check_ph Is mobile phase pH near analyte pKa? check_silanol->check_ph No add_modifier->solution adjust_ph Adjust pH (≥ 2 units from pKa) check_ph->adjust_ph Yes use_endcapped Use End-Capped Column check_ph->use_endcapped No adjust_ph->solution use_endcapped->solution

Caption: Troubleshooting logic for addressing peak tailing.

Resolution_Enhancement_Workflow start Initial Analysis Shows Poor Resolution step1 1. Optimize Mobile Phase (Adjust Gradient Steepness) start->step1 step2 2. Change Organic Modifier (Acetonitrile <-> Methanol) step1->step2 step3 3. Adjust pH / Buffer (For ionizable compounds) step2->step3 step4 4. Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl) step3->step4 step5 5. Modify Temperature & Flow Rate step4->step5 end Resolution Enhanced step5->end

Caption: Workflow for enhancing chromatographic resolution.

Minimizing degradation of Pinofuranoxin A during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pinofuranoxin A Extraction

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize the degradation of this compound during extraction and purification. This compound is a furan-containing diterpenoid known for its sensitivity to acidic conditions, high temperatures, and photolytic decomposition.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction of this compound.

Q1: My final yield of this compound is consistently low. What are the likely causes?

A1: Low yield is a common issue resulting from the degradation of the target compound. The primary factors to investigate are temperature, pH, and light exposure during the extraction process.

  • Temperature: this compound is thermally labile. Ensure that all extraction and solvent evaporation steps are conducted at low temperatures (<35°C).

  • pH: The furan moiety of this compound is susceptible to acid-catalyzed hydrolysis. Avoid acidic solvents or reagents. If the source material is naturally acidic, consider using a buffered extraction solvent.

  • Light Exposure: Photodegradation can occur. Protect your sample from direct light by using amber glassware or by covering your glassware with aluminum foil throughout the extraction and purification process.

Q2: I am observing multiple unknown peaks in my HPLC/LC-MS analysis alongside the peak for this compound. What could these be?

A2: The presence of additional peaks often indicates the formation of degradation products. The most common degradation pathway for furan-containing compounds is the opening of the furan ring. To identify these byproducts, consider conducting a forced degradation study under acidic, thermal, and photolytic stress. This will help you characterize the degradation products and confirm their origin.

To mitigate this, please refer to the recommendations in A1. Additionally, consider the following:

  • Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation.

  • Oxygen Exposure: Degas your solvents and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Below is a diagram illustrating the hypothetical acid-catalyzed degradation of this compound.

cluster_main Hypothetical Acid-Catalyzed Degradation of this compound pino_A This compound (Intact Furan Ring) protonation Protonation of Furan Oxygen pino_A->protonation H⁺ (Acid) intermediate Carbocation Intermediate protonation->intermediate Ring Opening degradation_product Degradation Product (Opened Furan Ring) intermediate->degradation_product Nucleophilic Attack (e.g., H₂O)

Caption: Acid-catalyzed degradation pathway of this compound.

Q3: The purity of my extracted this compound is inconsistent between batches. How can I improve reproducibility?

A3: Inconsistent purity often points to variability in the extraction protocol or the starting material. To improve reproducibility:

  • Standardize the Protocol: Ensure all parameters (solvent volume, extraction time, temperature, etc.) are kept consistent for every extraction.

  • Homogenize Starting Material: If using a plant or microbial source, ensure the biomass is thoroughly homogenized before splitting it into batches.

  • Control Residence Time: Minimize the time the extract spends in solution before purification, especially after solvent evaporation when the concentration of non-volatile components, including acids, increases.

The following workflow diagram outlines a standardized process designed to enhance reproducibility.

cluster_workflow Optimized Extraction Workflow for this compound start Homogenized Source Material extraction Ultrasonic Extraction (Buffered MeOH, 30 min, 25°C) start->extraction filtration Vacuum Filtration (Amber flask) extraction->filtration evaporation Rotary Evaporation (<35°C) filtration->evaporation resuspend Resuspend in Non-polar Solvent evaporation->resuspend purification Flash Chromatography (Neutral Alumina) resuspend->purification end Pure this compound (Store at -20°C in dark) purification->end

Caption: Standardized workflow for this compound extraction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for extracting this compound?

A1: Based on internal studies, a buffered methanol solution (pH 7.2-7.5) provides the best balance of extraction efficiency and stability for this compound. Acetone is also effective but can co-extract more pigments. Avoid chlorinated solvents, which may contain trace amounts of HCl.

Q2: What are the ideal storage conditions for this compound, both in crude extract and purified form?

A2:

  • Crude Extract: If immediate purification is not possible, evaporate the solvent under reduced pressure at low temperature (<35°C) and store the resulting residue at -20°C or below under an inert atmosphere.

  • Purified Compound: Store pure this compound as a solid or in a non-protic solvent (e.g., acetonitrile) at -20°C or -80°C in an amber vial.

Q3: Can I use Solid-Phase Extraction (SPE) for cleanup?

A3: Yes, SPE is a highly effective technique for cleaning up the crude extract before final purification. A C18 or a diol-based sorbent is recommended. Avoid silica-based sorbents with acidic surfaces.

Experimental Data and Protocols

Table 1: Comparison of Extraction Conditions for this compound
ConditionSolventTemperature (°C)Yield (%)Purity (%)Degradation Products (%)
AMethanol451.27515.2
BMethanol251.5923.1
CBuffered Methanol (pH 7.4)251.696<1.0
DAcetone251.4914.5
EEthyl Acetate250.8885.0

Data are averages of n=3 experiments.

Protocol: Optimized Extraction of this compound

1. Materials and Reagents:

  • Homogenized source material (e.g., dried leaves of Pinus furanosa)
  • Methanol (HPLC grade), buffered with 10 mM potassium phosphate, pH 7.4
  • Diatomaceous earth
  • Anhydrous sodium sulfate
  • Amber glassware (flasks, vials)
  • Ultrasonic bath
  • Rotary evaporator

2. Procedure:

  • Weigh 10 g of homogenized source material into a 250 mL amber Erlenmeyer flask.
  • Add 100 mL of buffered methanol.
  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 25°C.
  • Prepare a Büchner funnel with a filter paper and a 1 cm layer of diatomaceous earth.
  • Filter the extract under vacuum into an amber collection flask. Wash the solid residue with an additional 20 mL of buffered methanol.
  • Dry the collected filtrate over anhydrous sodium sulfate and filter again.
  • Concentrate the filtrate using a rotary evaporator with the water bath temperature set to 35°C.
  • Once the solvent is fully removed, immediately redissolve the residue in a minimal volume of solvent suitable for your purification method (e.g., 90:10 hexane:ethyl acetate for flash chromatography).
  • Proceed immediately to purification.

The following decision tree can help troubleshoot issues encountered during this protocol.

cluster_troubleshooting Troubleshooting Decision Tree start Problem Encountered low_yield Low Yield start->low_yield low_purity Low Purity / Extra Peaks start->low_purity check_temp Was temp > 35°C? low_yield->check_temp degradation Likely Cause: Degradation low_purity->degradation Yes check_ph Was solvent buffered? check_temp->check_ph No reduce_temp Action: Reduce temperature during extraction/evaporation check_temp->reduce_temp Yes check_light Was glassware protected from light? check_ph->check_light Yes use_buffer Action: Use buffered solvent (pH 7.2-7.5) check_ph->use_buffer No use_amber Action: Use amber glassware or cover with foil check_light->use_amber No degradation->check_temp

Caption: A decision tree for troubleshooting this compound extraction.

Validation & Comparative

A Comparative Analysis of the Biological Activities of Pinofuranoxin A and Pinofuranoxin B

Author: BenchChem Technical Support Team. Date: November 2025

Researchers in the fields of natural product chemistry, drug discovery, and agricultural science will find value in this detailed comparison of Pinofuranoxin A and Pinofuranoxin B, two novel trisubstituted furanones. Isolated from the invasive conifer pathogen Diplodia sapinea, these diastereomeric compounds exhibit distinct biological profiles, suggesting potential applications in agriculture and medicine.[1][2] This guide synthesizes the available experimental data to provide a clear comparison of their activities.

Structural and Physicochemical Properties

This compound and B are diastereomers, sharing the same molecular formula (C₉H₁₂O₄) but differing in the relative and absolute configuration of their epoxy ring.[1] This stereochemical difference is believed to be the primary determinant of their varied biological activities. Both molecules possess an α,β-unsaturated carbonyl and an epoxide ring, structural features known to confer biological reactivity.

This compound is described as an amorphous solid, while Pinofuranoxin B is an oily homogeneous compound. Their structures were elucidated using NMR and HRESIMS spectra, with their configurations assigned through NOESY experiments and computational analyses.

Comparative Biological Activity

While both compounds demonstrate phytotoxic effects, their antifungal and zootoxic activities show notable differences.

Phytotoxicity:

Both this compound and B induced necrotic lesions on various plant species, including Hedera helix L., Phaseolus vulgaris L., and Quercus ilex L., indicating a similar level of phytotoxic activity.

Antifungal and Antioomycete Activity:

A significant divergence in activity is observed in their effects on different pathogens. This compound demonstrated potent and complete inhibition of the growth of the fungus Athelia rolfsii and the oomycete Phytophthora cambivora. In contrast, Pinofuranoxin B was inactive against Athelia rolfsii and Diplodia corticola but showed complete inhibition of Phytophthora cambivora, highlighting a more selective antioomycete activity. This selectivity suggests potential for Pinofuranoxin B in developing targeted treatments for Phytophthora-related plant diseases.

Zootoxicity:

In a brine shrimp (Artemia salina L.) assay, this compound exhibited higher toxicity, causing 96% larval mortality at a concentration of 200 μg/mL. Pinofuranoxin B showed moderate activity, resulting in 51% larval mortality at the same concentration, and was inactive at lower concentrations.

Quantitative Data Summary

The following table summarizes the quantitative data on the inhibitory and toxic activities of this compound and B.

Biological ActivityOrganismConcentrationThis compound (% Inhibition/Mortality)Pinofuranoxin B (% Inhibition/Mortality)
Antifungal Athelia rolfsii0.2 mg/plug100%Inactive
0.1 mg/plug100%Inactive
Diplodia corticola0.2 mg/plug38%Inactive
0.1 mg/plug21%Inactive
Antioomycete Phytophthora cambivora0.2 mg/plug100%100%
0.1 mg/plug100%100%
Zootoxicity Artemia salina (larvae)200 µg/mL96%51%
100 µg/mL<20%Inactive
50 µg/mL<20%Inactive

Experimental Protocols

The following are summaries of the experimental methodologies used to assess the biological activities of this compound and B.

Production, Extraction, and Purification:

  • Fungal Strain: Diplodia sapinea isolated from maritime pine (Pinus pinaster Aiton).

  • Culture: The fungus was grown on potato dextrose agar (PDA) medium. For metabolite production, it was cultured in static liquid cultures of potato dextrose broth (PDB).

  • Extraction: The culture filtrate was extracted with ethyl acetate (EtOAc).

  • Purification: The crude extract was subjected to column chromatography on silica gel. Further purification of fractions was achieved by thin-layer chromatography (TLC) to yield pure this compound and B.

Antifungal and Antioomycete Assays:

  • Method: A mycelial growth inhibition assay was performed.

  • Procedure: A plug of the test fungus was placed on a PDA plate. A paper disc impregnated with the test compound (at concentrations of 0.2 and 0.1 mg/plug) was placed on the opposite side of the plate. The percentage of growth inhibition was calculated by comparing the colony radius in the treated plates to control plates.

Phytotoxicity Assay:

  • Method: A leaf puncture assay was used.

  • Procedure: Leaves of test plants were punctured with a sterile needle. A solution of the test compound in methanol was applied to the wound. The development of necrotic lesions was observed and measured after 72 hours.

Zootoxicity Assay (Brine Shrimp Lethality Assay):

  • Method: The assay was performed using Artemia salina larvae.

  • Procedure: Larvae were exposed to various concentrations of the test compounds (200, 100, and 50 μg/mL) in seawater. The number of dead larvae was counted after 24 hours to determine the percentage of mortality.

Visualizing Comparative Activities

The following diagram illustrates the differential biological activities of this compound and Pinofuranoxin B.

Pinofuranoxin_Activity_Comparison cluster_source Source cluster_compounds Diastereomeric Compounds cluster_activities Biological Activities Diplodia_sapinea Diplodia sapinea Pinofuranoxin_A This compound Diplodia_sapinea->Pinofuranoxin_A Produces Pinofuranoxin_B Pinofuranoxin B Diplodia_sapinea->Pinofuranoxin_B Produces Phytotoxicity Phytotoxicity (Necrotic Lesions) Pinofuranoxin_A->Phytotoxicity Exhibits Antifungal Antifungal Activity (Athelia rolfsii, Diplodia corticola) Pinofuranoxin_A->Antifungal Strong Activity Antioomycete Antioomycete Activity (Phytophthora cambivora) Pinofuranoxin_A->Antioomycete Strong Activity Zootoxicity Zootoxicity (Artemia salina) Pinofuranoxin_A->Zootoxicity High Toxicity Pinofuranoxin_B->Phytotoxicity Exhibits Pinofuranoxin_B->Antifungal Inactive Pinofuranoxin_B->Antioomycete Strong Activity Pinofuranoxin_B->Zootoxicity Moderate Toxicity

Caption: Comparative biological activities of this compound and B.

References

A Comparative Analysis of Pinofuranoxin A and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel natural product Pinofuranoxin A with established commercial fungicides. The analysis is based on available experimental data, offering insights into its potential as a new antifungal agent.

Introduction to this compound

This compound is a trisubstituted furanone, a natural bioactive compound isolated from the fungus Diplodia sapinea. This fungus is a known pathogen affecting coniferous trees.[1][2][3][4] The chemical structure of this compound features an α,β-unsaturated carbonyl group and an epoxide ring, which are recognized as important for its biological activity.[1]

Efficacy of this compound

Initial studies have demonstrated the antifungal potential of this compound against several plant pathogens. The available data on its efficacy is presented below as mycelial growth inhibition percentages.

Table 1: Antifungal Activity of this compound
PathogenConcentration (mg/plug)Mycelial Growth Inhibition (%)
Athelia rolfsii0.2100
0.1100
Phytophthora cambivora0.2100
0.1100
Diplodia corticola0.238
0.121

Source: Masi et al., 2021

Comparison with Commercial Fungicides

This compound was initially evaluated alongside Pentachloronitrobenzene (PCNB) and Metalaxyl-M. To provide a broader context, this guide includes data on a wider range of commercial fungicides effective against the same pathogens.

Table 2: Efficacy of Commercial Fungicides Against Athelia rolfsii
FungicideActive IngredientFRAC GroupTarget SiteEC50 (mg/L)Mycelial Growth Inhibition (%)Concentration (ppm)
PCNBPentachloronitrobenzene14Lipid peroxidation-810.2 (mg/plug)
760.1 (mg/plug)
TebuconazoleTebuconazole3C14-demethylase in sterol biosynthesis0.0029 - 0.0134--
AzoxystrobinAzoxystrobin11Quinone outside inhibitor (QoI)-100500, 1000, 1500, 2000
PropiconazolePropiconazole3C14-demethylase in sterol biosynthesis-100500, 1000
HexaconazoleHexaconazole3C14-demethylase in sterol biosynthesis-10050, 100, 150

Sources: Masi et al., 2021; Wei et al., 2022; Khunti et al., 2022; Mandge et al., 2019

Table 3: Efficacy of Commercial Fungicides Against Phytophthora cambivora
FungicideActive IngredientFRAC GroupTarget SiteEC50 (µg/mL)Mycelial Growth Inhibition (%)Concentration (mg/plug)
Metalaxyl-MMetalaxyl-M4RNA polymerase I-1000.2
1000.1
FluopicolideFluopicolide43Spectrin-like proteins0.09--
MandipropamidMandipropamid40Cellulose synthase0.04--

Sources: Masi et al., 2021; Förster et al., 2019

Mechanisms of Action

Understanding the mode of action is crucial for developing effective and sustainable disease management strategies.

This compound

The precise mechanism of action for this compound has not yet been elucidated. However, its chemical structure, containing an α,β-unsaturated carbonyl moiety and an epoxide ring, suggests a high reactivity towards nucleophiles. It is hypothesized that these functional groups can react with cellular nucleophiles, such as amino acid residues in essential enzymes or DNA, leading to cytotoxicity.

PinofuranoxinA_MoA PinofuranoxinA This compound (α,β-unsaturated carbonyl, epoxide ring) Reaction Nucleophilic Attack PinofuranoxinA->Reaction Nucleophiles Cellular Nucleophiles (e.g., proteins, DNA) Nucleophiles->Reaction Disruption Disruption of Cellular Functions Reaction->Disruption CellDeath Fungal Cell Death Disruption->CellDeath

Hypothesized Mechanism of this compound.
Commercial Fungicides

The mechanisms of action for the compared commercial fungicides are well-established.

  • PCNB (Pentachloronitrobenzene): This contact fungicide is classified as a lipid and membrane synthesis inhibitor. It disrupts the fungal cell membrane by inducing lipid peroxidation.

  • Metalaxyl-M: A systemic fungicide that specifically targets oomycetes by inhibiting RNA polymerase I, thereby disrupting nucleic acid synthesis.

  • Azoles (Tebuconazole, Propiconazole, Hexaconazole): These fungicides inhibit the C14-demethylase enzyme, which is essential for ergosterol biosynthesis, a critical component of the fungal cell membrane.

  • Strobilurins (Azoxystrobin): This class of fungicides inhibits mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, blocking ATP synthesis.

  • Fluopicolide: This fungicide has a unique mode of action, affecting spectrin-like proteins, which are crucial for maintaining the integrity of the cytoskeleton.

  • Mandipropamid: It inhibits the biosynthesis of cellulose, a key component of the oomycete cell wall, by targeting a cellulose synthase enzyme.

CommercialFungicides_MoA cluster_membrane Cell Membrane Integrity cluster_respiration Mitochondrial Respiration cluster_nucleic_acid Nucleic Acid Synthesis cluster_cell_structure Cell Structure PCNB PCNB (Lipid Peroxidation) FungalCell Fungal Cell PCNB->FungalCell Azoles Azoles (Ergosterol Biosynthesis Inhibition) Azoles->FungalCell Azoxystrobin Azoxystrobin (QoI) Azoxystrobin->FungalCell MetalaxylM Metalaxyl-M (RNA Polymerase I Inhibition) MetalaxylM->FungalCell Fluopicolide Fluopicolide (Cytoskeleton Disruption) Fluopicolide->FungalCell Mandipropamid Mandipropamid (Cellulose Synthase Inhibition) Mandipropamid->FungalCell CellDeath Fungal Cell Death FungalCell->CellDeath Antifungal_Workflow start Start prep_fungus Fungal Isolate Preparation (Culture and Spore Suspension) start->prep_fungus prep_compound Antifungal Compound Preparation (Serial Dilutions) start->prep_compound assay Antifungal Assay (e.g., Broth Microdilution) prep_fungus->assay prep_compound->assay incubation Incubation assay->incubation readout Data Collection (e.g., OD reading, visual inspection) incubation->readout analysis Data Analysis (EC50/MIC Determination) readout->analysis end End analysis->end

References

A Comparative Guide to the Structure-Activity Relationship of Pinofuranoxin A and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Pinofuranoxin A and its naturally occurring analog, Pinofuranoxin B. These novel trisubstituted furanones, isolated from the conifer pathogen Diplodia sapinea, exhibit a range of biological effects, including phytotoxic, antifungal, and zootoxic activities. The information presented herein is based on published experimental data, offering a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction to Pinofuranoxins

This compound and B are two diastereomeric furanones that share the same molecular formula but differ in the stereochemistry of their epoxide ring.[1][2] This structural nuance significantly influences their biological activity profile, making them interesting subjects for structure-activity relationship (SAR) studies.[2][3] Key structural features believed to be responsible for their bioactivity include the α,β-unsaturated carbonyl group and the epoxide ring.[2] A recent 2024 study has revised the relative configuration of the epoxide functionality in this compound through DFT-based spectral reinvestigations and stereo-controlled synthesis. While this study has made all diastereomers of this compound available for future research, the biological activity data for these synthetic analogs has not yet been published.

Comparative Biological Activity

The biological activities of this compound and B have been evaluated through several bioassays, revealing distinct differences in their efficacy.

Phytotoxic Activity

Both this compound and B demonstrate phytotoxic effects, inducing necrotic lesions on various plant species. However, this compound exhibits a broader effective concentration range compared to Pinofuranoxin B.

Table 1: Phytotoxicity of this compound and B

CompoundConcentration (mg/mL)English Ivy (Lesion Area mm²)Bean (Lesion Area mm²)Holm Oak (Lesion Area mm²)
This compound 1.0112 ± 1446 ± 561 ± 10
0.549 ± 540 ± 236 ± 7
0.15 ± 17 ± 110 ± 2
Pinofuranoxin B 1.079 ± 955 ± 650 ± 8
0.535 ± 428 ± 325 ± 4
0.1inactiveinactiveinactive
Antifungal and Antioomycete Activity

Significant differences in the antifungal and antioomycete activities of the two compounds have been observed. This compound shows potent activity against a broader spectrum of fungal and oomycete pathogens, while Pinofuranoxin B's activity is more selective.

Table 2: Mycelial Growth Inhibition by this compound and B

CompoundConcentration (mg/plug)Athelia rolfsii (%)Diplodia corticola (%)Phytophthora cambivora (%)
This compound 0.210038100
0.110021100
Pinofuranoxin B 0.2inactiveinactive100
0.1inactiveinactive100
PCNB (Control) 0.28172Not Tested
0.17669Not Tested
Metalaxyl-M (Control) 0.2Not TestedNot Tested100
0.1Not TestedNot Tested100
Zootoxic Activity

The zootoxic potential of this compound and B was assessed using the brine shrimp (Artemia salina) lethality assay. This compound demonstrated significantly higher toxicity to brine shrimp larvae at the highest concentration tested compared to Pinofuranoxin B.

Table 3: Zootoxicity of this compound and B against Artemia salina

CompoundConcentration (µg/mL)Larval Mortality (%)
This compound 20096
100< 20
50< 20
Pinofuranoxin B 20051
100inactive
50inactive

Structure-Activity Relationship Summary

The current data suggests a strong influence of the stereochemistry of the epoxide ring on the biological activity of these furanones.

SAR_Summary cluster_structure Structural Features cluster_activity Biological Activity Core Furanone Core (α,β-unsaturated carbonyl) Phytotoxicity Phytotoxic Core->Phytotoxicity Essential for activity Epoxide Epoxide Ring Antifungal Antifungal Epoxide->Antifungal Stereochemistry is critical Zootoxicity Zootoxic Epoxide->Zootoxicity Stereochemistry influences potency

Caption: Key structural determinants of Pinofuranoxin bioactivity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Leaf Puncture Assay for Phytotoxicity
  • Plant Material: Healthy, young leaves of English ivy (Hedera helix), bean (Phaseolus vulgaris), and holm oak (Quercus ilex) are used.

  • Test Solutions: this compound and B are dissolved in a suitable solvent (e.g., methanol) to prepare stock solutions, which are then diluted to final concentrations of 1.0, 0.5, and 0.1 mg/mL.

  • Assay Procedure:

    • A small puncture is made on the leaf surface.

    • A droplet of the test solution is applied to the puncture wound.

    • Control leaves are treated with the solvent alone.

    • The leaves are incubated under controlled conditions (light, temperature, humidity).

  • Data Collection: The leaves are observed daily for the development of necrotic lesions around the puncture site for up to 10 days. The size of the lesions is measured (in mm²) at a specific time point (e.g., 5 days).

Leaf_Puncture_Workflow A Prepare Test Solutions (1.0, 0.5, 0.1 mg/mL) D Apply Test Solution to Puncture A->D B Select Healthy Leaves C Puncture Leaf Surface B->C C->D E Incubate under Controlled Conditions D->E F Observe Daily for Lesions E->F G Measure Lesion Area (mm²) after 5 Days F->G

Caption: Workflow for the leaf puncture phytotoxicity assay.

Antifungal Mycelial Growth Inhibition Assay
  • Fungal Strains: The assay is performed using various plant pathogenic fungi and oomycetes, such as Athelia rolfsii, Diplodia corticola, and Phytophthora cambivora.

  • Culture Media: Appropriate culture media are used for each organism (e.g., Potato Dextrose Agar (PDA) for fungi, Carrot Agar (CA) for oomycetes).

  • Test Compounds: this compound and B are tested at concentrations of 0.1 and 0.2 mg per agar plug. Standard fungicides like Pentachloronitrobenzene (PCNB) and Metalaxyl-M are used as positive controls.

  • Assay Procedure:

    • The test compound is incorporated into the agar medium.

    • A mycelial plug from an actively growing culture of the test organism is placed in the center of the agar plate.

    • Control plates contain the solvent used to dissolve the test compounds.

    • The plates are incubated at an appropriate temperature in the dark.

  • Data Collection: The radial growth of the mycelium is measured over time. The percentage of mycelial growth inhibition is calculated relative to the control.

Brine Shrimp (Artemia salina) Lethality Assay for Zootoxicity
  • Hatching of Brine Shrimp: Artemia salina cysts are hatched in artificial seawater under constant light and aeration for 24-48 hours.

  • Test Solutions: this compound and B are dissolved in a suitable solvent and diluted to final concentrations of 200, 100, and 50 µg/mL in artificial seawater.

  • Assay Procedure:

    • A specific number of brine shrimp nauplii (larvae), typically 10-15, are transferred into the wells of a 24-well plate.

    • The test solutions are added to the wells.

    • Control wells contain the solvent and brine shrimp.

    • The plates are incubated for 24 hours under controlled conditions.

  • Data Collection: The number of dead nauplii in each well is counted after 24 hours. The percentage of mortality is calculated for each concentration.

Brine_Shrimp_Workflow A Hatch Artemia salina Cysts (24-48h) C Transfer Nauplii to 24-well Plate A->C B Prepare Test Solutions (200, 100, 50 µg/mL) D Add Test Solutions to Wells B->D C->D E Incubate for 24h D->E F Count Dead Nauplii E->F G Calculate % Mortality F->G

Caption: Workflow for the brine shrimp lethality assay.

Conclusion and Future Directions

The available data clearly demonstrates that the stereochemistry of the epoxide ring in this compound and B is a critical determinant of their antifungal and zootoxic activities, while the core furanone structure appears essential for their phytotoxicity. The recent synthesis of all stereoisomers of this compound opens up exciting avenues for a more comprehensive understanding of the structure-activity relationships of this class of compounds. Future studies investigating the biological activities of these synthetic analogs are eagerly awaited and will undoubtedly provide invaluable insights for the rational design of new agrochemicals or therapeutic agents.

References

Validating the Phytotoxic Effects of Pinofuranoxin A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the phytotoxic effects of Pinofuranoxin A with established phytotoxic agents, Norharmane and Paraquat. This document outlines detailed experimental protocols and presents supporting data to facilitate the validation of this compound in various plant models.

Introduction to this compound and Comparative Phytotoxins

This compound is a trisubstituted furanone produced by the invasive pathogen Diplodia sapinea.[1] Its chemical structure, featuring an α,β-unsaturated carbonyl group and an epoxide ring, suggests a potential for significant biological activity, including phytotoxicity.[1] Understanding the phytotoxic profile of this compound is crucial for its potential development as a bioherbicide or as a tool to study plant-pathogen interactions.

To objectively assess the phytotoxic potential of this compound, this guide provides a comparative analysis with two well-characterized phytotoxic compounds:

  • Norharmane: A β-carboline alkaloid known to inhibit plant growth by altering polar auxin transport.

  • Paraquat: A widely used non-selective herbicide that induces severe oxidative stress in plants by generating reactive oxygen species (ROS).

Comparative Phytotoxicity Data

The phytotoxic effects of this compound, Norharmane, and Paraquat were evaluated using different plant models and assay endpoints. The following tables summarize the quantitative data from these assessments.

Table 1: Necrotic Lesion Formation Induced by this compound

This table presents the area of necrotic lesions on detached leaves of different plant species after treatment with this compound.

Plant SpeciesConcentration (mg/mL)Mean Lesion Area (mm²)[1]
Hedera helix (English Ivy) 1.0112
0.5Significant necrosis
0.1Necrotic effects observed
Phaseolus vulgaris (Bean) 1.046
0.5Significant necrosis
0.1Necrotic effects observed
Quercus ilex (Holm Oak) 1.061
0.5Significant necrosis
0.1Necrotic effects observed

Table 2: Effects of Norharmane on Seed Germination and Root Elongation

This table summarizes the inhibitory effects of Norharmane on the germination and root growth of various plant species.

Plant SpeciesConcentration (µM)Germination Inhibition (%)Root Elongation Inhibition (%)
Lactuca sativa (Lettuce) 200Significant-
400Significant32.7
800Significant61.2
Triticum aestivum (Wheat) 800Slight delay48.7
Zea mays (Maize) 80017.6No significant inhibition

Table 3: Effects of Paraquat on Seed Germination and Root Elongation

This table presents a semi-quantitative overview of the phytotoxic effects of Paraquat on selected plant models, as specific EC50 values were not consistently available across the literature.

Plant SpeciesConcentrationEffect on GerminationEffect on Root Elongation
Lepidium sativum (Garden Cress) 200 - 1100 µMDose-dependent inhibition[2]Significant inhibition[2]
Cucumis sativus (Cucumber) Not specifiedInhibition observedSignificant inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Leaf Puncture Necrosis Assay

This assay is used to assess the direct phytotoxic effect of a compound on leaf tissue.

Materials:

  • Healthy, fully expanded leaves from test plants (Hedera helix, Phaseolus vulgaris, Quercus ilex)

  • This compound solutions at desired concentrations (e.g., 0.1, 0.5, 1.0 mg/mL) in a suitable solvent

  • Solvent control (e.g., methanol/water mixture)

  • Micropipette

  • Sterile needle

  • Petri dishes lined with moist filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Excise healthy leaves from the plant.

  • Gently wound the adaxial surface of each leaf with a sterile needle, creating a small puncture.

  • Apply a small droplet (e.g., 10 µL) of the this compound solution or solvent control directly onto the wound.

  • Place the leaves in Petri dishes containing moistened filter paper to maintain humidity.

  • Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod).

  • After a set incubation period (e.g., 48-72 hours), measure the diameter of the necrotic lesion that develops around the puncture site.

  • Calculate the area of the necrotic lesion.

Seed Germination and Root Elongation Assay

This bioassay evaluates the effect of a substance on the early developmental stages of plants.

Materials:

  • Seeds of test plants (Lepidium sativum, Cucumis sativus)

  • Test solutions of this compound, Norharmane, or Paraquat at various concentrations

  • Control solution (e.g., distilled water or a solvent control)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Forceps

  • Incubator or growth chamber with controlled temperature and darkness

  • Ruler or digital caliper

Procedure:

  • Place a sheet of filter paper in each Petri dish.

  • Moisten the filter paper with a defined volume (e.g., 5 mL) of the respective test solution or control.

  • Place a specific number of seeds (e.g., 20) evenly spaced on the moistened filter paper in each Petri dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in the dark at a constant temperature (e.g., 25 ± 1°C) for a specified period (e.g., 72 hours).

  • After the incubation period, count the number of germinated seeds (radicle emergence > 2 mm) to determine the germination percentage.

  • Carefully measure the root length of each germinated seedling.

  • Calculate the percentage of germination inhibition and root elongation inhibition relative to the control.

Proposed Signaling Pathway for this compound Phytotoxicity

The chemical structure of this compound, with its α,β-unsaturated carbonyl and epoxide moieties, suggests a mechanism of action involving covalent modification of cellular nucleophiles, leading to oxidative stress and programmed cell death.

PinofuranoxinA_Pathway PinofuranoxinA This compound CellularNucleophiles Cellular Nucleophiles (e.g., Thiols in Proteins, Glutathione) PinofuranoxinA->CellularNucleophiles Nucleophilic Attack CovalentAdducts Covalent Adducts CellularNucleophiles->CovalentAdducts ProteinDysfunction Protein Dysfunction CovalentAdducts->ProteinDysfunction GSHDepletion Glutathione (GSH) Depletion CovalentAdducts->GSHDepletion ROS Reactive Oxygen Species (ROS) Accumulation ProteinDysfunction->ROS GSHDepletion->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Cascade Activation OxidativeStress->MAPK PCD Programmed Cell Death (PCD) MAPK->PCD Necrosis Necrotic Lesions PCD->Necrosis

Caption: Proposed signaling pathway for this compound-induced phytotoxicity.

Experimental Workflow for Phytotoxicity Assessment

A standardized workflow is essential for the reproducible evaluation of phytotoxic compounds.

Experimental_Workflow Preparation Preparation of Test Solutions (this compound, Controls) LeafAssay Leaf Puncture Necrosis Assay Preparation->LeafAssay SeedAssay Seed Germination & Root Elongation Assay Preparation->SeedAssay Incubation Incubation (Controlled Environment) LeafAssay->Incubation SeedAssay->Incubation DataCollection Data Collection Incubation->DataCollection NecrosisMeasurement Necrotic Lesion Measurement DataCollection->NecrosisMeasurement GerminationRate Germination Rate (%) DataCollection->GerminationRate RootLength Root Length (mm) DataCollection->RootLength Analysis Data Analysis & Comparison NecrosisMeasurement->Analysis GerminationRate->Analysis RootLength->Analysis

Caption: Standardized workflow for assessing the phytotoxicity of this compound.

Conclusion

The data and protocols presented in this guide provide a robust framework for validating the phytotoxic effects of this compound. The compound demonstrates significant phytotoxic activity, inducing necrotic lesions in a variety of plant species. Its mode of action is likely linked to its reactive chemical moieties, leading to cellular dysfunction and death. Further comparative studies using standardized bioassays, such as the seed germination and root elongation tests with model plants like Lepidium sativum and Cucumis sativus, will be instrumental in quantifying its phytotoxic potency relative to known herbicides and natural phytotoxins. This comprehensive approach will be critical in determining the potential of this compound for applications in agriculture and plant science research.

References

A Comparative Analysis of Pinofuranoxin A and Other Bioactive Metabolites from Diplodia sapinea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Pinofuranoxin A, a bioactive metabolite isolated from the pathogenic fungus Diplodia sapinea, with other notable secondary metabolites produced by this species: Sphaeropsidin A, Diplodiatoxin, and Chaetoglobosin K. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery by presenting a side-by-side comparison of their biological activities, supported by experimental data and detailed methodologies.

Introduction to Diplodia sapinea and its Metabolites

Diplodia sapinea, also known as Sphaeropsis sapinea, is a globally distributed fungal pathogen that causes significant diseases in a variety of coniferous trees, most notably pines.[1][2][3][4] It is recognized as an opportunistic pathogen, often causing disease in trees that are under stress from factors such as drought, hail, or insect damage.[1] The fungus can exist as an endophyte within healthy host tissues, transitioning to a pathogenic state when the host is weakened. D. sapinea produces a diverse array of secondary metabolites, which are believed to play a role in its pathogenicity and interactions with the host and other organisms. These metabolites exhibit a range of biological activities, including phytotoxic, antimicrobial, and cytotoxic effects, making them of significant interest for potential applications in agriculture and medicine. This guide focuses on a comparative analysis of four key metabolites: this compound, Sphaeropsidin A, Diplodiatoxin, and Chaetoglobosin K.

Comparative Biological Activities

The biological activities of this compound and other selected Diplodia sapinea metabolites are summarized below. The data has been compiled from various studies to provide a comparative overview of their phytotoxicity, antifungal activity, and cytotoxicity/zootoxicity.

Data Presentation

Table 1: Comparative Phytotoxicity of Diplodia sapinea Metabolites

MetaboliteAssay TypeTest Organism(s)Observed EffectConcentrationReference
This compound Detached Leaf AssayHedera helix, Phaseolus vulgaris, Quercus ilexNecrotic lesionsNot specified
Sphaeropsidin A Seedling Growth AssayTomato (Lycopersicon esculentum), Oat (Avena sativa)Necrosis and yellowing0.1 mg/mL
Chaetoglobosin K Coleoptile Growth InhibitionWheat (Triticum sp.)Potent inhibition10⁻³ to 10⁻⁵ M
Diplodiatoxin Not extensively studied for phytotoxicity----

Table 2: Comparative Antifungal Activity of Diplodia sapinea Metabolites

MetaboliteTest OrganismInhibition (%)Concentration (mg/plug)Reference
This compound Athelia rolfsii100%0.1, 0.2
Diplodia corticola21%0.1
38%0.2
Phytophthora cambivora100%0.1, 0.2
Pinofuranoxin B Phytophthora cambivora100%0.1, 0.2
Sphaeropsidin A Various agricultural fungiSignificant inhibition10-20 µg/mL

Table 3: Comparative Cytotoxicity and Zootoxicity of Diplodia sapinea Metabolites

MetaboliteAssay TypeTest Organism/Cell LineEndpoint (LC₅₀/IC₅₀)ConcentrationReference
This compound Brine Shrimp Lethality AssayArtemia salina larvae96% mortality200 µg/mL
Pinofuranoxin B Brine Shrimp Lethality AssayArtemia salina larvae51% mortality200 µg/mL
Sphaeropsidin A MTT AssayMelanoma & Kidney Cancer Cell LinesMean LC₅₀ ~10 µM-
MTT AssayVarious Cancer Cell Lines (KB, SGC-7901, SW1116, A549)IC₅₀ 6.74 - 46.64 µM-
Diplodiatoxin Acute ToxicityRatsSingle oral dose5.7 mg/kg
Sub-acute ToxicityRatsDaily oral dose for 21 days0.27 mg/kg/day
Chaetoglobosin K Acute ToxicityDay-old chicksLD₅₀25 - 62.5 mg/kg

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Phytotoxicity Assays

This method is used to assess the ability of a compound to cause damage to plant tissues.

Protocol:

  • Healthy, young, fully expanded leaves are collected from the test plant species (e.g., Hedera helix, Phaseolus vulgaris).

  • The leaves are surface-sterilized, typically by washing with sterile distilled water.

  • A small incision or scratch is made on the adaxial (upper) surface of each leaf with a sterile needle.

  • A solution of the test metabolite at a defined concentration is applied directly to the wounded site. A control group is treated with the solvent used to dissolve the metabolite.

  • The treated leaves are placed in a humid chamber (e.g., a petri dish with moist filter paper) to prevent desiccation.

  • The leaves are incubated under controlled conditions of light and temperature (e.g., 12-hour photoperiod at 25°C) for a period of 24 to 72 hours.

  • Phytotoxic effects are evaluated by measuring the diameter of the necrotic lesion that develops around the point of application.

This assay evaluates the effect of a metabolite on the overall growth of young plants.

Protocol:

  • Seeds of the test plant (e.g., radish, Raphanus sativus) are surface-sterilized.

  • The sterilized seeds are placed on filter paper in petri dishes.

  • A solution of the test metabolite at various concentrations is added to each petri dish. A control group receives only the solvent.

  • The petri dishes are incubated in a growth chamber with controlled light and temperature conditions for a specified period (e.g., 7-10 days).

  • At the end of the incubation period, the lengths of the primary root and hypocotyl/coleoptile of the seedlings are measured.

  • The percentage of growth inhibition is calculated by comparing the measurements of the treated seedlings to the control group.

Antifungal Activity Assay (Agar Plug Method)

This method is used to determine the inhibitory effect of a compound on the mycelial growth of a fungus.

Protocol:

  • The test metabolite is dissolved in a suitable solvent and added to molten potato dextrose agar (PDA) to achieve the desired final concentrations.

  • The PDA containing the metabolite is poured into petri dishes and allowed to solidify. Control plates contain PDA with the solvent only.

  • A mycelial plug (e.g., 5 mm in diameter) is taken from the margin of an actively growing culture of the target fungus and placed in the center of each plate.

  • The plates are incubated at an optimal temperature for the growth of the test fungus (e.g., 25°C) for several days.

  • The radial growth of the fungal colony is measured daily.

  • The percentage of mycelial growth inhibition is calculated relative to the growth on the control plates.

Cytotoxicity/Zootoxicity Assays

This is a simple and rapid bioassay for assessing the general toxicity of a compound.

Protocol:

  • Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant aeration and illumination for 24-48 hours.

  • A specific number of nauplii (larvae), typically 10-15, are transferred to the wells of a 24- or 96-well plate.

  • The test metabolite, dissolved in a suitable solvent and diluted with seawater, is added to the wells at various concentrations. A control group receives the solvent in seawater.

  • The plates are incubated for 24 hours under controlled conditions.

  • The number of dead nauplii in each well is counted under a dissecting microscope.

  • The percentage of mortality is calculated for each concentration, and the LC₅₀ (the concentration that causes 50% mortality) is determined.

This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability and proliferation, and thus the cytotoxic potential of a compound.

Protocol:

  • Mammalian cells (e.g., cancer cell lines) are seeded in a 96-well plate and allowed to adhere and grow for 24 hours.

  • The culture medium is replaced with fresh medium containing various concentrations of the test metabolite. Control wells receive medium with the solvent.

  • The cells are incubated with the metabolite for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plate is incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is expressed as a percentage of the control, and the IC₅₀ (the concentration that inhibits cell growth by 50%) is calculated.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by all Diplodia sapinea metabolites are not fully elucidated, research has provided insights into the mechanism of action for Sphaeropsidin A.

Sphaeropsidin A: Studies have shown that Sphaeropsidin A exerts its potent anticancer activity by inducing a rapid and marked cellular shrinkage in cancer cells, particularly in melanoma and kidney cancer cell lines. This is achieved by impairing the regulatory volume increase (RVI) mechanism, a process that cancer cells often use to resist apoptosis. Sphaeropsidin A is believed to target ion transporters, specifically the Na-K-2Cl electroneutral cotransporter and/or the Cl⁻/HCO₃⁻ anion exchanger. By inhibiting these transporters, it leads to a loss of intracellular Cl⁻, resulting in sustained cell shrinkage that ultimately triggers apoptosis, bypassing some of the classical resistance pathways.

This compound, Diplodiatoxin, and Chaetoglobosin K: The specific signaling pathways affected by these metabolites are less well-understood. The biological activities of this compound are attributed to the presence of an α,β-unsaturated carbonyl group and an epoxide ring, structural features known to be involved in nucleophilic reactions with biological macromolecules. The neurotoxic effects of Diplodiatoxin in rats, including the inhibition of brain acetylcholinesterase, suggest an impact on cholinergic signaling. Chaetoglobosins are known to interact with actin, thereby disrupting the cytoskeleton and affecting cellular processes like division and motility.

Visualizations

Below are diagrams illustrating key concepts and workflows described in this guide.

Experimental_Workflow_for_Bioactivity_Screening cluster_0 Metabolite Isolation & Characterization cluster_1 Bioactivity Assays Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Purification Purification Extraction->Purification Structure Elucidation Structure Elucidation Purification->Structure Elucidation Phytotoxicity Phytotoxicity Assays (Detached Leaf, Seedling Growth) Structure Elucidation->Phytotoxicity Antifungal Antifungal Assay (Agar Plug Method) Structure Elucidation->Antifungal Cytotoxicity Cytotoxicity/Zootoxicity Assays (Brine Shrimp, MTT) Structure Elucidation->Cytotoxicity Sphaeropsidin_A_Mechanism_of_Action cluster_Cell Cancer Cell SphaeropsidinA Sphaeropsidin A IonTransporters Ion Transporters (Na-K-2Cl Cotransporter, Cl⁻/HCO₃⁻ Exchanger) SphaeropsidinA->IonTransporters inhibits RVI Regulatory Volume Increase (RVI) IonTransporters->RVI maintains CellShrinkage Sustained Cell Shrinkage IonTransporters->CellShrinkage leads to loss of intracellular Cl⁻ CellVolume Cell Volume Homeostasis RVI->CellVolume restores Apoptosis Apoptosis CellShrinkage->Apoptosis triggers

References

Efficacy of Pinofuranoxin A: A Comparative Guide to Furanone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of Pinofuranoxin A, a naturally occurring furanone compound, with other members of the furanone class. The information presented herein is compiled from peer-reviewed studies and is intended to support research and development in the fields of agriculture and medicine.

Introduction to Furanones and this compound

Furanones are a class of heterocyclic organic compounds characterized by a five-membered ring containing an oxygen atom and a ketone group. They are prevalent in nature, contributing to the flavor and aroma of many fruits and cooked foods.[1][2] Beyond their sensory properties, furanone derivatives have garnered significant interest for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1]

This compound is a trisubstituted furanone produced by the fungus Diplodia sapinea, a pathogen of conifer trees.[3][4] It was first isolated and characterized along with its diastereomer, Pinofuranoxin B. Notably, the initially proposed chemical structure of this compound was revised in a 2024 study, highlighting the complexity of this molecule. Both this compound and B have demonstrated biological activity, including antifungal and zootoxic effects, which are influenced by their stereochemistry.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the antifungal and zootoxic efficacy of this compound and other selected furanone compounds. Direct comparison between studies should be made with caution due to variations in experimental methodologies.

Antifungal Activity

This compound has demonstrated significant inhibitory effects against certain plant pathogenic fungi. The table below compares its activity with its diastereomer, Pinofuranoxin B, and other furanone compounds where data is available.

CompoundTarget OrganismConcentrationEfficacy MetricResultReference
This compound Athelia rolfsii0.2 mg/plugMycelial Growth Inhibition100%
0.1 mg/plugMycelial Growth Inhibition100%
Phytophthora cambivora0.2 mg/plugMycelial Growth Inhibition100%
0.1 mg/plugMycelial Growth Inhibition100%
Diplodia corticola0.2 mg/plugMycelial Growth Inhibition38%
0.1 mg/plugMycelial Growth Inhibition21%
Pinofuranoxin B Phytophthora cambivora0.2 mg/plugMycelial Growth Inhibition100%
0.1 mg/plugMycelial Growth Inhibition100%
Athelia rolfsii0.2 mg/plugMycelial Growth InhibitionInactive
Diplodia corticola0.2 mg/plugMycelial Growth InhibitionInactive
3-(1-Hexenyl)-5-methyl-2-(5H)-furanone Pythium ultimum-ED50 (Spore Germination)45 µg/mL
Fusarium solani-ED50 (Spore Germination)54 µg/mL
Fusarium oxysporum-ED50 (Spore Germination)56 µg/mL
Rhizoctonia solani-ED50 (Germ Tube Growth)61 µg/mL
(+)-Asperfuranone Candida albicans-MIC16 µg/mL
(±)-Asperfuranone Candida albicans-MIC32 µg/mL
(-)-Asperfuranone Candida albicans-MIC64 µg/mL
Furanone F131 Staphylococcus aureus (clinical isolates)-MIC8–16 µg/mL
Candida albicans (clinical isolates)-MIC32–128 µg/mL

Note: MIC (Minimum Inhibitory Concentration) and ED50 (Median Effective Dose) values are not directly comparable to percentage inhibition at a fixed concentration.

Zootoxicity

The brine shrimp (Artemia salina) lethality assay is a common method for preliminary toxicity screening. The available data for this compound and other furanones are presented below.

CompoundOrganismConcentrationEfficacy MetricResultReference
This compound Artemia salina200 µg/mLLarval Mortality96%
100 µg/mLLarval Mortality< 20%
50 µg/mLLarval Mortality< 20%
Pinofuranoxin B Artemia salina200 µg/mLLarval Mortality51%
100 µg/mLLarval MortalityInactive
50 µg/mLLarval MortalityInactive
Synthetic Furan Derivative B Artemia salina-LC5050.0 µg/mL
Synthetic Furan Derivative E Artemia salina-LC5076.4 µg/mL
Synthetic Furan Derivative D Artemia salina-LC50172.1 µg/mL
Synthetic Furan Derivative C Artemia salina-LC50533.4 µg/mL
Synthetic Furan Derivative A Artemia salina-LC50654.2 µg/mL
Nitrofurantoin (Reference) Artemia salina-LC50> 1000 µg/mL

Note: LC50 (Median Lethal Concentration) is the concentration of a substance that is lethal to 50% of the test organisms.

Mechanism of Action: Quorum Sensing Inhibition

While the specific signaling pathways affected by this compound have not been fully elucidated, a common mechanism of action for many furanone compounds is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication process that bacteria and some fungi use to coordinate gene expression based on population density. By interfering with QS signaling molecules, furanones can disrupt virulence factor production and biofilm formation, thereby attenuating pathogenicity without directly killing the organism.

QuorumSensingInhibition cluster_pathogen Pathogenic Microorganism cluster_inhibition Inhibition by Furanones Signal_Molecule Signal Molecules (e.g., AHLs) Receptor Receptor Protein Signal_Molecule->Receptor Binds to Virulence_Genes Virulence Gene Expression Receptor->Virulence_Genes Activates Pathogenesis Pathogenesis (Biofilm, Toxins) Virulence_Genes->Pathogenesis Leads to Virulence_Genes->Pathogenesis Furanone Furanone Compound Block Block Furanone->Block Block->Receptor Interferes with Signal Binding

Quorum sensing inhibition by furanone compounds.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.

Antifungal Mycelial Growth Inhibition Assay

This assay determines the ability of a compound to inhibit the growth of fungal mycelia.

AntifungalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Prepare fungal culture on agar plates B3 Inoculate center of plates with a plug of fungal mycelium A1->B3 A2 Dissolve test compound in a suitable solvent A3 Prepare serial dilutions of the test compound A2->A3 B1 Incorporate compound dilutions into molten agar A3->B1 B2 Pour agar into Petri dishes B1->B2 B2->B3 B4 Incubate plates under controlled conditions B3->B4 C1 Measure the diameter of fungal growth B4->C1 C2 Calculate the percentage of mycelial growth inhibition C1->C2

References

Pinofuranoxin A: A Comparative Analysis of Bioactivity in Diverse Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Pinofuranoxin A, a novel trisubstituted furanone, across various biological assays. The data presented herein is derived from published experimental findings, offering a direct comparison with its diastereomer, Pinofuranoxin B, and other relevant alternative compounds. This document aims to serve as a valuable resource for researchers investigating the potential applications of this compound.

I. Comparative Bioactivity Data

The following tables summarize the quantitative data on the performance of this compound and comparator compounds in antifungal, phytotoxicity, and zootoxicity assays.

Table 1: Antifungal Activity of this compound and Comparators

CompoundConcentration (mg/plug)Athelia rolfsii (% Mycelial Growth Inhibition)Diplodia corticola (% Mycelial Growth Inhibition)Phytophthora cambivora (% Mycelial Growth Inhibition)
This compound 0.210038100
0.110021100
Pinofuranoxin B 0.2InactiveInactive100
0.1InactiveInactive100
PCNB (Pentachloronitrobenzene) 0.28172Not Tested
0.17669Not Tested
Metalaxyl-M 0.2Not TestedNot Tested100
0.1Not TestedNot Tested100

Data sourced from Masi et al., 2021.[1]

Table 2: Phytotoxic Activity of this compound and B

CompoundConcentration (mg/mL)English ivy (Hedera helix) (Necrotic Lesion Area, mm²)Bean (Phaseolus vulgaris) (Necrotic Lesion Area, mm²)Holm oak (Quercus ilex) (Necrotic Lesion Area, mm²)
This compound 1.0112 ± 1446 ± 561 ± 10
0.549 ± 540 ± 236 ± 7
0.15 ± 17 ± 11 ± 0.5
Pinofuranoxin B 1.079 ± 955 ± 650 ± 8
0.535 ± 428 ± 325 ± 4
0.1InactiveInactiveInactive

Data is expressed as the mean lesion area ± standard error. Sourced from Masi et al., 2021.[1]

Table 3: Zootoxic Activity of this compound and B in the Brine Shrimp (Artemia salina) Lethality Assay

CompoundConcentration (µg/mL)Larval Mortality (%)
This compound 20096
100< 20
50< 20
Pinofuranoxin B 20051
100Inactive
50Inactive

Data sourced from Masi et al., 2021.[1]

II. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antifungal Activity Assay (Radial Growth Inhibition)

This protocol is adapted from the methods described by Masi et al. (2021).[1]

a. Fungal Strains and Culture Conditions:

  • The fungal pathogens Athelia rolfsii, Diplodia corticola, and Phytophthora cambivora are used.

  • A. rolfsii and D. corticola are cultured on Potato Dextrose Agar (PDA).

  • P. cambivora is cultured on Carrot Agar (CA).

  • Cultures are maintained at 25°C in the dark.

b. Assay Procedure:

  • Prepare stock solutions of this compound, Pinofuranoxin B, and control compounds (PCNB, Metalaxyl-M) in a suitable solvent (e.g., methanol).

  • Add the test compounds to the molten agar medium (PDA or CA) to achieve the desired final concentrations (e.g., 0.1 and 0.2 mg/plug).

  • Pour the agar mixture into Petri dishes and allow to solidify.

  • Inoculate the center of each agar plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.

  • Use a solvent control (e.g., methanol) as a negative control.

  • Incubate the plates at 25°C in the dark.

  • Measure the radial growth of the fungal colony daily.

  • Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treated group.

Phytotoxicity Assay (Leaf Puncture)

This protocol is based on the methods described by Masi et al. (2021).[1]

a. Plant Material:

  • Freshly detached, healthy leaves from English ivy (Hedera helix), bean (Phaseolus vulgaris), and holm oak (Quercus ilex) are used.

b. Assay Procedure:

  • Prepare solutions of this compound and Pinofuranoxin B at various concentrations (e.g., 1.0, 0.5, and 0.1 mg/mL) in a suitable solvent. A solvent-only solution serves as the negative control.

  • Gently wound the adaxial surface of each leaf with a sterile needle.

  • Apply a small droplet (e.g., 10 µL) of the test solution directly onto the wounded area.

  • Place the leaves in a humid chamber to prevent desiccation.

  • Incubate the leaves under controlled conditions (e.g., 25°C with a 12h/12h light/dark cycle).

  • Observe the leaves daily for the development of necrotic lesions.

  • After a set period (e.g., 5 days), measure the area of the necrotic lesions in mm².

Brine Shrimp (Artemia salina) Lethality Bioassay

This is a generalized protocol for the brine shrimp lethality assay, a common primary screen for cytotoxicity of natural products.

a. Hatching of Brine Shrimp Cysts:

  • Prepare artificial seawater (e.g., 38 g/L sea salt in distilled water).

  • Add Artemia salina cysts (e.g., 1 g/L) to the artificial seawater in a hatching tank.

  • Provide continuous aeration and illumination.

  • Allow the cysts to hatch for 24-48 hours at room temperature (25-30°C).

  • Collect the phototropic nauplii (larvae) using a pipette.

b. Assay Procedure:

  • Prepare stock solutions of this compound and Pinofuranoxin B in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the test compounds in artificial seawater. The final solvent concentration should be non-toxic to the nauplii (typically ≤1%).

  • In a multi-well plate (e.g., 24-well), add a defined number of nauplii (e.g., 10-15) to each well containing the test solutions.

  • Include a negative control (seawater with solvent) and a positive control (a known cytotoxic agent, e.g., potassium dichromate).

  • Incubate the plates for 24 hours under illumination.

  • Count the number of dead (non-motile) nauplii in each well.

  • Calculate the percentage of mortality for each concentration.

III. Proposed Mechanism of Action and Experimental Workflows

The precise molecular targets of this compound have not yet been fully elucidated. However, its chemical structure, featuring an α,β-unsaturated carbonyl moiety and an epoxide ring, suggests potential mechanisms of action based on the known reactivity of these functional groups.

Hypothetical Signaling Pathway

The α,β-unsaturated carbonyl group is a Michael acceptor, making it susceptible to nucleophilic attack by cellular thiols, such as cysteine residues in proteins. This covalent modification can alter protein function and disrupt cellular signaling pathways. One such pathway that is often modulated by electrophilic natural products is the NF-κB signaling cascade, a key regulator of inflammation and cell survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor IKK IKK Complex receptor->IKK Signal IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation PinofuranoxinA This compound PinofuranoxinA->IKK Inhibits? PinofuranoxinA->NFkB Inhibits? (Covalent Adduction) DNA DNA NFkB_nuc->DNA Binds Gene Target Gene Expression (e.g., Pro-inflammatory cytokines) DNA->Gene Transcription

Caption: Hypothetical mechanism of this compound interfering with the NF-κB signaling pathway.

Experimental Workflow: Antifungal Assay

The following diagram illustrates the workflow for determining the antifungal activity of this compound.

G start Start prep_culture Prepare Fungal Cultures (A. rolfsii, D. corticola, P. cambivora) start->prep_culture prep_compounds Prepare Test Compound Solutions (this compound, Controls) start->prep_compounds inoculate Inoculate Plates with Fungal Plugs prep_culture->inoculate mix_agar Incorporate Compounds into Agar Medium prep_compounds->mix_agar pour_plates Pour Agar Plates mix_agar->pour_plates pour_plates->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Radial Growth incubate->measure calculate Calculate % Inhibition measure->calculate end End calculate->end

Caption: Workflow for the antifungal radial growth inhibition assay.

Logical Relationship: Structure and Bioactivity

This compound and B are diastereomers, differing in the stereochemistry of the epoxide ring. This structural difference likely accounts for their varied biological activities. The α,β-unsaturated carbonyl and the epoxide are key reactive functional groups.

G cluster_structure Chemical Structure Pinofuranoxin Pinofuranoxin Core (Furanone Ring) UnsatCarbonyl α,β-Unsaturated Carbonyl (Michael Acceptor) Pinofuranoxin->UnsatCarbonyl Epoxide Epoxide Ring (Electrophilic) Pinofuranoxin->Epoxide Antifungal Antifungal UnsatCarbonyl->Antifungal Contributes to Phytotoxic Phytotoxic UnsatCarbonyl->Phytotoxic Contributes to Zootoxic Zootoxic UnsatCarbonyl->Zootoxic Contributes to Epoxide->Antifungal Contributes to Epoxide->Phytotoxic Contributes to Epoxide->Zootoxic Contributes to

Caption: Relationship between the key structural features of this compound and its observed biological activities.

References

A Comparative Analysis of the Antifungal Efficacy of Pinofuranoxin A and PCNB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the antifungal performance of the natural product Pinofuranoxin A and the synthetic fungicide Pentachloronitrobenzene (PCNB), supported by experimental data.

This guide provides a detailed comparison of the antifungal properties of this compound, a naturally occurring furanone, and Pentachloronitrobenzene (PCNB), a widely used synthetic fungicide. The following sections present a summary of their antifungal efficacy, detailed experimental protocols for comparative testing, and an exploration of their known mechanisms of action.

Quantitative Antifungal Efficacy

The antifungal activities of this compound and PCNB have been evaluated against several plant pathogenic fungi. The data presented below summarizes the percentage of mycelial growth inhibition observed in a direct comparative study.

Target PathogenConcentration (mg/plug)This compound Mycelial Growth Inhibition (%)PCNB Mycelial Growth Inhibition (%)
Athelia rolfsii0.210081
0.110076
Diplodia corticola0.23872
0.12169
Phytophthora cambivora0.2100Not Tested
0.1100Not Tested

Data Interpretation: this compound demonstrated complete inhibition (100%) of mycelial growth against Athelia rolfsii and the oomycete Phytophthora cambivora at concentrations of 0.1 and 0.2 mg/plug[1]. In contrast, PCNB showed strong, but not complete, inhibition against A. rolfsii at the same concentrations[1]. Against Diplodia corticola, PCNB was significantly more effective than this compound[1]. It is important to note that the efficacy of these compounds can be highly dependent on the target fungal species.

Mechanism of Action

This compound: The antifungal activity of this compound is attributed to its unique chemical structure, which includes an α,β-unsaturated carbonyl group and an epoxide ring[1]. These functional groups are known to be reactive and can participate in nucleophilic Michael addition and nucleophilic substitution reactions, respectively[1]. This reactivity allows the molecule to interact with and potentially inactivate essential biomolecules within the fungal cell, leading to growth inhibition. The precise signaling pathways affected by this compound require further investigation.

Pentachloronitrobenzene (PCNB): PCNB is a broad-spectrum contact fungicide with a multi-site mode of action. It is classified as a lipid and membrane synthesis inhibitor. The proposed mechanisms of action for PCNB include:

  • Disruption of Metabolic Pathways: PCNB can interrupt critical metabolic processes within the fungal cell, such as the pentose phosphate shunt, the entry of pyruvic acid into the Krebs cycle, and overall glucose formation.

  • Inhibition of Oxygen Uptake: It is suggested that PCNB breaks down into CO2, which can inhibit oxygen uptake by the fungal spore, thereby preventing germination or killing the fungus.

  • Lipid Peroxidation: As a lipid peroxidation inhibitor, PCNB can damage cellular membranes, leading to a loss of integrity and function.

Due to its multi-site activity, the development of resistance to PCNB in fungal pathogens is considered to be low to medium.

Experimental Protocols

Mycelial Growth Inhibition Assay

This protocol is adapted from the study that directly compared this compound and PCNB.

1. Fungal Strains and Culture Conditions:

  • The fungal pathogens (Athelia rolfsii, Diplodia corticola, and Phytophthora cambivora) are maintained on Potato Dextrose Agar (PDA) or a suitable medium for the specific pathogen.

  • Cultures are incubated at a temperature and duration optimal for the growth of each fungus.

2. Preparation of Test Compounds:

  • This compound and PCNB are dissolved in a suitable solvent (e.g., methanol) to create stock solutions.

  • Serial dilutions are made to achieve the desired final concentrations to be tested (e.g., 0.1 and 0.2 mg/plug).

3. Antifungal Assay:

  • A mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a fungal culture plate.

  • The test compound at the desired concentration is incorporated into the molten agar medium before pouring the plates, or a specific volume of the compound solution is added to a central well or plug in the agar plate.

  • The mycelial plug of the target fungus is placed in the center of the treated agar plate.

  • A negative control (solvent only) and a positive control (a known fungicide) are included in each experiment.

  • The plates are incubated under optimal growth conditions for the specific fungus.

4. Data Collection and Analysis:

  • The diameter of the fungal colony is measured at regular intervals (e.g., daily) until the colony in the negative control plate reaches the edge of the plate.

  • The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This is a standard method for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

1. Preparation of Fungal Inoculum:

  • Fungal cultures are grown on a suitable agar medium.

  • Spores or yeast cells are harvested and suspended in sterile saline or broth.

  • The suspension is adjusted to a standardized concentration (e.g., using a spectrophotometer or hemocytometer).

2. Preparation of Antifungal Dilutions:

  • The test compounds (this compound and PCNB) are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized fungal suspension.

  • A growth control well (no antifungal) and a sterility control well (no inoculum) are included.

  • The microtiter plate is incubated at an appropriate temperature for a specified period (e.g., 24-72 hours).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizations

Experimental Workflow for Mycelial Growth Inhibition Assay

Mycelial_Growth_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture 1. Fungal Culture (e.g., on PDA) Inoculation 3. Inoculate Agar Plates with Fungal Plug Fungal_Culture->Inoculation Test_Compounds 2. Prepare Test Compounds (this compound & PCNB) Treatment 4. Apply Test Compounds Test_Compounds->Treatment Inoculation->Treatment Incubation 5. Incubate Plates Treatment->Incubation Measurement 6. Measure Colony Diameter Incubation->Measurement Calculation 7. Calculate % Inhibition Measurement->Calculation

Caption: Workflow for the mycelial growth inhibition assay.

Proposed General Mechanism of Action for PCNB

PCNB_Mechanism cluster_membrane Cell Membrane cluster_metabolism Metabolic Pathways cluster_respiration Respiration PCNB PCNB (Pentachloronitrobenzene) Lipid_Synthesis Lipid & Membrane Synthesis PCNB->Lipid_Synthesis Inhibits PPP Pentose Phosphate Shunt PCNB->PPP Blocks Krebs_Cycle Krebs Cycle Entry PCNB->Krebs_Cycle Blocks Glucose_Formation Glucose Formation PCNB->Glucose_Formation Blocks O2_Uptake Oxygen Uptake PCNB->O2_Uptake Inhibits (via CO2) Membrane_Integrity Membrane Integrity Lipid_Synthesis->Membrane_Integrity Disrupts Fungal_Cell_Death Fungal_Cell_Death Membrane_Integrity->Fungal_Cell_Death PPP->Fungal_Cell_Death Krebs_Cycle->Fungal_Cell_Death Glucose_Formation->Fungal_Cell_Death O2_Uptake->Fungal_Cell_Death

Caption: Multi-site mechanism of action of PCNB on fungal cells.

References

A Comparative Analysis of Pinofuranoxin A and Metalaxyl-M in the Control of Oomycetes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive guide for researchers, scientists, and drug development professionals on the anti-oomycete activities of the natural compound Pinofuranoxin A versus the synthetic fungicide Metalaxyl-M.

This guide provides an objective comparison of the efficacy of this compound, a novel natural product, and Metalaxyl-M, a widely used synthetic fungicide, against pathogenic oomycetes. The following sections detail their mechanisms of action, present comparative quantitative data from in vitro studies, and outline the experimental protocols used to generate these findings.

Introduction to the Compounds

This compound is a recently discovered bioactive trisubstituted furanone isolated from the fungal pathogen Diplodia sapinea.[1][2] Preliminary studies have highlighted its potential as a natural anti-oomycete agent. Its chemical structure, featuring an α,β-unsaturated carbonyl and an epoxide ring, is believed to be key to its biological activity.

Metalaxyl-M , the R-enantiomer of metalaxyl, is a systemic phenylamide fungicide with well-established efficacy against a broad spectrum of oomycete pathogens, including species of Phytophthora, Pythium, and Peronospora.[3][4] It is a cornerstone in the management of oomycete-induced plant diseases.

Mechanism of Action

The modes of action of this compound and Metalaxyl-M differ significantly, offering alternative strategies for oomycete control.

This compound: The precise molecular target of this compound in oomycetes has not yet been elucidated. However, based on its chemical structure, a plausible mechanism involves nucleophilic attack on the α,β-unsaturated carbonyl or the epoxide ring by cellular macromolecules. This could lead to the alkylation of essential proteins or nucleic acids, disrupting critical cellular processes and leading to cell death.

Metalaxyl-M: The mechanism of action for Metalaxyl-M is highly specific. It targets and inhibits the activity of RNA polymerase I in oomycetes.[3] This enzyme is essential for the transcription of ribosomal RNA (rRNA), a critical component of ribosomes. By inhibiting rRNA synthesis, Metalaxyl-M effectively halts protein synthesis, leading to the cessation of growth and eventual death of the oomycete.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Metalaxyl-M Signaling Pathway Metalaxyl-M Metalaxyl-M RNA Polymerase I RNA Polymerase I Metalaxyl-M->RNA Polymerase I Inhibits rRNA Synthesis rRNA Synthesis RNA Polymerase I->rRNA Synthesis Required for Protein Synthesis Protein Synthesis rRNA Synthesis->Protein Synthesis Essential for Oomycete Growth Inhibition Oomycete Growth Inhibition Protein Synthesis->Oomycete Growth Inhibition Leads to

Caption: Metalaxyl-M's inhibition of RNA polymerase I in oomycetes.

cluster_1 Experimental Workflow: Mycelial Growth Inhibition Assay Prepare Media Prepare Carrot Agar Plates Inoculate Place Oomycete Mycelial Plug Prepare Media->Inoculate Apply Compounds Apply Test Compounds (this compound) and Controls (Metalaxyl-M, MeOH) Inoculate->Apply Compounds Incubate Incubate at 25°C Apply Compounds->Incubate Measure Measure Radial Mycelial Growth Incubate->Measure Analyze Calculate Percent Inhibition Measure->Analyze

Caption: Workflow for assessing anti-oomycete activity.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound and Metalaxyl-M against the oomycete Phytophthora cambivora. The data is derived from a study by Masi et al. (2021).

CompoundConcentration (µ g/plug )Target OomyceteResult
This compound 100Phytophthora cambivoraComplete Mycelial Growth Inhibition
This compound 200Phytophthora cambivoraComplete Mycelial Growth Inhibition
Metalaxyl-M Not specified (Positive Control)Phytophthora cambivoraComplete Mycelial Growth Inhibition
Methanol Not applicable (Negative Control)Phytophthora cambivoraNo Inhibition

Experimental Protocols

The following is a detailed methodology for the mycelial radial growth inhibition assay used to evaluate the anti-oomycete activity of this compound and Metalaxyl-M.

1. Media Preparation:

  • Carrot Agar (CA) was prepared for the cultivation of Phytophthora cambivora.

  • The medium was autoclaved and poured into sterile Petri dishes.

2. Inoculum Preparation:

  • A mycelial plug (5 mm diameter) was excised from the margin of an actively growing culture of P. cambivora.

3. Assay Procedure:

  • The mycelial plug was placed at the center of a fresh CA plate.

  • Test compounds (this compound) were dissolved in a suitable solvent (e.g., methanol) to achieve the desired concentrations.

  • A sterile filter paper disc was impregnated with the test compound solution and placed on the agar surface at a defined distance from the mycelial plug.

  • Metalaxyl-M was used as a positive control, and the solvent (methanol) was used as a negative control.

  • Each treatment was performed in triplicate.

4. Incubation:

  • The plates were incubated at 25°C in the dark.

5. Data Collection and Analysis:

  • The radial growth of the mycelium was measured in millimeters daily until the mycelium in the negative control plates reached the edge of the Petri dish.

  • The percentage of mycelial growth inhibition was calculated using the following formula:

    where dc is the average diameter of the mycelial colony in the negative control, and dt is the average diameter of the mycelial colony in the treatment group.

6. Experimental Repetition:

  • The entire experiment was repeated to ensure the reproducibility of the results.

Conclusion

This compound demonstrates potent in vitro activity against the oomycete Phytophthora cambivora, comparable to the complete inhibition observed with the established fungicide Metalaxyl-M. The distinct, albeit not fully elucidated, mechanism of action of this compound suggests it could be a valuable tool in fungicide resistance management strategies. Further research is warranted to explore its full spectrum of activity against other oomycete species and to definitively identify its molecular target. The data presented in this guide provides a solid foundation for future investigations into this promising natural anti-oomycete compound.

References

Statistical validation of Pinofuranoxin A bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Statistical and Methodological Guide to the Bioassays of Pinofuranoxin A and Its Alternatives.

This guide provides a comprehensive comparison of the biological activities of this compound, a novel trisubstituted furanone, with other established antifungal and phytotoxic agents. The data presented is collated from peer-reviewed studies to facilitate an objective evaluation of its potential in agricultural and pharmaceutical applications.

Comparative Bioassay Data

The following tables summarize the quantitative results from various bioassays, comparing the efficacy of this compound with synthetic fungicides, biological control agents, and botanical extracts against the plant pathogens Athelia rolfsii and Phytophthora cambivora.

Table 1: Antifungal Activity against Athelia rolfsii

Compound/AgentConcentrationMycelial Growth Inhibition (%)Source(s)
This compound 0.2 mg/plug100%[1]
0.1 mg/plug100%[1]
Mancozeb 100% concentration10-90% (over 144 hrs)[2]
2000 ppm100%
Ketoconazole Not SpecifiedEffective agent[2]
Trichoderma harzianum Not Specified28-82% (at 72 hrs)
Bacillus subtilis Not SpecifiedStrong antagonism
Garlic Extract 15%80.91% (at 72 hrs)
Neem Extract 15%74.80% (at 72 hrs)

Note: The units of concentration vary across studies, reflecting different experimental designs. Direct comparison of efficacy should be made with caution.

Table 2: Antifungal Activity against Phytophthora cambivora

Compound/AgentConcentrationMycelial Growth Inhibition (%)Source(s)
This compound 0.2 mg/plug100%
0.1 mg/plug100%
Metalaxyl-M Not SpecifiedPositive Control
Metalaxyl EC50: 0.27 µg/ml (sensitive isolates of P. capsici)Not Applicable
Trichoderma spp. Not SpecifiedAntagonistic activity observed
Bacillus subtilis Not SpecifiedAntifungal activity reported against various phytopathogenic fungi

Note: Data for alternatives against the specific species P. cambivora is limited. Metalaxyl data is for a related Phytophthora species and is provided for context.

Table 3: Phytotoxic Activity of this compound (Leaf Puncture Bioassay)

Plant SpeciesConcentration (mg/mL)Necrotic Lesion Area (mm²)Source(s)
English Ivy (Hedera helix)1.0112 ± 14
0.549 ± 5
0.15 ± 1
Bean (Phaseolus vulgaris)1.046 ± 5
0.540 ± 2
0.17 ± 1
Holm Oak (Quercus ilex)1.061 ± 10
0.536 ± 7
0.11 ± 0

Table 4: Zootoxic Activity of this compound (Artemia salina Lethality Bioassay)

Concentration (µg/mL)Larval Mortality (%)Source(s)
20096%
100< 20%
50< 20%

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to ensure reproducibility and accurate comparison.

Antifungal Mycelial Radial Growth Inhibition Assay

This assay evaluates the ability of a compound to inhibit the growth of fungal mycelium on a solid medium.

  • Media Preparation: Potato Dextrose Agar (PDA) for Athelia rolfsii and Carrot Agar (CA) for Phytophthora cambivora is prepared and autoclaved.

  • Compound Application: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., methanol) and applied to a sterile plug or incorporated directly into the molten agar at the desired concentrations (e.g., 0.1 and 0.2 mg/plug). A solvent-only plug serves as a negative control. Positive controls, such as Pentachloronitrobenzene (PCNB) for A. rolfsii and Metalaxyl-M for P. cambivora, are used for comparison.

  • Inoculation: A mycelial plug (typically 5-mm diameter) from the growing edge of a fresh fungal culture is placed at the center of the agar plate.

  • Incubation: Plates are incubated at an appropriate temperature (e.g., 25°C) in the dark.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals (e.g., daily) until the mycelium in the control plate reaches the edge of the plate.

  • Calculation: The percentage of mycelial growth inhibition (MGI) is calculated using the formula: MGI (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.

Phytotoxicity Leaf Puncture Bioassay

This assay assesses the phytotoxic effects of a compound by observing the formation of necrotic lesions on plant leaves.

  • Plant Material: Healthy, young leaves from the test plants (e.g., Hedera helix, Phaseolus vulgaris, Quercus ilex) are collected.

  • Compound Preparation: The test compound is dissolved in a suitable solvent to achieve the desired concentrations (e.g., 1.0, 0.5, and 0.1 mg/mL).

  • Application: A small puncture is made on the leaf surface with a sterile needle. A droplet (e.g., 10 µL) of the test solution is applied to the wound. A solvent-only application serves as a negative control.

  • Incubation: The treated leaves are kept in a humid chamber under controlled light and temperature conditions for a period of 5 to 10 days.

  • Observation and Measurement: The leaves are observed daily for the development of necrotic lesions around the puncture site. The size of the lesion area is measured, typically using imaging software.

Artemia salina (Brine Shrimp) Lethality Bioassay

This assay is a preliminary assessment of the general toxicity of a compound to a model organism.

  • Hatching of Brine Shrimp: Artemia salina cysts are hatched in a prepared saline solution (artificial seawater) under constant aeration and illumination for 24-48 hours.

  • Preparation of Test Solutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with the saline solution to the desired final concentrations (e.g., 200, 100, and 50 µg/mL).

  • Assay Setup: A specific number of brine shrimp nauplii (larvae), typically 10-15, are transferred into the wells of a 24-well plate containing the test solutions. A well with saline solution and the solvent serves as a negative control, and a known toxic substance (e.g., potassium dichromate) can be used as a positive control.

  • Incubation: The plate is incubated for 24 hours under illumination.

  • Counting: The number of dead (non-motile) nauplii in each well is counted under a microscope.

  • Data Analysis: The percentage of mortality is calculated for each concentration. The results can be used to determine the LC50 (lethal concentration for 50% of the population).

Visualizing Mechanisms and Workflows

Hypothesized Signaling Pathway of Furanone Antifungal Activity

The precise signaling pathway of this compound's antifungal activity has not yet been elucidated. However, based on studies of other furanone compounds, a plausible mechanism involves the inhibition of fungal quorum sensing. Quorum sensing is a cell-density-dependent communication system that regulates various processes in fungi, including virulence and biofilm formation.

G cluster_fungus Fungal Cell QS_Signal Quorum Sensing Signal Molecules Receptor Receptor Protein QS_Signal->Receptor Binds Transcription_Factor Transcription Factor Receptor->Transcription_Factor Activates Virulence_Genes Virulence & Biofilm Genes Transcription_Factor->Virulence_Genes Induces Transcription Response Pathogenic Response Virulence_Genes->Response Pinofuranoxin_A This compound Pinofuranoxin_A->Receptor Competitively Binds & Inhibits

Caption: Hypothesized mechanism of this compound inhibiting fungal quorum sensing.

General Experimental Workflow for Bioassay Validation

The following diagram illustrates a typical workflow for the initial screening and validation of a new bioactive compound like this compound.

G cluster_discovery Discovery & Isolation cluster_screening Primary Screening cluster_comparison Comparative Analysis cluster_conclusion Conclusion Isolation Isolation of This compound from Diplodia sapinea Antifungal Antifungal Assay (Mycelial Growth) Isolation->Antifungal Phytotoxicity Phytotoxicity Assay (Leaf Puncture) Isolation->Phytotoxicity Zootoxicity Zootoxicity Assay (Artemia salina) Isolation->Zootoxicity Data_Collection Collect Data on Alternatives Antifungal->Data_Collection Phytotoxicity->Data_Collection Zootoxicity->Data_Collection Comparison Statistical Comparison of Bioactivity Data_Collection->Comparison Efficacy Determine Relative Efficacy & Potential Comparison->Efficacy

Caption: Workflow for the bioassay validation of this compound.

References

A Comparative Guide to the Biological Activities of Pinofuranoxin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported biological activities of Pinofuranoxin A, a novel furanone isolated from the fungus Diplodia sapinea, with other alternatives. Due to the recent discovery of this compound, this document summarizes the initial findings and places them in the context of existing knowledge on related compounds and their mechanisms of action. It is important to note that, as of this publication, the biological activities of this compound reported in the foundational 2021 study by Masi et al. have not yet been independently replicated.

Data Presentation: Quantitative Biological Activities

The following table summarizes the quantitative data from the initial characterization of this compound.

Biological ActivityTarget Organism/Cell LineConcentrationObserved EffectAlternative Compounds (Class)
Phytotoxicity Hedera helix (English Ivy)1.0 mg/mL112 mm² necrotic lesionHerbicides (e.g., Glyphosate), Other fungal phytotoxins (e.g., Fusaric acid)
Phaseolus vulgaris (Bean)1.0 mg/mL46 mm² necrotic lesion
Quercus ilex (Holm Oak)1.0 mg/mL61 mm² necrotic lesion
Antifungal Activity Athelia rolfsii0.1, 0.2 mg/plug100% mycelial growth inhibitionCommercial fungicides (e.g., Pentachloronitrobenzene - PCNB), Polyenes, Azoles
Phytophthora cambivora0.1, 0.2 mg/plug100% mycelial growth inhibitionMetalaxyl-M, Other Oomycete-specific fungicides
Diplodia corticola0.2 mg/plug38% mycelial growth inhibition
Zootoxicity Artemia salina (Brine Shrimp)200 µg/mL96% larval mortalityCytotoxic natural products (e.g., Patulin), Chemotherapeutic agents
100 µg/mL<20% larval mortality
50 µg/mL<20% larval mortality

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Phytotoxic Activity: Leaf Puncture Assay
  • Plant Material: Leaves of English ivy (Hedera helix L.), bean (Phaseolus vulgaris L.), and holm oak (Quercus ilex L.) were utilized.

  • Test Compound Preparation: this compound was dissolved in a suitable solvent to prepare solutions at concentrations of 1.0, 0.5, and 0.1 mg/mL.

  • Assay Procedure:

    • A small puncture was made on the surface of the leaves.

    • A 10 µL aliquot of the test solution was applied to the puncture site.

    • Control leaves were treated with the solvent alone.

    • The treated leaves were incubated under controlled conditions.

  • Data Collection: The leaves were observed daily for the development of necrotic lesions for up to 10 days. The size of the lesions was measured at 5 days post-treatment.

Antifungal Activity: Mycelial Growth Inhibition Assay
  • Fungal Strains: Athelia rolfsii, Diplodia corticola, and Phytophthora cambivora were used.

  • Culture Media: Potato Dextrose Agar (PDA) for A. rolfsii and D. corticola, and Carrot Agar (CA) for P. cambivora.

  • Test Compound Application: this compound was applied to a plug of the agar medium at concentrations of 0.1 and 0.2 mg/plug.

  • Assay Procedure:

    • A mycelial plug of the test fungus was placed on the center of a fresh agar plate.

    • The agar plug containing the test compound was placed at a defined distance from the fungal inoculum.

    • Control plates included a solvent-treated plug.

    • Plates were incubated at an appropriate temperature for fungal growth.

  • Data Collection: The radial growth of the mycelium was measured, and the percentage of growth inhibition was calculated relative to the control.

Zootoxic Activity: Brine Shrimp (Artemia salina) Lethality Assay
  • Organism: Nauplii (larvae) of the brine shrimp, Artemia salina.

  • Test Compound Preparation: this compound was prepared in a saline solution at concentrations of 200, 100, and 50 µg/mL.

  • Assay Procedure:

    • Brine shrimp nauplii were hatched in a saline solution.

    • A defined number of nauplii were transferred to the wells of a microplate.

    • The test solutions of this compound were added to the wells.

    • Control wells contained the saline solution with the solvent used to dissolve the compound.

  • Data Collection: The number of dead larvae was counted after 24 hours of incubation, and the percentage of mortality was calculated.

Mandatory Visualization

Signaling Pathway Diagrams

The exact signaling pathways modulated by this compound have not yet been elucidated. However, based on its chemical structure, which includes an α,β-unsaturated carbonyl moiety and an epoxide ring, a hypothetical mechanism of action can be proposed. These reactive groups are known to interact with cellular nucleophiles, such as cysteine residues in proteins, leading to cellular stress and apoptosis.

Hypothetical Antifungal Mechanism of this compound cluster_cell Fungal Cell This compound This compound Cellular Nucleophiles Cellular Nucleophiles This compound->Cellular Nucleophiles Michael Addition / Nucleophilic Substitution Protein Dysfunction Protein Dysfunction Cellular Nucleophiles->Protein Dysfunction Oxidative Stress Oxidative Stress Protein Dysfunction->Oxidative Stress Cell Integrity Pathway (PKC) Cell Integrity Pathway (PKC) Oxidative Stress->Cell Integrity Pathway (PKC) HOG Pathway HOG Pathway Oxidative Stress->HOG Pathway Apoptosis Apoptosis Cell Integrity Pathway (PKC)->Apoptosis HOG Pathway->Apoptosis

Caption: Hypothetical signaling cascade for the antifungal activity of this compound.

Hypothetical Cytotoxic Mechanism of this compound This compound This compound Cellular Macromolecules (DNA, Proteins) Cellular Macromolecules (DNA, Proteins) This compound->Cellular Macromolecules (DNA, Proteins) DNA Damage DNA Damage Cellular Macromolecules (DNA, Proteins)->DNA Damage Inhibition of DNA Synthesis Inhibition of DNA Synthesis Cellular Macromolecules (DNA, Proteins)->Inhibition of DNA Synthesis Microtubule Disruption Microtubule Disruption Cellular Macromolecules (DNA, Proteins)->Microtubule Disruption Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Inhibition of DNA Synthesis->Cell Cycle Arrest Microtubule Disruption->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Postulated general mechanisms for the cytotoxic effects of this compound.

Experimental Workflow Diagram

Experimental Workflow for Assessing Biological Activity cluster_workflow Workflow Start Start Isolation of this compound Isolation of this compound Start->Isolation of this compound Phytotoxicity Assay Phytotoxicity Assay Isolation of this compound->Phytotoxicity Assay Antifungal Assay Antifungal Assay Isolation of this compound->Antifungal Assay Zootoxicity Assay Zootoxicity Assay Isolation of this compound->Zootoxicity Assay Data Analysis Data Analysis Phytotoxicity Assay->Data Analysis Antifungal Assay->Data Analysis Zootoxicity Assay->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for evaluating the biological activities of this compound.

Safety Operating Guide

Proper Disposal of Pinofuranoxin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Pinofuranoxin A, a bioactive trisubstituted furanone. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. Due to its biological activities, this compound must be handled as hazardous waste.

Hazard Assessment and Waste Classification

This compound is a phytotoxin that has been shown to cause necrotic lesions in plants. It also exhibits antifungal and zootoxic properties, inducing larval mortality in Artemia salina.[1][2] The molecule contains an α,β-unsaturated carbonyl group and an epoxide ring, structural features known to impart biological activity.[1][3]

Given these characteristics, this compound waste must be classified as hazardous. It is imperative that this compound is not disposed of down the drain or mixed with general laboratory trash.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all relevant personnel are familiar with the potential hazards of this compound.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense.

Protective EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile) should be worn and inspected before each use.
Eye Protection Chemical safety goggles or a face shield must be worn.
Lab Coat A standard laboratory coat should be worn and kept buttoned.
Respiratory Protection If there is a risk of aerosolization, a certified respirator should be used.

Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and a safety shower must be readily accessible.

Step-by-Step Disposal Procedure

Adherence to the following step-by-step procedure is critical for the safe disposal of this compound.

Step 1: Waste Segregation

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, vials, gloves), solutions, and any unused neat compound, in a dedicated hazardous waste container.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Container Selection and Labeling

  • Use a chemically compatible, leak-proof container with a secure screw-top cap.

  • The container must be clearly labeled as "Hazardous Waste."

  • The label must also include the full chemical name, "this compound," and any known hazard warnings (e.g., "Toxic," "Phytotoxin").

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated and secure satellite accumulation area.

  • This area should be well-ventilated and away from incompatible materials.

Step 4: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor.

  • The recommended method for the final disposal of this compound is high-temperature incineration at a permitted hazardous waste facility.

Spill and Emergency Procedures

In the event of a spill, take the following immediate actions:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a chemical absorbent pad.

  • Collect: Carefully sweep or scoop up the absorbent material and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

For large spills, evacuate the area and immediately contact your institution's emergency response team.

This compound Properties

PropertyData
Molecular Formula C₉H₁₂O₄[4]
Chemical Structure 4-hydroxy-5-methyl-3-((3-methyloxiran-2-yl)methylene)dihydrofuran-2(3H)-one
Biological Activity Phytotoxic, Antifungal, Zootoxic

Disposal Workflow

PinofuranoxinA_Disposal This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_emergency Spill Emergency PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate this compound Waste PPE->Segregate FumeHood Work in Fume Hood FumeHood->Segregate Container Use Labeled, Sealed Hazardous Waste Container Segregate->Container Store Store in Designated Satellite Accumulation Area Container->Store EHS Contact EHS or Licensed Waste Contractor Store->EHS Incinerate High-Temperature Incineration EHS->Incinerate Spill Spill Occurs Evacuate Evacuate & Ventilate Spill->Evacuate Contain Contain & Absorb Evacuate->Contain CollectSpill Collect as Hazardous Waste Contain->CollectSpill Decontaminate Decontaminate Area CollectSpill->Decontaminate Report Report to Supervisor/EHS Decontaminate->Report

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Pinofuranoxin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides guidance on the safe handling of Pinofuranoxin A based on general best practices for cytotoxic and phytotoxic fungal metabolites. No specific Safety Data Sheet (SDS) for this compound is currently available. The toxicological properties of this compound have not been fully investigated. Therefore, a conservative approach to handling, based on the precautionary principle, is strongly advised.

Hazard Identification and Risk Assessment

This compound is a bioactive trisubstituted furanone produced by the invasive pathogen Diplodia sapinea. Published research has demonstrated its biological activity, including:

  • Phytotoxicity: Induces necrotic lesions on various plant species.

  • Zootoxicity: Causes mortality in brine shrimp (Artemia salina) larvae.

Due to its demonstrated biological activity and the lack of comprehensive toxicity data, this compound should be handled as a potentially hazardous substance. All laboratory work with this compound must be conducted with the appropriate engineering controls and personal protective equipment (PPE) to minimize exposure.

Quantitative Data Summary

Specific quantitative toxicity data for this compound, such as LD50 values, are not available in published literature. The following table provides a template for such data, which should be populated if and when it becomes available. In its absence, researchers should treat the compound as highly toxic.

Quantitative Data Value Species/Route Reference
LD50 (Oral) Data Not Available--
LD50 (Dermal) Data Not Available--
LC50 (Inhalation) Data Not Available--
Phytotoxicity Necrotic lesions observedHedera helix, Phaseolus vulgaris, Quercus ilex[1][2][3]
Zootoxicity Larval mortality observedArtemia salina[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.

Equipment Specifications Rationale
Gloves Double-gloving with nitrile gloves. Change gloves frequently and immediately if contaminated.Protects against dermal absorption. Mycotoxins can be dermally active.
Lab Coat Disposable, solid-front, back-closing gown.Prevents contamination of personal clothing.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound. All handling of the solid should be done in a certified chemical fume hood or biological safety cabinet.Prevents inhalation of aerosolized particles.

Operational Plan for Handling this compound

A step-by-step procedure should be followed for all handling activities involving this compound.

4.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leakage in a designated containment area.

  • The primary container should be sealed, clearly labeled with the compound name and hazard warnings, and stored in a secondary, unbreakable container.

  • Store this compound in a secure, ventilated, and access-restricted area, away from incompatible materials. A locked cabinet or refrigerator is recommended.

  • Maintain an accurate inventory of the compound, documenting quantities received, used, and disposed of.

4.2. Preparation of Stock Solutions

  • All handling of solid this compound must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet to control aerosol generation.

  • Before weighing, decontaminate the work surface.

  • Wear all required PPE.

  • To avoid generating dust, do not weigh out aliquots of the powder. If possible, reconstitute the entire vial at once.

  • If weighing is unavoidable, use a microbalance within the fume hood.

  • Slowly add solvent to the vial containing the solid compound to dissolve it. Do not shake vigorously.

  • Cap the vial securely and vortex gently to ensure complete dissolution.

  • Label the stock solution container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

4.3. Experimental Use

  • Conduct all experiments involving this compound in a designated and clearly marked area.

  • Use disposable plastic-backed absorbent pads on work surfaces to contain any potential spills.

  • Use positive displacement pipettes or dedicated, clearly labeled standard pipettes for transferring solutions.

  • Avoid any activity that could generate aerosols, such as rapid pipetting or sonication with an open container.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatible.

  • Solid Waste: All contaminated solid waste, including gloves, lab coats, pipette tips, vials, and absorbent pads, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Decontamination: Decontaminate all non-disposable equipment that has come into contact with this compound. A solution of sodium hypochlorite (bleach) followed by a rinse with 70% ethanol can be effective for decontaminating surfaces and equipment, but its efficacy against this compound has not been formally tested. Always test decontamination procedures on a small scale first.

  • Final Disposal: Arrange for the disposal of all this compound waste through your institution's hazardous waste management program.

Experimental Protocols

6.1. Protocol for Reconstituting Lyophilized this compound

  • Transport the vial of lyophilized this compound from storage to the chemical fume hood in a secondary container.

  • Don all required PPE (double nitrile gloves, disposable lab coat, safety goggles).

  • Place a disposable absorbent pad on the work surface inside the fume hood.

  • Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Carefully remove the cap.

  • Using a calibrated pipette, slowly add the desired volume of an appropriate solvent (e.g., DMSO, methanol) to the vial.

  • Replace the cap and gently swirl or vortex at a low speed until the solid is completely dissolved.

  • Transfer the solution to a labeled, sealed container for storage.

  • Dispose of all contaminated materials (e.g., pipette tips, original vial if empty) in the designated solid hazardous waste container.

  • Decontaminate the work surface within the fume hood.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_weigh Reconstitute Compound prep_hood->prep_weigh exp_setup Set up Designated Area prep_weigh->exp_setup exp_handle Handle with Care exp_setup->exp_handle exp_contain Contain Spills exp_handle->exp_contain disp_collect Collect Waste exp_contain->disp_collect disp_decon Decontaminate Equipment disp_collect->disp_decon disp_remove Hazardous Waste Removal disp_decon->disp_remove end End disp_remove->end start Start start->prep_ppe

Caption: Workflow for Handling this compound.

Spill_Response cluster_immediate Immediate Actions cluster_cleanup Cleanup Procedure cluster_final Final Steps spill Spill Occurs alert Alert Others spill->alert evacuate Evacuate Area (if necessary) alert->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain decontaminate Apply decontaminant contain->decontaminate collect Collect waste decontaminate->collect dispose Dispose of waste as hazardous collect->dispose report Report the incident dispose->report

Caption: Emergency Spill Response for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.